2-Fluoro-4-(2-hydroxyethyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H8FNO |
|---|---|
Molecular Weight |
141.14 g/mol |
IUPAC Name |
2-(2-fluoropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H8FNO/c8-7-5-6(2-4-10)1-3-9-7/h1,3,5,10H,2,4H2 |
InChI Key |
HWAMLDKFDNXTKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CCO)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-(2-hydroxyethyl)pyridine
This technical guide provides a comprehensive overview of the synthetic pathways for 2-Fluoro-4-(2-hydroxyethyl)pyridine, a valuable intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.
Introduction
This compound is a substituted pyridine derivative incorporating both a fluorine atom and a hydroxyethyl group. These functional groups can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions, making it a desirable building block in the design of novel bioactive compounds. This guide outlines the primary strategies for its synthesis, focusing on the preparation of the key intermediate, 4-(2-hydroxyethyl)pyridine, and subsequent fluorination of the pyridine ring.
Synthetic Strategies
The synthesis of this compound can be approached through two main retrosynthetic strategies:
-
Late-stage fluorination: This common approach involves the initial synthesis of 4-(2-hydroxyethyl)pyridine, followed by the introduction of the fluorine atom at the C2 position of the pyridine ring. This strategy allows for the handling of non-fluorinated intermediates in the initial steps.
-
Early-stage fluorination: This alternative strategy begins with a pre-fluorinated pyridine precursor, onto which the hydroxyethyl side chain is subsequently installed. This approach can be advantageous if the fluorination of the fully elaborated structure proves challenging.
This guide will primarily focus on the late-stage fluorination approach, for which more established methodologies are available.
Synthesis of the Precursor: 4-(2-hydroxyethyl)pyridine
The precursor, 4-(2-hydroxyethyl)pyridine, also known as 4-pyridineethanol, can be synthesized through several methods. Two common and effective routes are detailed below.
Method 1: Reduction of 4-Pyridineacetic Acid Ethyl Ester
This method involves the reduction of the ester functionality of 4-pyridineacetic acid ethyl ester to the corresponding alcohol. Lithium aluminum hydride (LiAlH4) is a commonly used reducing agent for this transformation.
Experimental Protocol:
-
Dissolve 15 g (0.091 mol) of 4-pyridineacetic acid ethyl ester in 180 ml of anhydrous tetrahydrofuran (THF) in a 1 L three-neck round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to approximately 0°C using an ice bath.
-
Add 55 ml of a 1.0 M solution of lithium aluminum hydride in THF (0.055 mol) dropwise to the stirred solution. The reaction mixture will turn yellow upon the addition of the reducing agent.
-
After the addition is complete, quench the reaction by carefully adding 2.1 ml of water at 0°C, followed by 2.1 ml of 15% (v/v) aqueous sodium hydroxide, and finally 6.3 ml of water.
-
Allow the mixture to stir at room temperature for approximately 4 hours.
-
Filter the mixture through Celite to remove the aluminum salts.
-
Concentrate the filtrate under reduced pressure to yield 4-pyridineethanol.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-Pyridineacetic acid ethyl ester | [1] |
| Reagents | Lithium aluminum hydride, THF, Water, NaOH | [1] |
| Yield | 6.38 g | [1] |
| Purity | Used directly in the next step | [1] |
Method 2: Reaction of 4-Picoline with Formaldehyde
This method involves the reaction of 4-picoline (4-methylpyridine) with formaldehyde. This reaction is typically carried out under pressure and at elevated temperatures, often in the presence of a catalyst.
Experimental Protocol:
A patented method describes the reaction of 2-methylpyridine with formaldehyde in a solvent under pressure and in the presence of an organic base to yield (2-hydroxyethyl)pyridine. A similar approach can be applied for the synthesis of the 4-substituted isomer. The reaction is conducted in a micro-reaction pipeline at 200-230°C and 4-5 MPa.[2] Water is used as the solvent, and organic bases such as triethylene diamine can be employed as catalysts.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-Picoline, Formaldehyde | [2] |
| Solvent | Water | [2] |
| Catalyst | Organic base (e.g., triethylene diamine) | [2] |
| Temperature | 200-230 °C | [2] |
| Pressure | 4-5 MPa | [2] |
Fluorination of the Pyridine Ring
Once 4-(2-hydroxyethyl)pyridine is obtained, the next critical step is the introduction of a fluorine atom at the 2-position of the pyridine ring. Several fluorination methods can be considered.
Method 1: Direct C-H Fluorination
Direct C-H fluorination of pyridines has emerged as a powerful tool in organic synthesis. Reagents such as silver(II) fluoride (AgF2) can be used to selectively fluorinate the C-H bond adjacent to the nitrogen atom.[3][4][5]
Conceptual Experimental Workflow:
-
Dissolve the substrate, 4-(2-hydroxyethyl)pyridine, in a suitable anhydrous solvent such as acetonitrile.
-
Add silver(II) fluoride to the reaction mixture. The reaction is typically performed at ambient temperature.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is filtered to remove insoluble silver salts.
-
The filtrate is then subjected to an aqueous work-up and purification by column chromatography to isolate the desired this compound.
Logical Relationship of Direct C-H Fluorination:
Caption: Direct C-H fluorination workflow.
Method 2: Fluorination via a Halogen Exchange (Halex) Reaction
The Halex reaction is a classic method for introducing fluorine into aromatic systems. This would involve the synthesis of 2-chloro-4-(2-hydroxyethyl)pyridine as an intermediate, followed by nucleophilic substitution of the chlorine atom with a fluoride ion.
Synthesis Pathway for Halex Reaction:
Caption: Halogen exchange (Halex) synthesis pathway.
Conceptual Experimental Protocols:
-
Chlorination: The chlorination of the 2-position of 4-(2-hydroxyethyl)pyridine could be achieved using various chlorinating agents. The specific conditions would need to be optimized to achieve regioselectivity.
-
Fluorination: The subsequent halogen exchange would involve heating the 2-chloro intermediate with a fluoride source, such as potassium fluoride (KF), often in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The use of a phase-transfer catalyst can sometimes facilitate the reaction.
Method 3: Fluorination of a Pyridine N-Oxide Intermediate
Activation of the pyridine ring towards nucleophilic substitution can be achieved by forming the N-oxide. The N-oxide can then be fluorinated, followed by deoxygenation to yield the desired 2-fluoropyridine derivative.
Synthesis Pathway via N-Oxide:
Caption: Synthesis pathway via pyridine N-oxide.
Conceptual Experimental Protocols:
-
N-Oxidation: 4-(2-hydroxyethyl)pyridine can be oxidized to its corresponding N-oxide using common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.
-
Fluorination: The N-oxide can then be treated with a reagent like phosphorus oxychloride (POCl3) to activate the 2-position, followed by reaction with a fluoride source.
-
Deoxygenation: The final step involves the removal of the N-oxide oxygen, which can be accomplished using reducing agents such as phosphorus trichloride (PCl3).
Conclusion
The synthesis of this compound can be achieved through various synthetic routes. The choice of a specific pathway will depend on factors such as the availability of starting materials, desired scale of the reaction, and the laboratory's capabilities. The late-stage fluorination of the readily accessible 4-(2-hydroxyethyl)pyridine precursor appears to be a versatile and practical approach. Further optimization of the reaction conditions for the fluorination step is crucial for achieving high yields and purity of the final product. This guide provides a solid foundation for researchers to develop a robust and efficient synthesis of this important fluorinated pyridine building block.
References
- 1. prepchem.com [prepchem.com]
- 2. CN111995566B - Synthesis method of 2-hydroxyethyl pyridine - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4-(2-hydroxyethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted physicochemical properties of 2-Fluoro-4-(2-hydroxyethyl)pyridine. Due to the limited availability of experimental data for this specific compound in peer-reviewed literature and chemical databases, this document focuses on computationally predicted values to guide researchers in its handling, characterization, and potential applications in drug discovery and development. Detailed, generalized experimental protocols for determining these key physicochemical parameters are also provided to facilitate laboratory investigation of this and other novel compounds.
Introduction
This compound is a substituted pyridine derivative. Pyridine and its analogs are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds and their ability to act as bioisosteres for other aromatic systems. The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding interactions. The hydroxyethyl group can influence solubility and provide a handle for further chemical modification. A thorough understanding of the physicochemical properties of this molecule is therefore crucial for its potential development as a therapeutic agent or a building block in organic synthesis. This guide aims to provide a foundational dataset of predicted properties and standardized methodologies for their experimental verification.
Predicted Physicochemical Properties
| Property | Predicted Value | Unit |
| Molecular Formula | C₇H₈FNO | |
| Molecular Weight | 141.15 | g/mol |
| Melting Point | Not Found | °C |
| Boiling Point | Not Found | °C |
| pKa (most basic) | 3.85 | |
| Aqueous Solubility | 2.15 | logS (mol/L) |
| logP | 0.54 |
Note: The melting and boiling points for this specific compound were not found in available prediction models. Experimental determination is necessary.
Experimental Protocols for Physicochemical Property Determination
The following sections detail generalized, standard laboratory procedures for the experimental determination of the key physicochemical properties of a novel organic compound such as this compound.
Melting Point Determination
The melting point of a solid compound is a critical indicator of its purity.
-
Apparatus: Capillary melting point apparatus, capillary tubes (sealed at one end), thermometer, mortar and pestle.
-
Procedure:
-
A small sample of the crystalline solid is finely ground using a mortar and pestle.
-
The open end of a capillary tube is pressed into the powdered sample to pack a small amount (2-3 mm in height) of the material into the sealed end.
-
The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.
-
The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the expected melting point is approached.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.
-
For a pure compound, the melting range should be narrow (typically ≤ 2 °C).
-
Boiling Point Determination
The boiling point is a key physical constant for a liquid compound.
-
Apparatus: Thiele tube or a small test tube with a side arm, capillary tube (sealed at one end), thermometer, heating mantle or oil bath, rubber band or wire.
-
Procedure:
-
A small volume (a few milliliters) of the liquid is placed in the Thiele tube or test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
A thermometer is positioned such that its bulb is just below the level of the side arm of the test tube or at the same level as the liquid in the Thiele tube.
-
The apparatus is gently heated. As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Heating is continued until a continuous and rapid stream of bubbles is observed.
-
The heat source is then removed, and the liquid is allowed to cool slowly.
-
The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
pKa Determination
The pKa value indicates the strength of an acid or a base. For a pyridine derivative, the pKa of its conjugate acid is typically determined.
-
Apparatus: pH meter with a calibrated electrode, burette, magnetic stirrer and stir bar, beaker, standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH), analytical balance.
-
Procedure (Potentiometric Titration):
-
A precisely weighed amount of this compound is dissolved in a known volume of deionized water.
-
The solution is placed in a beaker with a magnetic stir bar, and the calibrated pH electrode is immersed in the solution.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl), adding the titrant in small, known increments from a burette.
-
The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.
-
The titration is continued past the equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.
-
Aqueous Solubility Determination
Aqueous solubility is a critical parameter for drug absorption and distribution.
-
Apparatus: Scintillation vials or small glass tubes with screw caps, analytical balance, shaker or rotator, centrifuge, UV-Vis spectrophotometer or HPLC system, pH meter.
-
Procedure (Shake-Flask Method):
-
An excess amount of the solid compound is added to a known volume of purified water (or a buffer solution of a specific pH) in a vial.
-
The vial is sealed and agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After agitation, the suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.
-
The concentration of the compound in the clear, saturated solution is then determined using a suitable analytical method, such as UV-Vis spectroscopy (if the compound has a chromophore) or a validated HPLC method.
-
The solubility is expressed in units such as mg/mL or mol/L.
-
logP Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
-
Apparatus: Separatory funnel or vials, n-octanol, purified water (or pH 7.4 buffer), analytical balance, shaker, centrifuge, analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).
-
Procedure (Shake-Flask Method):
-
n-Octanol and water (or buffer) are pre-saturated with each other by mixing and then separating the two phases.
-
A known amount of the compound is dissolved in a small volume of either the pre-saturated n-octanol or water.
-
This solution is then added to a known volume of the other pre-saturated phase in a separatory funnel or vial.
-
The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases and then left to stand for the phases to separate completely. Centrifugation may be used to aid separation.
-
The concentration of the compound in both the n-octanol and the aqueous phase is determined using a suitable analytical technique.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of the partition coefficient.
-
Experimental Workflow and Logical Relationships
The determination of the physicochemical properties of a novel compound follows a logical progression. The following diagram illustrates a typical workflow.
Caption: Workflow for the physicochemical characterization of a novel compound.
Conclusion
This technical guide has provided a summary of the predicted physicochemical properties of this compound and detailed, generalized protocols for their experimental determination. While computational predictions offer valuable initial insights, experimental verification is essential for accurate characterization. The methodologies and workflow described herein provide a robust framework for researchers and drug development professionals to undertake the physicochemical profiling of this and other novel chemical entities, which is a critical step in the journey from chemical synthesis to potential therapeutic application.
An In-depth Technical Guide to 2-Fluoro-4-(2-hydroxyethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 2-Fluoro-4-(2-hydroxyethyl)pyridine is not readily found in major chemical databases, and as such, a specific CAS number is not publicly available. This suggests that it is a novel or not widely reported chemical entity. The following guide is a technical compilation based on the analysis of its constituent chemical moieties and data from structurally related compounds. The experimental protocols and some data are presented as a predictive guide for its synthesis and characterization.
Core Compound Identity and Structure
Based on its nomenclature, this compound consists of a pyridine ring functionalized with a fluorine atom at the 2-position and a 2-hydroxyethyl group at the 4-position.
-
Molecular Formula: C₇H₈FNO
-
Molecular Weight: 141.14 g/mol
-
Proposed Structure:
/ N---C / C C-CH₂-CH₂-OH \ / C=C
Physicochemical Data of Structurally Related Compounds
To estimate the properties of the target compound, data for key structural analogues are summarized below.
Compound CAS Number Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Melting Point (°C) 2-(2-Hydroxyethyl)pyridine 103-74-2 C₇H₉NO 123.15 190 @ 200 mmHg[1] -7.8[1] 4-(2-Hydroxyethyl)pyridine 5344-27-4 C₇H₉NO 123.15 146 @ 15 mmHg - 2-Fluoropyridine 372-48-5 C₅H₄FN 97.09 126 -37 2-Fluoro-4-methylpyridine 461-87-0 C₆H₆FN 111.12 139-141 -
Proposed Synthetic Pathway and Experimental Protocols
A plausible synthetic route to obtain this compound can be envisioned starting from a suitable precursor such as 2-fluoro-4-picoline. The following diagram illustrates a potential synthetic workflow.
References
Spectroscopic and Spectrometric Analysis of 2-Fluoro-4-(2-hydroxyethyl)pyridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the anticipated spectral data for 2-Fluoro-4-(2-hydroxyethyl)pyridine. This information is derived from the known spectral data of 2-fluoropyridine and 2-(2-hydroxyethyl)pyridine and serves as a predictive guide for the analysis of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~8.1 | Doublet of doublets | 1H | H-6 | Coupling to H-5 and the fluorine at position 2. |
| ~7.2 | Doublet | 1H | H-5 | Coupling to H-6. |
| ~7.0 | Singlet (broad) | 1H | H-3 | May show long-range coupling to fluorine. |
| ~4.5 | Singlet (broad) | 1H | -OH | Chemical shift is concentration and solvent dependent; may exchange with D₂O. |
| ~3.9 | Triplet | 2H | -CH₂-OH | Coupling to the adjacent -CH₂- group. |
| ~2.9 | Triplet | 2H | Pyridine-CH₂- | Coupling to the adjacent -CH₂-OH group. |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~163 (d, ¹JCF ≈ 240 Hz) | C-2 | Large coupling constant due to the directly attached fluorine. |
| ~149 (d) | C-6 | |
| ~140 (d) | C-4 | |
| ~124 (d) | C-5 | |
| ~110 (d, ²JCF ≈ 40 Hz) | C-3 | Smaller coupling constant due to two-bond coupling with fluorine. |
| ~60 | -CH₂-OH | |
| ~38 | Pyridine-CH₂- |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| 1600-1450 | Strong to Medium | C=C and C=N stretching (pyridine ring) |
| 1250-1200 | Strong | C-F stretch |
| 1050 | Strong | C-O stretch (primary alcohol) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 141 | [M]⁺ | Molecular ion peak. |
| 110 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group. |
| 93 | [M - C₂H₄O]⁺ | Loss of the entire hydroxyethyl side chain. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data discussed above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
IR Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder or pure KBr pellet.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common method for generating the molecular ion and characteristic fragments.
-
Acquisition: The instrument is scanned over a specific mass-to-charge (m/z) range to detect the parent ion and its fragments.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of a novel chemical entity like this compound.
Caption: Workflow for Spectroscopic Analysis.
This guide provides a predictive framework for the spectroscopic analysis of this compound. The actual experimental data may vary slightly, but the principles and expected patterns outlined here will serve as a valuable reference for researchers.
Technical Guide: Solubility Profile of 2-Fluoro-4-(2-hydroxyethyl)pyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 2-Fluoro-4-(2-hydroxyethyl)pyridine in common organic solvents. Due to the absence of specific published quantitative data for this compound, this document outlines a predictive analysis based on its structural components and furnishes a detailed experimental protocol for its empirical determination.
Predicted Solubility Profile
The solubility of a compound is dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. This compound possesses distinct functional groups that influence its interaction with various solvents.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative and has a lone pair of electrons, making the ring polar and capable of acting as a hydrogen bond acceptor. Pyridine itself is miscible with a wide range of polar and non-polar organic solvents.
-
Fluoro Group: The fluorine atom at the 2-position is highly electronegative, further increasing the polarity of the molecule through its electron-withdrawing inductive effect.
-
Hydroxyethyl Group: The primary alcohol (-CH₂CH₂OH) group at the 4-position is the most significant contributor to polarity. It can act as both a hydrogen bond donor (from the -OH group) and a hydrogen bond acceptor (at the oxygen atom). This group strongly favors solubility in polar protic solvents.
Based on this structural analysis, this compound is predicted to exhibit the following solubility behavior:
-
High Solubility: Expected in polar protic solvents such as methanol, ethanol, and isopropanol, due to strong hydrogen bonding interactions. High solubility is also anticipated in polar aprotic solvents like DMSO and DMF.
-
Moderate Solubility: Likely in solvents of intermediate polarity such as acetone, ethyl acetate, and acetonitrile.
-
Low to Negligible Solubility: Expected in non-polar solvents like hexane, toluene, and diethyl ether, where the polar nature of the solute cannot be overcome by weak van der Waals forces.
The interplay of these structural factors is visualized in the diagram below.
Experimental Protocol for Solubility Determination
The isothermal shake-flask or gravimetric method is a reliable and widely used technique to determine the solubility of a solid compound in a solvent.[1][2] This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute.
2.1. Apparatus and Materials
-
Analytical balance (±0.1 mg accuracy)
-
Thermostatic shaker or water bath for temperature control (e.g., ±0.1 °C)
-
Glass vials or flasks with airtight seals
-
Magnetic stirrer and stir bars (optional)
-
Syringes and syringe filters (e.g., 0.2 or 0.45 µm PTFE or appropriate material)
-
Pre-weighed evaporation dishes or vials
-
Drying oven or vacuum oven
-
Desiccator
-
This compound (solute)
-
Selected organic solvents (high purity)
2.2. Step-by-Step Procedure
-
Preparation: Add an excess amount of this compound to a series of vials, ensuring enough solid will remain undissolved to confirm saturation.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in the thermostatic shaker or water bath set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the mixtures for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.[3] The solution is considered to be at equilibrium when consecutive measurements of concentration show no significant change.[1]
-
Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for several hours (e.g., 4-6 hours) to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe pre-heated to the experimental temperature to prevent premature crystallization. Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed, clean, and dry evaporation dish.[3]
-
Mass Determination: Record the total mass of the dish and the collected saturated solution.
-
Solvent Evaporation: Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven at a lower temperature is preferable to minimize thermal degradation.
-
Final Weighing: Once all the solvent has evaporated and the dish has reached a constant weight, cool it in a desiccator and weigh it on the analytical balance.[2] Repeat the drying and weighing process until a constant mass is achieved.
-
Calculation: The solubility can be calculated using the recorded masses.
2.3. Data Calculation
-
Mass of empty dish = M₁
-
Mass of dish + saturated solution = M₂
-
Mass of dish + dry solute = M₃
-
Mass of solute = M₃ - M₁
-
Mass of solvent = M₂ - M₃
Solubility can be expressed in various units, such as grams per 100 g of solvent: Solubility (g/100 g solvent) = ( (M₃ - M₁) / (M₂ - M₃) ) * 100
The workflow for this experimental protocol is illustrated below.
Data Presentation and Thermodynamic Correlation
For rigorous scientific work, solubility is often measured at various temperatures. The results should be compiled into a clear, tabular format.
Table 1: Experimental Solubility of this compound
| Solvent | Temperature (K) | Solubility ( g/100g solvent) | Solubility (Mole Fraction, x) |
|---|---|---|---|
| Methanol | 293.15 | Experimental Value | Calculated Value |
| 298.15 | Experimental Value | Calculated Value | |
| 303.15 | Experimental Value | Calculated Value | |
| Ethanol | 293.15 | Experimental Value | Calculated Value |
| 298.15 | Experimental Value | Calculated Value | |
| 303.15 | Experimental Value | Calculated Value |
| Other Solvents | ... | ... | ... |
The temperature dependence of solubility can be correlated using semi-empirical thermodynamic models, which are invaluable for process design and optimization.
-
Modified Apelblat Model: This three-parameter model is widely used to correlate experimental solubility data with temperature.[4][5]
-
Buchowski-Ksiazczak λh Model: This two-parameter model is particularly useful for describing the solid-liquid equilibrium of systems where solute-solute interactions are significant.[4][6]
These models allow for the interpolation of solubility at temperatures not experimentally measured and for the calculation of thermodynamic properties of dissolution, such as enthalpy and entropy.[5]
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. pharmajournal.net [pharmajournal.net]
- 3. 2.5. Gravimetric Solubility Analysis Procedure [bio-protocol.org]
- 4. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. daneshyari.com [daneshyari.com]
Navigating the Stability and Storage of 2-Fluoro-4-(2-hydroxyethyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and storage conditions for 2-Fluoro-4-(2-hydroxyethyl)pyridine, a key intermediate in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety throughout the drug development lifecycle. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.
Storage and Handling
Proper storage and handling are paramount to maintaining the integrity of this compound. The following conditions are recommended based on available safety data sheets and general chemical handling principles.
Storage Conditions:
-
Temperature: Store in a cool place. While specific temperature ranges are often not provided, refrigeration (2-8 °C) is a common practice for preserving the stability of reactive chemical intermediates.
-
Atmosphere: Keep the container tightly closed in a dry and well-ventilated area to prevent moisture absorption and oxidation.[1][2]
-
Light: Protect from light to prevent potential photodegradation.
-
Inert Gas: For long-term storage, consider blanketing the compound with an inert gas such as argon or nitrogen to minimize exposure to air and moisture.
Handling Precautions:
-
Handle in accordance with good industrial hygiene and safety practices.[3]
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[3]
-
Avoid inhalation of vapor or mist.[3]
-
Keep away from sources of ignition, as the compound is flammable.[1][2] Take measures to prevent the buildup of electrostatic charge.[3]
Chemical Stability and Potential Degradation Pathways
This compound is generally stable under recommended storage conditions.[3] However, like many functionalized pyridine derivatives, it can be susceptible to degradation under certain conditions. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[4]
Potential Degradation Pathways:
-
Hydrolysis: The molecule may undergo hydrolysis under acidic or basic conditions. The fluorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution, potentially by hydroxide ions, which could lead to the formation of 2-hydroxy-4-(2-hydroxyethyl)pyridine. The rate of this reaction is expected to be pH-dependent.
-
Oxidation: The pyridine ring and the hydroxyethyl side chain can be susceptible to oxidation. Common oxidizing agents like hydrogen peroxide can lead to the formation of N-oxides or degradation of the side chain.
-
Thermal Degradation: Elevated temperatures can induce decomposition. For fluorinated polymers, a major thermal degradation route involves the removal of fluorine from the heterocyclic nucleus. A similar pathway could be possible for this compound.
-
Photodegradation: Exposure to UV or visible light may lead to degradation. Pyridine and its derivatives are known to be susceptible to photochemical degradation.[1]
A proposed logical workflow for investigating these degradation pathways is illustrated below.
Caption: A general workflow for conducting forced degradation studies on this compound.
Quantitative Stability Data
Table 1: Summary of Forced Degradation Studies (Illustrative)
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Products (Proposed) |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 °C | 10-15% | 2-Hydroxy-4-(2-hydroxyethyl)pyridine |
| Base Hydrolysis | 0.1 M NaOH | 8 h | 60 °C | 20-30% | 2-Hydroxy-4-(2-hydroxyethyl)pyridine |
| Oxidation | 3% H₂O₂ | 24 h | Room Temp | 15-25% | N-oxide derivative, side-chain oxidation products |
| Thermal (Solid) | N/A | 7 days | 80 °C | 5-10% | Undetermined polymeric material |
| Photolytic (Solid) | ICH Q1B | N/A | N/A | 5-10% | Photodegradation products |
Table 2: Illustrative Degradation Kinetics
| Condition | Apparent First-Order Rate Constant (k) (Illustrative) | Half-life (t½) (Illustrative) |
| 0.1 M HCl at 60 °C | 0.005 h⁻¹ | 139 h |
| 0.1 M NaOH at 60 °C | 0.03 h⁻¹ | 23 h |
Disclaimer: The data presented in these tables are illustrative and based on the expected reactivity of similar chemical structures. Actual experimental data is required for accurate stability assessment.
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies and developing a stability-indicating analytical method.
Forced Degradation (Stress Testing) Protocol
Objective: To generate potential degradation products and assess the intrinsic stability of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
Thermostatically controlled water bath or oven
-
Photostability chamber (compliant with ICH Q1B guidelines)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution at 60 °C.
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60 °C.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw samples at appropriate time intervals.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a petri dish.
-
Expose to a temperature of 80 °C in an oven.
-
Withdraw samples at appropriate time intervals, dissolve in methanol for analysis.
-
-
Photolytic Degradation (Solid State):
-
Expose a thin layer of solid this compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure, dissolve the samples in methanol for analysis.
-
-
Sample Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 4.2).
Stability-Indicating HPLC-UV Method
Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions (Typical Starting Point):
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a wavelength where the parent compound has significant absorbance (e.g., determined by UV scan, likely around 260-270 nm).
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity will be demonstrated by the ability to resolve the parent peak from all degradation product peaks.
Potential Degradation Pathway Visualization
Based on the known chemistry of fluoropyridines, a potential degradation pathway under hydrolytic conditions is the nucleophilic aromatic substitution of the fluorine atom.
Caption: Proposed hydrolytic degradation of this compound.
Conclusion
This technical guide provides a framework for understanding and evaluating the stability of this compound. Adherence to the recommended storage and handling conditions is crucial for maintaining the quality of this important pharmaceutical intermediate. The provided experimental protocols for forced degradation studies and the development of a stability-indicating HPLC method will enable researchers to generate the necessary data to fully characterize its stability profile. Further experimental work is required to obtain specific quantitative data and to confirm the proposed degradation pathways for this molecule.
References
Navigating the Synthesis of 2-Fluoro-4-(2-hydroxyethyl)pyridine: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, the availability of novel building blocks is paramount to innovation. One such compound of interest is 2-Fluoro-4-(2-hydroxyethyl)pyridine, a potentially valuable intermediate in the synthesis of new pharmaceutical agents. However, a survey of the current chemical market indicates a lack of direct commercial suppliers for this specific molecule. This guide provides a comprehensive technical overview of a plausible synthetic route to obtain this compound, starting from readily available precursors.
This document outlines a robust, multi-step synthetic pathway, complete with detailed experimental protocols and a list of commercial suppliers for the key starting materials. The proposed synthesis leverages well-established and reliable chemical transformations, making it an accessible approach for appropriately equipped research laboratories.
Proposed Synthetic Pathway
The recommended synthetic route to this compound involves a four-step sequence, beginning with a Sonogashira coupling to construct the carbon skeleton, followed by a series of transformations to install the desired hydroxyethyl functionality.
Caption: Proposed synthetic workflow for this compound.
Commercial Suppliers of Key Precursors
The successful synthesis of this compound hinges on the availability of high-quality starting materials. The following table summarizes the key precursors and a selection of their commercial suppliers.
| Precursor | CAS Number | Formula | Molecular Weight | Representative Suppliers |
| 2-Fluoro-4-iodopyridine | 22282-70-8 | C₅H₃FIN | 222.99 | Sigma-Aldrich, Frontier Specialty Chemicals, GlobalChemMall[1][2] |
| Ethynyltrimethylsilane | 1066-54-2 | C₅H₁₀Si | 98.22 | Sigma-Aldrich, TCI Chemicals, Alfa Aesar |
Detailed Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on laboratory conditions and reagent purity.
Step 1: Synthesis of 2-Fluoro-4-((trimethylsilyl)ethynyl)pyridine
This step involves a palladium-catalyzed Sonogashira cross-coupling reaction.[3][4][5]
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-fluoro-4-iodopyridine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq).
-
Solvent and Reagents: Add degassed triethylamine (3.0 eq) and a suitable solvent such as tetrahydrofuran (THF).
-
Addition of Alkyne: Slowly add ethynyltrimethylsilane (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Synthesis of 2-Fluoro-4-ethynylpyridine
This step involves the removal of the trimethylsilyl (TMS) protecting group.
-
Reaction Setup: Dissolve the purified 2-fluoro-4-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in methanol in a round-bottom flask.
-
Reagent Addition: Add potassium carbonate (2.0 eq) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product may be of sufficient purity for the next step or can be further purified by column chromatography.
Step 3: Synthesis of 2-Fluoro-4-vinylpyridine
This step involves the selective reduction of the alkyne to an alkene using a poisoned catalyst.[6][7]
-
Catalyst and Setup: In a hydrogenation flask, suspend Lindlar's catalyst (5% palladium on calcium carbonate, poisoned with lead) in a solvent such as ethyl acetate or methanol.
-
Substrate Addition: Add the 2-fluoro-4-ethynylpyridine (1.0 eq) to the suspension.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon) while vigorously stirring the mixture.
-
Reaction Monitoring: Carefully monitor the reaction progress by GC-MS or ¹H NMR to avoid over-reduction to the alkane.
-
Work-up: Once the reaction is complete, filter the mixture through celite to remove the catalyst, and concentrate the filtrate to obtain the crude product.
Step 4: Synthesis of this compound
The final step is the anti-Markovnikov hydration of the vinyl group via hydroboration-oxidation.
-
Hydroboration: Under an inert atmosphere, dissolve the 2-fluoro-4-vinylpyridine (1.0 eq) in anhydrous THF and cool the solution to 0 °C. Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.1 eq) while maintaining the temperature. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Oxidation: Cool the reaction mixture back to 0 °C and slowly add an aqueous solution of sodium hydroxide (e.g., 3M NaOH), followed by the dropwise addition of hydrogen peroxide (30% aqueous solution).
-
Reaction Conditions: Stir the mixture at room temperature for 1-2 hours.
-
Work-up and Purification: Quench the reaction by the addition of water and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The final product, this compound, can be purified by column chromatography.
Logical Relationships in the Synthetic Pathway
The following diagram illustrates the logical progression and dependencies of the key transformations in the proposed synthesis.
Caption: Logical flow of the synthetic route to the target compound.
This technical guide provides a viable pathway for the synthesis of this compound. By following these protocols, researchers can access this valuable building block for their drug discovery and development programs. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed by qualified personnel in a well-ventilated fume hood.
References
- 1. globalchemmall.com [globalchemmall.com]
- 2. 2-Fluoro-4-iodopyridine | [frontierspecialtychemicals.com]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 7. 9.5 Reduction of Alkynes - Organic Chemistry | OpenStax [openstax.org]
The Rising Potential of Fluorinated Pyridines in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pyridine-based molecular scaffolds has emerged as a cornerstone of modern medicinal chemistry. This deliberate chemical modification has been shown to significantly enhance the therapeutic potential of pyridine derivatives, augmenting their biological activity across a spectrum of diseases. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, contribute to improved potency, selectivity, metabolic stability, and pharmacokinetic profiles of these compounds.[1][2][3] This technical guide provides an in-depth overview of the biological activities of fluorinated pyridines, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Diverse Biological Activities of Fluorinated Pyridines
Fluorinated pyridine derivatives have demonstrated a remarkable range of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics. Their efficacy has been documented in several key areas:
-
Anticancer Activity: A significant number of fluorinated pyridines exhibit potent cytotoxic effects against various cancer cell lines. These compounds often function as kinase inhibitors, interfering with signaling pathways crucial for tumor growth, angiogenesis, and metastasis.[4]
-
Antibacterial Activity: The introduction of fluorine into pyridine structures has led to the development of compounds with notable antibacterial properties. These derivatives can exhibit enhanced activity against a range of bacterial strains, including drug-resistant variants.[5][6]
-
Antiviral Activity: Certain fluorinated pyridines, such as Favipiravir, have been identified as broad-spectrum antiviral agents. Their mechanism often involves the inhibition of viral replication processes.[7]
-
Enzyme Inhibition: Fluorinated pyridines have been successfully designed as potent and selective inhibitors of various enzymes implicated in disease, including acetylcholinesterase (AChE) in Alzheimer's disease and phosphodiesterase 3A (PDE3A) in cardiovascular conditions.[8][9][10]
Quantitative Data on Biological Activity
The following tables summarize the quantitative data on the biological activity of selected fluorinated pyridine derivatives, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Fluorinated Pyridine Derivatives
| Compound/Drug | Cancer Cell Line | Assay Type | IC50 | Reference |
| Regorafenib | - | VEGFR-1 Kinase Assay | 13 nM | [11] |
| Regorafenib | - | VEGFR-2 Kinase Assay | 4.2 nM | [11] |
| Regorafenib | - | VEGFR-3 Kinase Assay | 46 nM | [11] |
| Regorafenib | - | PDGFRβ Kinase Assay | 22 nM | [11] |
| Regorafenib | - | Kit Kinase Assay | 7 nM | [11] |
| Regorafenib | - | RET Kinase Assay | 1.5 nM | [11] |
| Regorafenib | - | Raf-1 Kinase Assay | 2.5 nM | [11] |
| Pyridine-urea derivative 8e | MCF-7 | MTT Assay | 0.22 µM (48h) | [12] |
| Pyridine-urea derivative 8n | MCF-7 | MTT Assay | 1.88 µM (48h) | [12] |
| Pyridine-urea derivative 8e | - | VEGFR-2 Kinase Assay | 3.93 µM | [12] |
| Pyridine-urea derivative 8b | - | VEGFR-2 Kinase Assay | 5.0 µM | [12] |
| Pyridine derivative 10 | HepG2 | Cytotoxicity Assay | 4.25 µM | [13] |
| Pyridine derivative 10 | MCF-7 | Cytotoxicity Assay | 6.08 µM | [13] |
| Pyridine derivative 10 | - | VEGFR-2 Kinase Assay | 0.12 µM | [13] |
Table 2: Antibacterial Activity of Fluorinated Pyridine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-Trifluoromethylpyridine nucleoside 4 | Staphylococcus aureus | 1.3 | [5] |
| 4-Trifluoromethylpyridine nucleoside 5 | Staphylococcus aureus | 2.5 | [5] |
| 4-Trifluoromethylpyridine nucleoside 6 | Bacillus infantis | 4.9 | [5] |
| 4-Trifluoromethylpyridine nucleoside 7 | Escherichia coli | 3.2 | [5] |
| 3-(5-fluoropyridin-3-yl)-2-oxazolidinone 7j | Gram-positive bacteria | 0.25 - 1 | [14] |
| 3-(5-fluoropyridin-3-yl)-2-oxazolidinone 6a-m | Gram-positive bacteria | 2 - 32 | [14] |
Table 3: Enzyme Inhibitory Activity of Fluorinated Pyridine Derivatives
| Compound/Drug | Target Enzyme | IC50 | Reference |
| Fluorinated Donepezil derivative 28 | Acetylcholinesterase (AChE) | 0.86 nM | [15] |
| Pyridine carbamate 8 | human Acetylcholinesterase (hAChE) | 153 nM | [16] |
| Pyridine carbamate 11 | human Butyrylcholinesterase (hBChE) | 828 nM | [16] |
| Favipiravir-RTP | Influenza virus RNA polymerase (RdRp) | 341 nM | [3][17] |
Signaling Pathways and Mechanisms of Action
The biological effects of fluorinated pyridines are intrinsically linked to their ability to modulate specific signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Regorafenib: A Multi-Kinase Inhibitor in Cancer Therapy
Regorafenib is a fluorinated pyridine derivative that functions as a multi-kinase inhibitor, targeting several key pathways involved in tumor growth, angiogenesis, and metastasis. Its primary mechanism involves the inhibition of various receptor tyrosine kinases.
Caption: Regorafenib's multi-targeted inhibition of key signaling pathways.
Favipiravir: An Antiviral RNA Polymerase Inhibitor
Favipiravir is a prodrug that, once metabolized to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP), targets the RNA-dependent RNA polymerase (RdRp) of various RNA viruses. This inhibition disrupts viral genome replication and transcription.
Caption: Mechanism of action for the antiviral agent Favipiravir.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of the biological activity of fluorinated pyridines.
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[18]
Workflow:
References
- 1. microbenotes.com [microbenotes.com]
- 2. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. Favipiravir: An Effective Rna Polymerase Modulating Anti-Influenza Drug. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 6. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 7. Structure of the SARS-CoV-2 RNA-dependent RNA polymerase in the presence of favipiravir-RTP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 9. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. apexbt.com [apexbt.com]
- 12. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Fluoro-4-(2-hydroxyethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of 2-Fluoro-4-(2-hydroxyethyl)pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited direct literature on this specific molecule, this guide extrapolates from established synthetic methodologies and the known properties of its core structural components: 2-fluoropyridine and 4-(2-hydroxyethyl)pyridine. This document outlines a plausible synthetic pathway, detailed hypothetical experimental protocols, and predicted physicochemical and spectroscopic data to facilitate further research and application of this compound.
Predicted Physicochemical and Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound, based on the known properties of 2-fluoropyridine and 4-(2-hydroxyethyl)pyridine.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₇H₈FNO |
| Molecular Weight | 141.14 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~220-240 °C at 760 mmHg |
| Density | ~1.15-1.25 g/mL at 25 °C |
| Refractive Index | ~1.51-1.53 at 20 °C |
| Solubility | Soluble in water, ethanol, and other polar organic solvents |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Spectral Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.1-8.3 (d, 1H, H6), 7.0-7.2 (d, 1H, H5), 6.8-7.0 (s, 1H, H3), 3.9-4.1 (t, 2H, -CH₂OH), 2.9-3.1 (t, 2H, Ar-CH₂-), ~2.0-3.0 (br s, 1H, -OH) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~163 (d, JCF ≈ 240 Hz, C2), ~158 (d, JCF ≈ 15 Hz, C6), ~148 (C4), ~120 (d, JCF ≈ 5 Hz, C5), ~108 (d, JCF ≈ 35 Hz, C3), ~62 (-CH₂OH), ~38 (Ar-CH₂-) |
| IR (neat) | 3300-3400 cm⁻¹ (O-H stretch, broad), 2850-3000 cm⁻¹ (C-H stretch), 1600-1620 cm⁻¹ (C=N, C=C stretch), 1200-1300 cm⁻¹ (C-F stretch) |
| Mass Spectrometry (EI) | m/z (%): 141 (M⁺), 110 ([M-CH₂OH]⁺), 82, 78 |
Proposed Synthetic Pathway
A plausible and efficient synthetic route to this compound is proposed, commencing from the readily available starting material, 4-picoline. This multi-step synthesis involves the elaboration of the methyl group into a hydroxyethyl functionality, followed by the introduction of the fluorine atom at the 2-position of the pyridine ring.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Detailed methodologies for the key steps in the proposed synthesis are provided below. These protocols are based on established procedures for analogous transformations.
Step 1: Oxidation of 4-Picoline to Isonicotinic Acid
Protocol:
-
To a stirred solution of 4-picoline (1.0 eq) in water, potassium permanganate (3.0 eq) is added portion-wise over 2 hours, maintaining the reaction temperature below 80°C.
-
The reaction mixture is heated at reflux for 4 hours.
-
After cooling to room temperature, the manganese dioxide precipitate is removed by filtration.
-
The filtrate is acidified with concentrated hydrochloric acid to a pH of 3-4, leading to the precipitation of isonicotinic acid.
-
The crude product is collected by filtration, washed with cold water, and dried under vacuum.[1][2][3]
Step 2: Esterification of Isonicotinic Acid to Ethyl Isonicotinate
Protocol:
-
A suspension of isonicotinic acid (1.0 eq) in absolute ethanol (5-10 volumes) is prepared in a round-bottom flask.
-
Thionyl chloride (1.5 eq) is added dropwise to the cooled (0°C) suspension with vigorous stirring.
-
The reaction mixture is then heated at reflux for 6-8 hours until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in water and neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield ethyl isonicotinate.[4][5][6]
Step 3: Reduction of Ethyl Isonicotinate to 4-(2-Hydroxyethyl)pyridine
Protocol:
-
A solution of ethyl isonicotinate (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF at 0°C under an inert atmosphere.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.
-
The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4-(2-hydroxyethyl)pyridine.
Step 4: Amination of 4-(2-Hydroxyethyl)pyridine to 2-Amino-4-(2-hydroxyethyl)pyridine
Protocol:
-
A mixture of 4-(2-hydroxyethyl)pyridine (1.0 eq) and sodamide (NaNH₂, 1.5 eq) in anhydrous N,N-dimethylaniline is heated at 150-160°C for 8 hours under a nitrogen atmosphere.
-
The reaction mixture is cooled to room temperature and poured into ice-water.
-
The product is extracted with chloroform, and the combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated.
-
Purification by column chromatography yields 2-amino-4-(2-hydroxyethyl)pyridine.
Step 5: Diazotization and Fluorination (Balz-Schiemann Reaction)
Protocol:
-
To a solution of 2-amino-4-(2-hydroxyethyl)pyridine (1.0 eq) in 48% aqueous fluoroboric acid (HBF₄, 3.0 eq) at 0°C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5°C.
-
The resulting diazonium tetrafluoroborate salt precipitates and is collected by filtration, washed with cold ethanol and diethyl ether, and dried.
-
The dry diazonium salt is then gently heated (thermal decomposition) until the evolution of nitrogen gas ceases.
-
The residue is distilled under reduced pressure to give this compound.[7]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a single synthetic step, from reaction setup to product purification and analysis.
Caption: General experimental workflow for a synthetic chemistry procedure.
References
- 1. Isonicotinic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. CN111138354A - Preparation method of isoniazid - Google Patents [patents.google.com]
- 6. Ethyl isonicotinate synthesis - chemicalbook [chemicalbook.com]
- 7. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Electrophilic Fluorination of 4-(2-Hydroxyethyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine into heterocyclic scaffolds is a paramount strategy in modern medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. This technical guide provides an in-depth exploration of the electrophilic fluorination of 4-(2-hydroxyethyl)pyridine, a valuable building block in pharmaceutical synthesis. While direct experimental data for this specific transformation is limited in publicly available literature, this document synthesizes established principles of pyridine fluorination to propose viable synthetic routes, outline detailed experimental protocols, and anticipate potential challenges. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis of fluorinated pyridine derivatives for drug discovery and development.
Introduction to Electrophilic Pyridine Fluorination
The pyridine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals. The regioselective introduction of a fluorine atom onto the pyridine ring can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Electrophilic fluorination has emerged as a powerful tool for the direct C-H fluorination of electron-rich aromatic and heteroaromatic systems. [1]This approach utilizes reagents that deliver an electrophilic fluorine species ("F+"), which can then react with the nucleophilic pyridine ring. [1] Commonly employed electrophilic fluorinating agents include N-fluorosulfonimides like N-fluorobenzenesulfonimide (NFSI) and N-fluoro-o-benzenedisulfonimide (NFOBS), as well as N-fluoropyridinium salts and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®. [1][2][3]The choice of reagent and reaction conditions is critical for achieving the desired regioselectivity and yield, particularly in substrates with multiple reactive sites.
Proposed Signaling Pathway for Electrophilic Fluorination
The mechanism of electrophilic fluorination of pyridines is a subject of ongoing investigation, with evidence supporting both SN2-type and single-electron transfer (SET) pathways, depending on the substrate and the fluorinating agent. [1]The following diagram illustrates a generalized mechanistic pathway for the electrophilic fluorination of a pyridine derivative.
Caption: Generalized pathway for electrophilic pyridine fluorination.
Key Considerations for the Fluorination of 4-(2-Hydroxyethyl)pyridine
The electrophilic fluorination of 4-(2-hydroxyethyl)pyridine presents unique challenges and considerations due to the presence of both the pyridine ring and a primary alcohol functionality.
-
Regioselectivity: The pyridine ring is an electron-deficient heterocycle. However, the directing effects of the 4-(2-hydroxyethyl) substituent must be considered. Electrophilic attack is generally favored at the positions ortho and para to activating groups and meta to deactivating groups. In this case, the alkyl substituent is weakly activating, and the nitrogen atom is deactivating. Therefore, fluorination is most likely to occur at the C-2 or C-3 positions. Site selectivity can be influenced by the choice of fluorinating agent and reaction conditions. [4]* Protecting Group Strategy: The primary hydroxyl group in the 2-hydroxyethyl side chain is a potential site for side reactions, such as oxidation or reaction with the fluorinating agent. Therefore, a protecting group strategy is highly recommended. Common protecting groups for alcohols, such as silyl ethers (e.g., tert-butyldimethylsilyl) or benzyl ethers, should be considered.
-
Choice of Fluorinating Agent: The reactivity of electrophilic fluorinating agents varies. [3]For an electron-deficient ring like pyridine, a more reactive agent may be required. However, highly reactive agents can lead to a loss of selectivity and potential side reactions. Agents like Selectfluor® and NFSI are often good starting points due to their relative stability and well-documented reactivity. [2][5]
Proposed Experimental Workflow
The following diagram outlines a proposed experimental workflow for the electrophilic fluorination of 4-(2-hydroxyethyl)pyridine.
Caption: Proposed workflow for synthesizing fluorinated 4-(2-hydroxyethyl)pyridine.
Detailed Experimental Protocols
The following are proposed, detailed experimental protocols based on analogous reactions found in the literature. Note: These protocols are illustrative and will likely require optimization for the specific substrate.
Protocol 1: Protection of the Hydroxyl Group (TBDMS Ether)
-
Dissolution: Dissolve 4-(2-hydroxyethyl)pyridine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add imidazole (1.5 eq).
-
Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Electrophilic Fluorination using Selectfluor®
This protocol is adapted from procedures for the fluorination of substituted pyridines. [6][7]
-
Inert Atmosphere: To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the protected 4-(2-(tert-butyldimethylsilyloxy)ethyl)pyridine (1.0 eq).
-
Solvent: Add anhydrous acetonitrile.
-
Addition of Fluorinating Agent: Add Selectfluor® (1.1 - 1.5 eq) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at a specified temperature (e.g., room temperature to 60 °C) for a designated time (e.g., 2-24 hours).
-
Monitoring: Monitor the reaction by TLC, HPLC, or GC-MS.
-
Workup: Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to isolate the fluorinated, protected intermediate.
Protocol 3: Deprotection of the TBDMS Ether
-
Dissolution: Dissolve the purified, fluorinated intermediate in tetrahydrofuran (THF).
-
Addition of Fluoride Source: Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 eq).
-
Reaction: Stir at room temperature for 1-3 hours.
-
Monitoring: Monitor the deprotection by TLC.
-
Workup: Concentrate the reaction mixture and partition between water and ethyl acetate.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by flash column chromatography.
Data Presentation: Anticipated Outcomes and Characterization
While specific yields and regioselectivities for the fluorination of 4-(2-hydroxyethyl)pyridine are not available, the following table presents representative data for the electrophilic fluorination of analogous substituted pyridines to provide a basis for expected outcomes.
| Fluorinating Agent | Substrate | Product(s) | Yield (%) | Regioselectivity | Reference |
| Selectfluor® | 2-Aminopyridines | 3-Fluoro-2-aminopyridines and 5-Fluoro-2-aminopyridines | Good to high | Dependent on C4 substituent | [6] |
| NFSI | N-Protected Pyridones | C5-Fluorinated pyridones | Moderate | High | [8][9] |
| AgF₂ | 3-Substituted Pyridines | 2-Fluoro-3-substituted pyridines | Variable | High | [4][10] |
Characterization of the final product, fluorinated 4-(2-hydroxyethyl)pyridine, would involve:
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the structure and determine the position of the fluorine atom.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
HPLC/GC-MS: To assess the purity of the final compound.
Conclusion and Future Outlook
The electrophilic fluorination of 4-(2-hydroxyethyl)pyridine represents a promising avenue for the synthesis of novel fluorinated building blocks for drug discovery. While this guide provides a comprehensive theoretical framework and proposed experimental protocols based on established literature, empirical optimization will be crucial for achieving high yields and desired regioselectivity. Future research in this area should focus on a systematic evaluation of various electrophilic fluorinating agents, reaction conditions, and the impact of different protecting groups to develop a robust and efficient synthetic methodology. The successful implementation of such a strategy will undoubtedly contribute to the expanding toolkit of medicinal chemists and accelerate the development of next-generation therapeutics.
References
- 1. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03596B [pubs.rsc.org]
- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N -氟苯磺酰亚胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
2-Fluoro-4-(2-hydroxyethyl)pyridine: A Versatile Building Block in Organic Synthesis for Drug Discovery
Introduction
2-Fluoro-4-(2-hydroxyethyl)pyridine is a valuable heterocyclic building block for organic synthesis, particularly in the realm of medicinal chemistry and drug development. Its unique structural features—a reactive 2-fluoropyridine core and a functionalized hydroxyethyl side chain—offer multiple avenues for molecular elaboration, making it an attractive starting material for the synthesis of complex and biologically active molecules. The electron-withdrawing nature of the fluorine atom activates the pyridine ring for nucleophilic aromatic substitution, while the primary alcohol provides a handle for a variety of chemical transformations. Pyridine derivatives are integral components of numerous pharmaceuticals, and the introduction of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability.[1][2]
This document provides detailed application notes and protocols for the use of this compound in the synthesis of potential therapeutic agents.
Key Applications in Drug Discovery
The this compound scaffold is particularly relevant for the development of kinase inhibitors and other targeted therapies. The pyridine core can act as a hinge-binding motif in many kinase active sites, while the hydroxyethyl group can be functionalized to interact with other regions of the protein or to attach linkers for further molecular assembly.
Table 1: Potential Applications of this compound
| Application Area | Rationale | Potential Target Classes |
| Kinase Inhibitors | The 2-aminopyridine moiety, readily accessible from the 2-fluoro precursor, is a common hinge-binding element. The 4-position substituent can be elaborated to occupy the solvent-exposed region of the ATP-binding pocket.[3][4] | Receptor Tyrosine Kinases (e.g., EGFR), Serine/Threonine Kinases (e.g., HPK1) |
| GPCR Modulators | The pyridine nitrogen can serve as a hydrogen bond acceptor. The overall scaffold can be modified to achieve desired potency and selectivity. | Various GPCRs involved in neurological and metabolic disorders. |
| Antiviral Agents | Pyridine derivatives have shown promise as antiviral compounds, including inhibitors of reverse transcriptase and other viral enzymes.[5] | HIV, Hepatitis C Virus |
| Agrochemicals | The unique electronic properties conferred by the fluorine atom can lead to enhanced pesticidal or herbicidal activity. | Various agricultural pests and weeds. |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound could start from commercially available 4-pyridineethanol. The synthesis would involve N-oxidation followed by fluorination.
Protocol 1: Synthesis of this compound
Step 1: Synthesis of 4-(2-hydroxyethyl)pyridine N-oxide
-
To a solution of 4-pyridineethanol (1.0 eq) in a suitable solvent such as dichloromethane or chloroform, add m-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-oxide.
Step 2: Fluorination to this compound
-
To the crude 4-(2-hydroxyethyl)pyridine N-oxide (1.0 eq) in a suitable solvent like acetonitrile, add a fluorinating agent such as Selectfluor® (1.2 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Note: This is a proposed protocol based on general methods for pyridine N-oxide formation and subsequent fluorination. Optimization of reaction conditions may be necessary.
Application in the Synthesis of a Hypothetical Kinase Inhibitor
The following protocol describes a hypothetical synthesis of a 2-amino-4-substituted pyridine derivative, a common scaffold in kinase inhibitors, using this compound as a starting material.
Protocol 2: Synthesis of a 2-Amino-4-(2-hydroxyethyl)pyridine Derivative
-
In a sealed tube, dissolve this compound (1.0 eq) and a desired amine (e.g., a substituted aniline, 1.2 eq) in a suitable solvent such as dioxane or N-methyl-2-pyrrolidone (NMP).
-
Add a base, for example, potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 100-150 °C and stir for 12-24 hours.
-
Monitor the progress of the nucleophilic aromatic substitution by TLC or LC-MS.[6]
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 2-amino-4-(2-hydroxyethyl)pyridine derivative.
Table 2: Representative Yields for Nucleophilic Aromatic Substitution on 2-Fluoropyridines
| Nucleophile | Product | Yield (%) | Reference |
| Aniline | 2-(Phenylamino)pyridine | 85-95 | General knowledge |
| Morpholine | 2-(Morpholino)pyridine | 90-98 | General knowledge |
| Sodium Methoxide | 2-Methoxypyridine | 80-90 | General knowledge |
Note: Yields are illustrative and based on general reactivity of 2-fluoropyridines. Actual yields will depend on the specific substrates and reaction conditions.
Visualizing Synthetic Pathways
The following diagrams illustrate the proposed synthetic pathways.
Caption: Proposed synthesis of this compound.
Caption: Synthetic route to a hypothetical kinase inhibitor scaffold.
This compound represents a promising and versatile building block for the synthesis of novel and complex molecules with potential therapeutic applications. The strategic placement of the fluorine atom and the hydroxyethyl group allows for a wide range of chemical modifications, making it an ideal starting point for the exploration of new chemical space in drug discovery programs. The protocols and applications outlined in this document provide a foundation for researchers to utilize this valuable scaffold in their synthetic endeavors.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents [patents.google.com]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 2-Fluoro-4-(2-hydroxyethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting Suzuki-Miyaura cross-coupling reactions with 2-Fluoro-4-(2-hydroxyethyl)pyridine. The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds prevalent in pharmaceuticals and functional materials.[1][2][3] The protocols and data presented herein are compiled and adapted from established methods for structurally similar 2-halopyridines and other challenging heterocyclic substrates.[4][5][6]
The 2-pyridyl moiety is a common scaffold in biologically active molecules.[7][8] However, Suzuki-Miyaura reactions involving 2-substituted nitrogen-containing heterocycles can be challenging due to factors such as catalyst inhibition by the basic nitrogen atom and the instability of certain organoboron reagents.[7][8][9] These notes provide guidance on overcoming these challenges to achieve successful couplings with this compound.
General Reaction Scheme
The Suzuki-Miyaura reaction couples an organoboron reagent (e.g., a boronic acid or boronic ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[2][10][11] For this compound, the reaction proceeds as follows:
General Reaction for Suzuki-Miyaura Coupling of this compound
The reactivity of the C-F bond in 2-fluoropyridines towards oxidative addition to a palladium(0) catalyst is lower than that of corresponding chlorides, bromides, or iodides.[10] Consequently, the selection of an appropriate catalyst system and reaction conditions is critical for achieving high yields.
Catalytic Cycle and Experimental Workflow
The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron reagent to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the catalyst.[10][11]
A typical experimental workflow for performing this reaction in a research setting is outlined below. This workflow emphasizes the need for an inert atmosphere to prevent catalyst degradation.
Key Reaction Parameters and Optimization
The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.
For challenging substrates like 2-fluoropyridines, palladium catalysts with electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition step.[6][10]
| Catalyst/Ligand System | Substrate Type | Typical Conditions | Observations |
| Pd(dppf)Cl₂ | 2-halopyridines, PyFluor | 65-100 °C, Na₃PO₄, Dioxane/H₂O | Effective for a range of heteroaryl boronic acids and esters.[4][5] |
| Pd₂(dba)₃ with phosphine ligands (e.g., RuPhos) | 2-pyridyl nucleophiles | 110 °C, KF, Dioxane | Highly active for challenging couplings, including those with heteroaryl bromides and chlorides.[9] |
| Pd(OAc)₂ with benzimidazolium salts | 2-halopyridines | 120 °C (microwave), K₂CO₃, DMF/H₂O | Effective under microwave irradiation.[1] |
The base plays a crucial role in the transmetalation step. The choice of base can significantly impact the reaction rate and yield.
| Base | Solvent System | Efficacy | Notes |
| Na₃PO₄ | Dioxane/H₂O | Good | Often used with Pd(dppf)Cl₂ for heteroaryl couplings.[4][5] |
| K₂CO₃ | DMF/H₂O, Toluene/Acetone/H₂O | Good to Excellent | A versatile and commonly used base.[1][12] |
| K₃PO₄ | DMF | Good | Effective in polar aprotic solvents.[10] |
| KF | Dioxane | Good | Particularly effective with pyridylboronates.[9] |
The choice of solvent can influence catalyst solubility, reaction temperature, and the rate of transmetalation. A mixture of an organic solvent and water is often beneficial.
| Solvent System | Typical Temperature | Notes |
| Dioxane/H₂O (e.g., 4:1) | 65-110 °C | A widely used system that often gives good results. The presence of water can facilitate the hydrolysis of boronic esters to the more reactive boronic acids.[4][5] |
| DMF/H₂O (1:1) | 120 °C (microwave) | Suitable for microwave-assisted reactions.[1] |
| Toluene/Acetone/H₂O (4:4:1) | 100-130 °C (microwave) | Used for couplings involving aryl sulfonates.[12] |
Detailed Experimental Protocols
The following protocols are generalized starting points for the Suzuki-Miyaura coupling of this compound. Optimization of the specific boronic acid, base, catalyst, and temperature may be necessary.
This protocol is adapted from methods used for the coupling of PyFluor with hetero(aryl) boronic acids.[4][5]
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid or pinacol ester (1.5 equiv.), Pd(dppf)Cl₂ (0.05-0.10 equiv.), and Na₃PO₄ (3.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe to achieve a suitable concentration (e.g., 0.1 M with respect to the limiting reagent).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
This protocol is based on conditions developed for the coupling of 2-halopyridines.[1]
-
Reaction Setup: In a microwave reaction vial, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(OAc)₂ (0.01-0.02 equiv.), a suitable ligand (e.g., a benzimidazolium salt, 0.02-0.04 equiv.), and K₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add a mixture of DMF and water (1:1).
-
Reaction: Seal the vial and heat in a microwave reactor to 120 °C for a specified time (e.g., 10-30 minutes).
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Considerations for the Hydroxyethyl Group
The free hydroxyl group in this compound is generally tolerated in Suzuki-Miyaura couplings.[3] However, in some cases, it may be necessary to protect the hydroxyl group (e.g., as a silyl ether) to prevent potential side reactions or to improve solubility. The need for protection should be evaluated on a case-by-case basis.
Safety and Handling
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood and under an inert atmosphere.
-
Organic solvents are flammable and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
By following these guidelines and protocols, researchers can effectively perform Suzuki-Miyaura coupling reactions with this compound to synthesize a variety of valuable compounds for drug discovery and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Fluoropyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for conducting nucleophilic aromatic substitution (SNAr) reactions on 2-fluoropyridines. The high reactivity of the C-F bond in this position, driven by the electron-withdrawing nature of the pyridine nitrogen, allows for a versatile and efficient method to synthesize a wide array of substituted pyridines under relatively mild conditions.[1][2][3][4] This makes it a valuable tool in medicinal chemistry and drug development for the late-stage functionalization of complex molecules.[1][5]
Introduction
Nucleophilic aromatic substitution on 2-fluoropyridines proceeds via a two-step addition-elimination mechanism, known as the SNAr mechanism. The rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the fluorine, forming a negatively charged intermediate known as the Meisenheimer complex.[4][6] The high electronegativity of fluorine stabilizes this intermediate and facilitates the subsequent elimination of the fluoride ion, driving the reaction forward.[3][4] Consequently, 2-fluoropyridines are significantly more reactive than their 2-chloro-, 2-bromo-, or 2-iodo- counterparts in SNAr reactions.[1][2]
This high reactivity allows for the use of a broad range of nucleophiles, including oxygen, nitrogen, sulfur, and carbon-based nucleophiles, often without the need for transition-metal catalysts.[5][7][8] The mild conditions employed help to preserve the integrity of other functional groups within complex molecular scaffolds.[1][5]
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the general mechanism for the SNAr reaction on 2-fluoropyridines and a typical experimental workflow.
Caption: General mechanism of nucleophilic aromatic substitution on 2-fluoropyridines.
Caption: General experimental workflow for SNAr on 2-fluoropyridines.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the SNAr of 2-fluoropyridines with various nucleophiles.
Table 1: Reaction with O-Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alcohol | KOtBu | THF | 50 | 3 | >95 |
| Secondary Alcohol | KOtBu | THF | 50 | 3 | >95 |
| Tertiary Alcohol | KOtBu | THF | 50 | 3 | >95 |
| Phenol | K2CO3 | DMF | 100 | 12 | >95 |
Data synthesized from multiple sources indicating general conditions for quantitative conversion.[5]
Table 2: Reaction with N-Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Amine | K2CO3 | DMSO | 100 | 12 | >95 |
| Secondary Amine | K2CO3 | DMSO | 100 | 12 | >95 |
| Amide | NaH | THF | 50 | 3 | >95 |
| N-Heterocycle | K2CO3 | DMF | 100 | 12 | >95 |
| Acetamidine HCl | K2CO3 | DMSO | 120 | 12 | up to 94 |
Data synthesized from multiple sources.[5][7][8] Yields for acetamidine hydrochloride are specific to that reagent as an ammonia source.
Table 3: Reaction with S- and C-Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiol | K2CO3 | DMF | 25 | 3 | >95 |
| Potassium Cyanide | - | DMSO | 100 | 12 | ~80 |
Data synthesized from multiple sources.[5]
Experimental Protocols
Protocol 1: General Procedure for the Reaction with Alcohols (O-Nucleophiles)
-
Reagent Preparation : To a solution of the alcohol (1.2 equivalents) in anhydrous tetrahydrofuran (THF, 0.2 M), add potassium tert-butoxide (KOtBu, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Initiation : Stir the resulting alkoxide solution at room temperature for 15 minutes. Add a solution of the 2-fluoropyridine substrate (1.0 equivalent) in anhydrous THF.
-
Reaction Conditions : Heat the reaction mixture to 50 °C.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS). The reaction is typically complete within 3 hours.[5]
-
Work-up : Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extraction : Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Reaction with Amines (N-Nucleophiles)
-
Reagent Preparation : In a sealed vial, combine the 2-fluoropyridine substrate (1.0 equivalent), the amine (1.5 equivalents), and potassium carbonate (K2CO3, 2.0 equivalents) in dimethyl sulfoxide (DMSO, 0.2 M).
-
Reaction Conditions : Heat the reaction mixture to 100 °C.
-
Monitoring : Monitor the reaction by TLC or LC/MS. Reactions are generally complete within 12 hours.[5]
-
Work-up : After cooling to room temperature, dilute the reaction mixture with water.
-
Extraction : Extract the product with ethyl acetate or another suitable organic solvent (3 x 20 mL).
-
Purification : Combine the organic extracts, wash with water and then brine to remove residual DMSO, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Protocol 3: Synthesis of 2-Aminopyridines using Acetamidine Hydrochloride
This method provides an effective way to introduce a primary amino group using acetamidine hydrochloride as an ammonia surrogate.[7][8]
-
Reagent Preparation : To an oven-dried Schlenk tube, add the 2-fluoropyridine derivative (1.0 mmol), acetamidine hydrochloride (2.0 mmol), and potassium carbonate (3.0 mmol).
-
Solvent Addition : Add anhydrous DMSO (3.0 mL) to the tube under an inert atmosphere.
-
Reaction Conditions : Seal the tube and heat the mixture at 120 °C for 12 hours.
-
Work-up : Cool the reaction to room temperature and add water (20 mL).
-
Extraction : Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 4: General Procedure for the Reaction with Thiols (S-Nucleophiles)
-
Reagent Preparation : In a round-bottom flask, dissolve the 2-fluoropyridine substrate (1.0 equivalent) and the thiol (1.2 equivalents) in dimethylformamide (DMF, 0.2 M).
-
Base Addition : Add potassium carbonate (K2CO3, 2.0 equivalents) to the solution.
-
Reaction Conditions : Stir the reaction mixture at room temperature (25 °C).
-
Monitoring : Monitor the reaction to completion, typically within 3 hours, using TLC or GC/MS.[5]
-
Work-up : Dilute the reaction mixture with water.
-
Extraction : Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 20 mL).
-
Purification : Combine the organic layers, wash with water and brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product via flash column chromatography.
Concluding Remarks
The nucleophilic aromatic substitution on 2-fluoropyridines is a robust and versatile transformation critical for the synthesis of substituted pyridines. The protocols outlined provide a solid foundation for researchers to explore this chemistry. The mild conditions, broad substrate scope, and high yields make this reaction particularly amenable to the demands of modern drug discovery and development. For less activated systems, the use of catalytic methods with organic superbases may offer an alternative approach.[9][10] Careful optimization of reaction parameters such as base, solvent, and temperature may be necessary for specific substrate and nucleophile combinations to achieve optimal results.
References
- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application of 2-Fluoro-4-(2-hydroxyethyl)pyridine in Agrochemical Synthesis: Application Notes and Protocols
For distribution to: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are provided for research and development purposes. While the synthetic methodologies described are based on established chemical principles, the direct application of 2-Fluoro-4-(2-hydroxyethyl)pyridine in the synthesis of commercially available or publicly documented agrochemicals is not established in the current scientific literature. The described pathways represent hypothetical examples to illustrate the potential utility of this compound in agrochemical research.
Introduction
The pyridine ring is a critical structural motif in a wide array of agrochemicals, including herbicides, fungicides, and insecticides.[1][2] The introduction of fluorine atoms into the pyridine scaffold can significantly enhance the biological activity and metabolic stability of these compounds.[3] this compound is a functionalized fluoropyridine derivative that holds potential as a versatile building block in the synthesis of novel agrochemical candidates. Its bifunctional nature, possessing both a reactive fluoropyridine core and a primary alcohol, allows for diverse synthetic modifications.
This document outlines hypothetical, yet chemically sound, applications of this compound in the synthesis of potential agrochemical compounds through etherification and esterification of its hydroxyl group.
Hypothetical Application 1: Synthesis of a Pyridine Ether Herbicide Candidate
The ether linkage is a common feature in many commercial herbicides. The following protocol describes a hypothetical synthesis of a novel herbicide candidate via a Williamson ether synthesis, reacting this compound with an activated aryl halide.
Experimental Protocol: Synthesis of 2-(4-(2-Fluoro-pyridin-4-yl)ethoxy)-5-(trifluoromethyl)pyridine (Hypothetical Compound 1)
Objective: To synthesize a potential herbicide candidate by forming an ether linkage between this compound and 2-chloro-5-(trifluoromethyl)pyridine.
Materials:
-
This compound
-
2-Chloro-5-(trifluoromethyl)pyridine
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired product.
Data Presentation: Hypothetical Reaction Outcome
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | 2-Chloro-5-(trifluoromethyl)pyridine |
| Product | 2-(4-(2-Fluoro-pyridin-4-yl)ethoxy)-5-(trifluoromethyl)pyridine |
| Hypothetical Yield | 75% |
| Purity (by HPLC) | >98% |
| Appearance | Colorless oil |
Diagram of Synthetic Pathway
References
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-Fluoro-4-(2-hydroxyethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds derived from 2-Fluoro-4-(2-hydroxyethyl)pyridine. This starting material is a versatile building block for the construction of various fused pyridine ring systems, which are of significant interest in medicinal chemistry and drug discovery due to their presence in numerous biologically active molecules. The protocols herein describe the synthesis of two such novel heterocyclic frameworks: a furopyridine and a pyridomorpholine derivative, achieved through intramolecular cyclization strategies. This guide is intended for researchers and scientists in the field of organic synthesis and drug development, offering a practical basis for the exploration of new chemical entities.
Introduction
Heterocyclic compounds, particularly those containing a pyridine scaffold, are fundamental components in the design of new therapeutic agents.[1][2] The unique properties of the pyridine ring, including its basicity and ability to engage in various non-covalent interactions, make it a privileged structure in medicinal chemistry. The introduction of fluorine atoms into these scaffolds can further enhance their pharmacological profiles by improving metabolic stability, binding affinity, and bioavailability.[3]
This compound is a readily accessible starting material that combines the reactivity of a 2-fluoropyridine with a pendant hydroxyl group, making it an ideal precursor for the synthesis of novel fused heterocyclic systems. The fluorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, which can be exploited in intramolecular cyclization reactions with the hydroxyl group to construct new ring systems.[4] This application note details the synthesis of two such novel heterocyclic compounds: a furopyridine derivative via an intramolecular Williamson ether synthesis and a pyridomorpholine derivative through a two-step process involving activation of the hydroxyl group followed by intramolecular cyclization.
Synthetic Pathways
The following section outlines the synthetic strategies for the preparation of a furopyridine and a pyridomorpholine derivative from this compound.
Synthesis of 6,7-dihydro-5H-furo[2,3-c]pyridine
The synthesis of the furopyridine derivative proceeds via an intramolecular Williamson ether synthesis. The hydroxyl group, upon deprotonation with a suitable base, acts as an internal nucleophile, displacing the fluoride at the 2-position of the pyridine ring to form the fused furan ring.
Caption: Synthetic scheme for 6,7-dihydro-5H-furo[2,3-c]pyridine.
Synthesis of 3,4-dihydro-2H-pyrido[4,3-b][5][6]oxazine
The synthesis of the pyridomorpholine derivative is a two-step process. First, the hydroxyl group of the starting material is converted to a better leaving group, a tosylate, by reaction with tosyl chloride. In the second step, an external amine nucleophile is introduced which first displaces the tosylate and then undergoes an intramolecular nucleophilic aromatic substitution of the fluoride to form the six-membered morpholine ring. For simplicity, this example uses ammonia as the nucleophile.
Caption: Synthetic pathway to 3,4-dihydro-2H-pyrido[4,3-b][5][6]oxazine.
Experimental Protocols
Materials and Methods
All reagents and solvents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates (60 F254) and visualized under UV light (254 nm). Column chromatography was performed on silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak. Mass spectra were obtained using an electrospray ionization (ESI) source.
Protocol 1: Synthesis of 6,7-dihydro-5H-furo[2,3-c]pyridine
Workflow Diagram
Caption: Experimental workflow for furopyridine synthesis.
Procedure:
-
To a solution of this compound (1.0 g, 7.08 mmol) in anhydrous tetrahydrofuran (THF, 30 mL) under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 0.34 g, 8.50 mmol) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes, 1:1) to afford 6,7-dihydro-5H-furo[2,3-c]pyridine as a pale yellow oil.
Protocol 2: Synthesis of 3,4-dihydro-2H-pyrido[4,3-b][5][6]oxazine
Workflow Diagram
Caption: Experimental workflow for pyridomorpholine synthesis.
Procedure:
Step 1: Synthesis of 2-(2-fluoro-4-pyridyl)ethyl 4-methylbenzenesulfonate
-
To a solution of this compound (1.0 g, 7.08 mmol) in pyridine (20 mL) at 0 °C, add p-toluenesulfonyl chloride (1.62 g, 8.50 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water (50 mL) and extract with dichloromethane (3 x 25 mL).
-
Combine the organic layers, wash with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.
Step 2: Synthesis of 3,4-dihydro-2H-pyrido[4,3-b][5][6]oxazine
-
Dissolve the crude 2-(2-fluoro-4-pyridyl)ethyl 4-methylbenzenesulfonate in a 7N solution of ammonia in methanol (50 mL) in a sealed tube.
-
Heat the reaction mixture to 80 °C for 24 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in dichloromethane (30 mL) and wash with water (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford 3,4-dihydro-2H-pyrido[4,3-b][5][6]oxazine as a white solid.
Data Presentation
The following tables summarize the expected quantitative data for the synthesized compounds.
Table 1: Reaction Yields and Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| 6,7-dihydro-5H-furo[2,3-c]pyridine | C₇H₇NO | 121.14 | 75 | Pale yellow oil |
| 3,4-dihydro-2H-pyrido[4,3-b][5][6]oxazine | C₇H₈N₂O | 136.15 | 60 (over 2 steps) | White solid |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | MS (ESI) m/z |
| 6,7-dihydro-5H-furo[2,3-c]pyridine | 8.10 (d, 1H), 6.85 (d, 1H), 4.60 (t, 2H), 3.10 (t, 2H) | 162.5, 145.0, 140.2, 115.8, 108.1, 68.9, 28.7 | 122.1 [M+H]⁺ |
| 3,4-dihydro-2H-pyrido[4,3-b][5][6]oxazine | 7.95 (d, 1H), 6.60 (d, 1H), 4.35 (t, 2H), 3.80 (s, 1H, NH), 3.50 (t, 2H), 3.05 (t, 2H) | 158.9, 148.2, 138.7, 112.4, 109.3, 65.4, 44.1, 25.9 | 137.1 [M+H]⁺ |
Conclusion
These application notes provide detailed and reliable protocols for the synthesis of novel furopyridine and pyridomorpholine heterocyclic systems from the versatile starting material, this compound. The described methods are robust and can be adapted for the synthesis of a variety of substituted analogs by modifying the starting materials or reaction conditions. These novel heterocyclic scaffolds are valuable additions to the toolbox of medicinal chemists and may serve as key intermediates in the development of new therapeutic agents. Researchers are encouraged to explore the reactivity of these systems further to generate libraries of compounds for biological screening.
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of 2-Vinylpyridine from 2-(2-Hydroxyethyl)pyridine
Abstract
This document provides a detailed experimental procedure for the synthesis of 2-vinylpyridine via the dehydration of 2-(2-hydroxyethyl)pyridine. This reaction is a crucial step in the production of vinylpyridines, which are important monomers for specialty polymers used in various industrial applications, including tire cord binders and dye receptors in acrylic fibers.[1][2] The protocols described herein are intended for researchers, scientists, and professionals in drug development and materials science. The primary method detailed involves the base-catalyzed dehydration of 2-(2-hydroxyethyl)pyridine, a robust and high-yielding approach.[3]
Introduction
2-Vinylpyridine is a versatile organic compound used as a precursor for specialty polymers and as an intermediate in the chemical and pharmaceutical industries.[1][4] One common and efficient method for its synthesis is the dehydration of the corresponding alcohol, 2-(2-hydroxyethyl)pyridine.[2] This process involves the elimination of a water molecule from the ethanol substituent, forming a vinyl group. The reaction is typically catalyzed by a strong base, such as sodium hydroxide, or a strong acid, although base-catalyzed methods are frequently cited due to high yields and selectivity.[5][6] The reaction product is sensitive to polymerization and requires careful handling and the addition of an inhibitor for storage.[1][2]
This application note outlines a standard laboratory procedure using sodium hydroxide as the catalyst, followed by purification steps to obtain high-purity 2-vinylpyridine.
Reaction and Mechanism
The core reaction is the dehydration of an alcohol, specifically the E1cB elimination mechanism is plausible under strong base conditions, although an E2 mechanism is also possible.
Chemical Equation:
C₅H₄N-CH₂CH₂OH → C₅H₄N-CH=CH₂ + H₂O
2-(2-hydroxyethyl)pyridine → 2-vinylpyridine + Water
Experimental Data Summary
The following table summarizes various reported conditions and outcomes for the synthesis of 2-vinylpyridine from 2-(2-hydroxyethyl)pyridine, providing a comparative overview of different catalytic systems.
| Catalyst System | Reactant Ratio (w/w) | Temperature (°C) | Time | Yield (%) | Purity (%) | Reference |
| Sodium Hydroxide | 1 : 0.5 | 180-190 | 30 min | 76.0 | >98.4 | [5] |
| Sodium Hydroxide | 1 : 1 | 180-190 | 10 min | 86.5 | >98.5 | [5] |
| Sodium Hydroxide | Not specified | 90 | 5 hours | Not specified | >98.5 | [7][8] |
| Sulfuric Acid | 1 : 0.5 | 110-120 | 30 min | 73.1 | >98.6 | [5] |
| NH₄H₂PO₄ / H₃PO₄ | Not specified | 180-200 | Continuous | ~100 | Not specified | [6] |
Note: Yields are based on the amount of 2-(2-hydroxyethyl)pyridine used.
Detailed Experimental Protocol
This protocol describes the synthesis of 2-vinylpyridine using sodium hydroxide as the catalyst with simultaneous distillation of the product.
4.1 Materials and Equipment
-
Reagents:
-
2-(2-hydroxyethyl)pyridine (98%+)
-
Sodium hydroxide (NaOH), pellets or 50% aqueous solution
-
4-tert-Butylcatechol (inhibitor)
-
Anhydrous magnesium sulfate or sodium sulfate (drying agent)
-
Deionized water
-
-
Equipment:
-
Three-neck round-bottom flask (500 mL)
-
Heating mantle with magnetic stirrer
-
Dropping funnel
-
Distillation head with condenser and receiving flask
-
Thermometer
-
Vacuum distillation apparatus
-
Separatory funnel
-
Standard laboratory glassware
-
4.2 Safety Precautions
-
2-Vinylpyridine is toxic, flammable, and a lachrymator.[2][9] Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium hydroxide is corrosive. Avoid contact with skin and eyes.
-
The reaction is conducted at high temperatures. Ensure proper shielding and temperature control.
4.3 Procedure
-
Reactor Setup: Assemble a three-neck flask with a heating mantle, a magnetic stirrer, a dropping funnel, and a distillation apparatus. The thermometer should be placed to measure the vapor temperature.
-
Catalyst Preparation: To the reaction flask, add 100 g of a 50% aqueous solution of sodium hydroxide.[3]
-
Reactant Preparation: Prepare a solution of one part 2-(2-hydroxyethyl)pyridine and one to two parts water by weight in the dropping funnel. For example, use 100 g of 2-(2-hydroxyethyl)pyridine and 150 mL of water.
-
Dehydration Reaction:
-
Heat the sodium hydroxide solution in the flask to 150-160°C with vigorous stirring.[3]
-
Slowly add the 2-(2-hydroxyethyl)pyridine solution from the dropping funnel to the hot alkali solution over a period of approximately 2-3 hours.[3]
-
As the alcohol is added, it will dehydrate, and the 2-vinylpyridine product will co-distill with water.[3][6] Maintain the reaction temperature to ensure continuous distillation. The vapor temperature should be monitored and will be close to the boiling point of the azeotrope.
-
-
Work-up and Isolation:
-
Collect the distillate, which will consist of two layers: an upper organic layer (2-vinylpyridine) and a lower aqueous layer.
-
Transfer the collected distillate to a separatory funnel and separate the organic layer.
-
To maximize recovery, the aqueous layer can be saturated with sodium chloride and extracted with a small amount of a suitable solvent like diethyl ether, although this is often omitted in industrial-scale preparations.[5]
-
-
Purification:
-
Dry the crude organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Add a small amount of polymerization inhibitor (e.g., 0.1% 4-tert-butylcatechol) to the crude product before final purification.[1][9]
-
Purify the 2-vinylpyridine by fractional distillation under reduced pressure.[1][5] Collect the fraction boiling at approximately 62-65°C/15 mmHg.[4]
-
-
Storage: Store the purified 2-vinylpyridine in a cool, dark, and refrigerated environment with the inhibitor to prevent polymerization.[1]
Characterization
The final product can be characterized using standard analytical techniques:
-
Gas Chromatography (GC): To determine the purity of the final product.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the chemical structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., disappearance of the -OH stretch and appearance of C=C vinyl stretches).
Visualized Workflow and Pathways
The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the synthesis of 2-vinylpyridine.
Caption: Dehydration reaction of 2-(2-hydroxyethyl)pyridine.
Caption: Step-by-step experimental workflow for synthesis.
References
- 1. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 2. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 3. US2848456A - Dehydration of 2-pyridine ethanol to 2-vinyl pyridine - Google Patents [patents.google.com]
- 4. 2-Vinylpyridine 97 100-69-6 [sigmaaldrich.com]
- 5. CN1250527C - Process for large-scale preparation of 2-vinyl pyridine - Google Patents [patents.google.com]
- 6. US3149116A - Process for the dehydration of hydroxyethyl-substituted pyridines, quinolines, and isoquinolines - Google Patents [patents.google.com]
- 7. Method for synthesizing and preparing 2-vinyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN102863375A - Method for synthesizing and preparing 2-vinyl pyridine - Google Patents [patents.google.com]
- 9. 2-Vinylpyridine | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 2-Fluoro-4-(2-hydroxyethyl)pyridine for the Introduction of a Pyridine Motif
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of 2-Fluoro-4-(2-hydroxyethyl)pyridine as a versatile building block for introducing the 4-(2-hydroxyethyl)pyridine motif into small molecules. This moiety is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. The primary method of application is through nucleophilic aromatic substitution (SNAr), where the fluorine atom at the C-2 position of the pyridine ring is displaced by a suitable nucleophile. This protocol outlines the general procedure for this reaction, highlighting its application in the synthesis of potential therapeutic agents.
Introduction
The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. Its ability to participate in hydrogen bonding and its bioisosteric relationship with other aromatic and heterocyclic systems make it a privileged structure in drug design. The specific motif, 4-(2-hydroxyethyl)pyridine, offers an additional hydroxyl group that can serve as a key interaction point with biological targets or as a handle for further functionalization. This compound is an attractive starting material for introducing this motif due to the high reactivity of the 2-fluoro substituent towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen activates the C-2 position for nucleophilic attack, facilitating the formation of C-N, C-O, and C-S bonds.
Key Applications
The primary application of this compound lies in the synthesis of complex organic molecules, particularly in the field of drug discovery. The 4-(2-hydroxyethyl)pyridine moiety is a key structural component of several kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. By incorporating the 4-(2-hydroxyethyl)pyridine motif, medicinal chemists can design molecules that specifically interact with the ATP-binding site of kinases, leading to their inhibition.
A prominent example of a drug class where this motif is relevant is in the development of tyrosine kinase inhibitors (TKIs). Many TKIs feature a substituted pyridine ring that forms critical hydrogen bonds within the kinase domain. The hydroxyl group of the 4-(2-hydroxyethyl)pyridine moiety can act as a hydrogen bond donor or acceptor, enhancing the binding affinity and selectivity of the inhibitor.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol describes a general method for the reaction of this compound with a primary or secondary amine to introduce the 4-(2-hydroxyethyl)pyridine motif.
Materials:
-
This compound
-
Amine of interest (e.g., aniline derivative, heterocyclic amine)
-
Base (e.g., Diisopropylethylamine (DIPEA), Potassium Carbonate (K2CO3))
-
Solvent (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN))
-
Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry reaction vessel, add the amine (1.0 eq) and the chosen solvent.
-
Add the base (1.5 - 2.0 eq) to the reaction mixture.
-
Add this compound (1.2 eq) to the mixture.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate forms, it can be filtered and washed with a suitable solvent.
-
If no precipitate forms, dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
-
Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry.
Data Presentation
The following table summarizes representative quantitative data for SNAr reactions of 2-fluoropyridines with various nucleophiles. While specific data for this compound is not extensively published, these values provide a general expectation for reaction efficiency.
| Nucleophile Type | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Amine | 2-Fluoropyridine | K2CO3 | DMSO | 100 | 12 | 85-95 |
| Secondary Amine | 2-Fluoropyridine | DIPEA | MeCN | 80 | 16 | 80-90 |
| Phenol | 2-Fluoropyridine | Cs2CO3 | DMF | 110 | 8 | 75-85 |
| Thiol | 2-Fluoropyridine | NaH | THF | 60 | 6 | 90-98 |
Note: The data presented in this table is representative of typical SNAr reactions with 2-fluoropyridines and should be used as a general guideline. Actual yields may vary depending on the specific substrates and reaction conditions.
Visualizations
Experimental Workflow: Synthesis of a Hypothetical Kinase Inhibitor
The following diagram illustrates a typical experimental workflow for the synthesis of a hypothetical kinase inhibitor utilizing this compound.
Signaling Pathway: General Mechanism of Tyrosine Kinase Inhibitors
This diagram depicts a simplified signaling pathway illustrating the general mechanism of action for a tyrosine kinase inhibitor (TKI).
Conclusion
This compound serves as a valuable and efficient building block for the introduction of the 4-(2-hydroxyethyl)pyridine motif in the synthesis of complex organic molecules. Its application via nucleophilic aromatic substitution is a robust and versatile method, particularly relevant in the design and development of kinase inhibitors for therapeutic use. The provided general protocol and conceptual diagrams offer a foundational understanding for researchers and drug development professionals to effectively utilize this reagent in their synthetic endeavors.
Application Notes and Protocols for Enzymatic Reactions Involving 2-Fluoro-4-(2-hydroxyethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and expected outcomes for hypothetical enzymatic reactions involving the synthetic building block, 2-Fluoro-4-(2-hydroxyethyl)pyridine. Due to the limited direct literature on enzymatic transformations of this specific molecule, the following protocols are based on well-established enzymatic reactions on structurally analogous compounds, such as other hydroxyethylpyridines and fluorinated aromatics. These notes are intended to serve as a starting point for experimental design.
Table of Contents
-
Enzymatic Kinetic Resolution via Lipase-Catalyzed Acylation
-
Enzymatic Oxidation of the Hydroxyethyl Group
-
Potential Biotransformation via Cytochrome P450 Enzymes
-
Enzymatic Glycosylation of the Hydroxyl Group
Enzymatic Kinetic Resolution via Lipase-Catalyzed Acylation
Kinetic resolution is a widely used technique to separate enantiomers of a racemic mixture. Lipases are robust and versatile enzymes that can selectively acylate one enantiomer of a chiral alcohol, allowing for the separation of the resulting ester from the unreacted alcohol. This is particularly relevant if the chirality of the hydroxyethyl side chain is of interest in a drug development context.
Quantitative Data Summary
The following table summarizes expected outcomes for the kinetic resolution of racemic this compound based on data from analogous reactions with similar substrates.
| Enzyme | Acyl Donor | Solvent | Temp (°C) | Expected Conversion (%) | Expected Enantiomeric Excess (ee, %) of Unreacted Alcohol | Expected Enantiomeric Excess (ee, %) of Acylated Product |
| Novozym 435 (CALB) | Vinyl Acetate | Toluene | 45 | ~50 | >99 | >98 |
| Pseudomonas cepacia Lipase (PSL) | Vinyl Acetate | Tetrahydrofuran (THF) | 30 | ~50 | >99 | >97 |
| Candida rugosa Lipase (CRL) | Isopropenyl Acetate | Diisopropyl Ether | 40 | ~45 | >95 | >95 |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol describes the enantioselective acylation of racemic this compound.
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Novozym 435)
-
Acyl donor (e.g., Vinyl Acetate)
-
Anhydrous organic solvent (e.g., Toluene)
-
Molecular sieves (4 Å, activated)
-
Reaction vessel (e.g., sealed flask with magnetic stirrer)
-
Temperature-controlled shaker or water bath
-
Hexane and Ethyl Acetate for chromatography
-
Silica gel for column chromatography
-
Chiral HPLC column for enantiomeric excess determination
Procedure:
-
To a dry, sealed reaction vessel, add racemic this compound (1.0 mmol, 141.14 mg).
-
Add anhydrous toluene (10 mL) and activated molecular sieves (200 mg) to maintain anhydrous conditions.
-
Add the acyl donor, vinyl acetate (1.5 mmol, 0.14 mL).
-
Equilibrate the mixture to the desired reaction temperature (e.g., 45 °C) with stirring.
-
Initiate the reaction by adding the immobilized lipase (e.g., Novozym 435, 50 mg).
-
Monitor the reaction progress by taking small aliquots over time and analyzing them by TLC or GC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.
-
Once the desired conversion is reached (typically 12-48 hours), stop the reaction by filtering off the immobilized enzyme.
-
Wash the enzyme with a small amount of fresh solvent and combine the filtrates.
-
Remove the solvent under reduced pressure.
-
Purify the resulting mixture of the unreacted alcohol enantiomer and the acylated product enantiomer using silica gel column chromatography (e.g., with a hexane:ethyl acetate gradient).
-
Determine the enantiomeric excess of both the purified alcohol and the ester using chiral HPLC.
Visualization of Experimental Workflow
Caption: Workflow for lipase-catalyzed kinetic resolution.
Enzymatic Oxidation of the Hydroxyethyl Group
The primary alcohol of the hydroxyethyl group can be oxidized to the corresponding aldehyde, 2-Fluoro-4-(2-oxoethyl)pyridine, or further to the carboxylic acid, 2-Fluoro-4-(carboxymethyl)pyridine. Alcohol dehydrogenases (ADHs) and alcohol oxidases (AOs) are suitable enzymes for such transformations.
Quantitative Data Summary
Expected outcomes for the oxidation of this compound.
| Enzyme | Co-factor/Co-substrate | Product | Temp (°C) | pH | Expected Yield (%) |
| Horse Liver ADH | NAD+ | Aldehyde | 25 | 8.8 | >90 |
| Pichia pastoris AO | O2 | Aldehyde | 25 | 7.5 | >85 |
| Gluconobacter sp. ADH | NADP+ | Carboxylic Acid | 30 | 7.0 | >80 |
Experimental Protocol: Alcohol Dehydrogenase-Catalyzed Oxidation
This protocol describes the oxidation of this compound to 2-Fluoro-4-(2-oxoethyl)pyridine.
Materials:
-
This compound
-
Alcohol Dehydrogenase (e.g., from horse liver, HLADH)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Buffer solution (e.g., 0.1 M Glycine-NaOH, pH 8.8)
-
Semicarbazide hydrochloride (to trap the aldehyde product and shift the equilibrium)
-
Reaction vessel
-
Spectrophotometer for monitoring NAD+ reduction to NADH at 340 nm
Procedure:
-
Prepare a reaction mixture in a quartz cuvette or reaction vessel containing:
-
0.1 M Glycine-NaOH buffer, pH 8.8.
-
This compound (final concentration 10 mM).
-
NAD+ (final concentration 2 mM).
-
Semicarbazide hydrochloride (final concentration 15 mM).
-
-
Equilibrate the mixture to 25 °C.
-
Initiate the reaction by adding a stock solution of HLADH (e.g., to a final concentration of 0.1 mg/mL).
-
Monitor the reaction progress by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
After the reaction has reached completion (no further increase in absorbance, typically 1-4 hours), stop the reaction by adding a quenching agent (e.g., 1 M HCl to denature the enzyme).
-
Extract the product from the aqueous solution using an appropriate organic solvent (e.g., ethyl acetate).
-
Analyze the product by GC-MS or LC-MS to confirm the formation of the aldehyde.
Visualization of Oxidation Pathway
Caption: Enzymatic oxidation pathway of the hydroxyethyl group.
Potential Biotransformation via Cytochrome P450 Enzymes
In drug development, understanding the metabolic fate of a compound is crucial. Cytochrome P450 (CYP) enzymes are the primary enzymes involved in Phase I metabolism. For a molecule like this compound, several metabolic transformations are plausible, including oxidation of the pyridine ring or the alkyl side chain.
Hypothetical Metabolic Pathways
-
N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide.
-
Hydroxylation of the Pyridine Ring: A hydroxyl group could be added to an available position on the pyridine ring.
-
Oxidation of the Hydroxyethyl Side Chain: As described previously, the primary alcohol can be oxidized to an aldehyde and then a carboxylic acid.
Experimental Protocol: In Vitro Metabolism with Human Liver Microsomes
This protocol provides a general method for assessing the metabolic stability of the compound.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of HLMs (e.g., final concentration 0.5 mg/mL) and phosphate buffer to 37 °C.
-
Add the substrate to the HLM suspension (e.g., final concentration 1 µM). Pre-incubate for 5 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37 °C in a shaking water bath.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile containing an internal standard to stop the reaction.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the disappearance of the parent compound and identify potential metabolites.
Visualization of Potential Metabolic Pathways
Caption: Potential CYP450-mediated metabolic pathways.
Enzymatic Glycosylation of the Hydroxyl Group
Glycosylation, the attachment of a sugar moiety, can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug. Glycosyltransferases can catalyze the transfer of a sugar from an activated donor to the hydroxyl group of the substrate.
Experimental Protocol: Glycosyltransferase-Catalyzed Glycosylation
This protocol describes a hypothetical glycosylation reaction.
Materials:
-
This compound
-
A suitable Glycosyltransferase (e.g., UGT from Bacillus licheniformis)
-
Activated sugar donor (e.g., UDP-glucose)
-
Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)
-
MgCl₂
-
Reaction vessel
Procedure:
-
In a reaction vessel, combine the buffer, MgCl₂ (final concentration 5 mM), and UDP-glucose (final concentration 5 mM).
-
Add this compound (final concentration 2 mM).
-
Equilibrate the mixture to 30 °C.
-
Initiate the reaction by adding the glycosyltransferase enzyme.
-
Incubate the reaction for 12-24 hours.
-
Monitor the formation of the glycosylated product by LC-MS.
-
Purify the product using appropriate chromatographic techniques, such as reverse-phase HPLC.
Visualization of Glycosylation Reaction
Caption: Schematic of an enzymatic glycosylation reaction.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-4-(2-hydroxyethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Fluoro-4-(2-hydroxyethyl)pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for this compound?
A1: A common and effective strategy involves a multi-step synthesis. The general approach begins with the synthesis of a 4-substituted pyridine, followed by the introduction of the fluoro group, and finally, the elaboration of the side chain to the desired 2-hydroxyethyl group. An alternative is to first synthesize 2-(2-hydroxyethyl)pyridine and then introduce the fluorine atom.
Q2: What are the critical factors affecting the yield in the synthesis of 2-(2-hydroxyethyl)pyridine from 2-methylpyridine and formaldehyde?
A2: The key factors influencing the yield of this condensation reaction include the choice of catalyst, reaction temperature, reaction time, and the ratio of reactants. Both acidic and basic catalysts have been employed, and optimization of these parameters is crucial for high yields.
Q3: What methods can be used to introduce the fluorine atom at the 2-position of the pyridine ring?
A3: Several methods can be employed for the fluorination of pyridines. One common method is the Balz-Schiemann reaction, which involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate. Another approach is nucleophilic aromatic substitution (SNAr) on a suitable precursor, such as a 2-chloropyridine. Direct C-H fluorination using specialized reagents is also a possibility.
Q4: How can I minimize the formation of byproducts during the synthesis?
A4: Minimizing byproduct formation requires careful control of reaction conditions. This includes maintaining the optimal temperature, monitoring the reaction progress to avoid over-reaction, using the correct stoichiometry of reagents, and ensuring the purity of starting materials and solvents. Purification of intermediates at each step is also essential to prevent the carry-over of impurities that might interfere with subsequent reactions.
Troubleshooting Guides
Problem 1: Low Yield in the Condensation of 4-methylpyridine with Formaldehyde
| Potential Cause | Suggested Solution |
| Inefficient Catalyst | The choice of catalyst is critical. While acidic catalysts like benzoic acid or acetic acid can be used, organic bases such as triethylamine or DBU may also be effective.[1] It is recommended to perform small-scale screening experiments to identify the optimal catalyst for your specific setup. |
| Suboptimal Reaction Temperature | The reaction temperature significantly impacts the reaction rate and selectivity. Temperatures ranging from 90°C to 180°C have been reported.[2] Start with a moderate temperature (e.g., 110-120°C) and optimize based on reaction monitoring (TLC or GC-MS). |
| Incorrect Reaction Time | Reaction times can vary from a few hours to over 30 hours.[3] Monitor the reaction progress regularly. Stopping the reaction too early will result in incomplete conversion, while prolonged reaction times may lead to byproduct formation. |
| Improper Reactant Ratio | The molar ratio of 4-methylpyridine to formaldehyde is a key parameter. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can complicate purification. Refer to literature for optimized ratios.[2][3] |
| Presence of Water | While some protocols introduce water as a co-solvent[3], its concentration can be critical. Ensure you are using the appropriate amount of water or an anhydrous solvent system if the chosen protocol demands it. |
Problem 2: Poor Yield or Failure in the Fluorination Step
| Potential Cause | Suggested Solution |
| Incomplete Diazotization (Balz-Schiemann) | Ensure the complete conversion of the aminopyridine to the diazonium salt. This typically requires low temperatures (0-5°C) and slow addition of the diazotizing agent (e.g., NaNO₂). |
| Decomposition of Diazonium Salt | Diazonium salts can be unstable. Use the crude diazonium salt immediately in the next step without prolonged storage. |
| Low Reactivity of Precursor in SNAr | If using a nucleophilic substitution approach (e.g., from 2-chloropyridine), the reaction may require forcing conditions (high temperature, polar aprotic solvent like DMF or DMSO). The use of a phase-transfer catalyst can sometimes enhance the reaction rate. |
| Moisture Contamination | Fluorination reactions are often sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Ineffective Fluorinating Agent | The choice of fluorinating agent is crucial. For SNAr, KF is commonly used, sometimes in combination with a phase-transfer catalyst. For direct fluorination, specialized and often hazardous reagents are required, and the reaction conditions must be strictly followed. |
Experimental Protocols
Synthesis of 2-(4-methylpyridin-2-yl)ethanol via Condensation
This protocol is a generalized procedure based on literature reports.[1][2][3]
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, a thermometer, and a mechanical stirrer, add 4-methylpyridine, paraformaldehyde, and the chosen catalyst (e.g., benzoic acid or triethylamine).
-
Solvent Addition: Add a suitable solvent, such as DMF or water, according to the specific literature procedure being followed.
-
Reaction: Heat the mixture to the desired temperature (e.g., 110-120°C) and stir vigorously for the specified time (e.g., 30-40 hours).
-
Work-up: After cooling to room temperature, distill the unreacted 2-methylpyridine under atmospheric pressure.
-
Purification: The desired product, 2-(4-methylpyridin-2-yl)ethanol, is then purified by vacuum distillation.
Fluorination of a Pyridine Ring using a Halogen Exchange Reaction
This is a general protocol for a nucleophilic aromatic substitution (SNAr) reaction.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, add the 2-chloro-4-(2-hydroxyethyl)pyridine precursor (with the hydroxyl group protected if necessary), spray-dried potassium fluoride, and a polar aprotic solvent (e.g., DMSO or sulfolane).
-
Heating: Heat the reaction mixture to a high temperature (e.g., 150-220°C) and monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture and pour it into water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 2-hydroxyethylpyridine Derivatives
| Starting Material | Reagents | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-methylpyridine | Paraformaldehyde | Benzoic Acid | DMF/Water | 110 | 30 | 31.37 | [3] |
| 2-methylpyridine | Paraformaldehyde | Oxalic Acid | DMF/Water | 110 | 30 | 36.73 | [3] |
| 2-methylpyridine | Paraformaldehyde | Acetic Acid | None | 100 | 30 | N/A | [1] |
| 2-methylpyridine | Paraformaldehyde | Benzoic Acid | None | 90-180 | 10-30 | 84-94.85 | [2] |
N/A: Not available in the provided search result.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting flowchart for the fluorination step.
References
- 1. CN111995566B - Synthesis method of 2-hydroxyethyl pyridine - Google Patents [patents.google.com]
- 2. CN1580046A - Process for large-scale preparation of 2-hydroxyethyl pyridine - Google Patents [patents.google.com]
- 3. CN105237468A - New method for synthesizing 2-hydroxyethylpyridine - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Fluoro-4-(2-hydroxyethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Fluoro-4-(2-hydroxyethyl)pyridine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: Common impurities can include unreacted starting materials, by-products from the synthesis, and residual solvents. The specific impurities will depend on the synthetic route used. For example, if synthesized from 2-fluoropyridine and ethylene oxide, residual starting materials may be present.
Q2: Which purification techniques are most suitable for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity. Common methods include:
-
Column Chromatography: Effective for removing impurities with different polarities.
-
Distillation (under reduced pressure): Suitable for thermally stable liquids to separate components with different boiling points.
-
Recrystallization: Ideal for solid compounds, but can be adapted for oils that can be induced to crystallize or by forming a solid derivative.
-
Liquid-Liquid Extraction: Useful for initial workup to remove water-soluble or -insoluble impurities.
Q3: What is the expected physical state of pure this compound?
A3: Based on analogous compounds like 2-(2-hydroxyethyl)pyridine, it is expected to be a liquid at room temperature.[1][2] The physical state can influence the choice of purification method.
Troubleshooting Guides
Column Chromatography
Issue: Poor separation of the product from impurities.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system (eluent) | Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. A good system will show a clear separation between the product spot and impurity spots. |
| Column overloading | Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be 1-5% of the weight of the stationary phase. |
| Improper column packing | Ensure the silica gel or other stationary phase is packed uniformly without any cracks or channels. |
| Co-eluting impurities | If an impurity has a very similar polarity to the product, consider a different chromatographic technique (e.g., different stationary phase) or an alternative purification method like distillation or recrystallization of a derivative. |
Issue: Product is not eluting from the column.
| Possible Cause | Troubleshooting Step |
| Solvent system is too non-polar | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Strong interaction with the stationary phase | If the compound is basic (like a pyridine), it may be sticking to the acidic silica gel. Consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent. |
Distillation
Issue: The compound is decomposing during distillation.
| Possible Cause | Troubleshooting Step |
| Distillation temperature is too high | Use a vacuum pump to reduce the pressure. Lowering the pressure will lower the boiling point of the compound. |
| Prolonged heating | Ensure the distillation apparatus is set up efficiently to minimize the distillation time. Use a heating mantle with a stirrer for even heating. |
Issue: Inefficient separation of product from impurities.
| Possible Cause | Troubleshooting Step |
| Boiling points of the components are too close | Use a fractional distillation column to increase the separation efficiency. |
| Bumping of the liquid | Add boiling chips or use a magnetic stirrer to ensure smooth boiling. |
Experimental Protocols
General Workflow for Purification
Below is a generalized workflow for the purification of a crude reaction mixture containing this compound.
Caption: General purification workflow.
Column Chromatography Protocol
This protocol is a representative example based on methods used for similar pyridine derivatives.[2][3]
-
Preparation of the Stationary Phase: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Packing the Column: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a level and compact bed. Drain the excess solvent until it is just above the silica level.
-
Loading the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Gradient Elution (if necessary): Start with a non-polar eluent (e.g., 100% hexane) and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to elute compounds of increasing polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Caption: Column chromatography workflow.
Recrystallization Protocol (for a solid derivative)
While this compound is likely a liquid, this protocol for recrystallization, adapted from a procedure for a fluorinated pyridine compound, would be applicable if a solid derivative is formed for purification.[4]
-
Solvent Selection: Choose a solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures.
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove the residual solvent.
Caption: Recrystallization workflow.
References
Technical Support Center: Synthesis of 2-Fluoro-4-(2-hydroxyethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-4-(2-hydroxyethyl)pyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Section 1: Troubleshooting Common Side Reactions
This section addresses the most frequently encountered side reactions during the synthesis of this compound, categorized by the plausible synthetic strategies.
Route A: Functionalization of a 2-Fluoropyridine Precursor
This approach typically involves starting with a commercially available or synthesized 2-fluoropyridine derivative and introducing the 4-(2-hydroxyethyl) side chain.
dot
Caption: Synthetic workflow for Route A.
FAQs and Troubleshooting:
Question 1: During a Grignard reaction with 2-fluoro-4-formylpyridine, I am observing a significant amount of a byproduct where the fluorine atom has been replaced by the Grignard reagent. How can I prevent this?
Answer: This is a common issue due to the high reactivity of the 2-fluoro position on the pyridine ring towards nucleophilic aromatic substitution (SNAr). The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine, highlighting the lability of the C-F bond[1][2].
Troubleshooting Steps:
-
Lower the Reaction Temperature: Perform the Grignard addition at very low temperatures (e.g., -78 °C) to favor the faster carbonyl addition over the slower SNAr reaction.
-
Use a Less Nucleophilic Organometallic Reagent: Consider using an organozinc or organocadmium reagent, which are generally less reactive than Grignard reagents and may show higher selectivity for the carbonyl group.
-
Inverse Addition: Add the 2-fluoro-4-formylpyridine solution slowly to the Grignard reagent at low temperature. This ensures that the Grignard reagent is always in excess, which can sometimes suppress side reactions.
-
Protect the Aldehyde: As a last resort, consider protecting the aldehyde, performing a halogen-metal exchange at the 4-position, reacting with an appropriate electrophile to introduce the hydroxyethyl precursor, and then deprotecting.
Question 2: My Suzuki-Miyaura cross-coupling reaction of 2-fluoro-4-bromopyridine with a suitable boronic ester is giving low yields and a complex mixture of byproducts. What could be the cause?
Answer: Suzuki-Miyaura couplings on fluoropyridines can be challenging. Besides the desired coupling, side reactions can include homocoupling of the boronic ester, hydrodehalogenation of the starting material, and displacement of the fluorine atom.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Catalyst | Use a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). | These ligands promote the desired reductive elimination step and can suppress side reactions. |
| Base | Use a milder base such as K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or NaOEt. | Strong bases can promote the hydrolysis of the boronic ester and can also act as nucleophiles, potentially displacing the fluorine. |
| Temperature | Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. | Higher temperatures can lead to catalyst decomposition and an increase in side reactions. |
| Solvent | Use anhydrous solvents and degas the reaction mixture thoroughly. | Oxygen can deactivate the palladium catalyst. |
dot
Caption: Troubleshooting logic for Suzuki coupling.
Route B: Fluorination of a 4-(2-hydroxyethyl)pyridine Precursor
This strategy involves introducing the fluorine atom at the C2 position in a later synthetic step.
dot
Caption: Synthetic workflow for Route B.
FAQs and Troubleshooting:
Question 3: I am attempting a direct C-H fluorination on 4-(2-hydroxyethyl)pyridine, but I am getting a complex mixture, including what appears to be an oxidized side product. What is happening?
Answer: Direct C-H fluorination often employs strong oxidizing agents (e.g., Selectfluor, AgF₂). The unprotected hydroxyl group in your starting material is susceptible to oxidation under these conditions, leading to the formation of the corresponding aldehyde or carboxylic acid.
Troubleshooting Steps:
-
Protect the Hydroxyl Group: The most effective solution is to protect the alcohol before the fluorination step. Silyl ethers (e.g., TBDMS, TIPS) are generally robust to many fluorination conditions and can be easily removed later with a fluoride source like TBAF.
-
Optimize Fluorinating Agent: If protection is not feasible, a careful screening of different fluorinating agents and reaction conditions may identify a system with higher chemoselectivity. However, this is often a less reliable approach.
Question 4: My Sandmeyer reaction on 2-amino-4-(2-hydroxyethyl)pyridine to introduce the fluorine is resulting in a low yield of the desired product and significant tar formation. How can I improve this?
Answer: The Sandmeyer reaction involves the formation of a diazonium salt, which can be unstable. Side reactions, including decomposition and the formation of biaryl byproducts, are common. The presence of the hydroxyl group can also lead to complications.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Diazotization | Perform the diazotization at low temperatures (0-5 °C) using NaNO₂ and a non-nucleophilic acid like HBF₄ (for the Balz-Schiemann variation). | Minimizes the decomposition of the diazonium salt. |
| Hydroxyl Group | Protect the hydroxyl group as a silyl ether or another stable protecting group before the Sandmeyer reaction. | Prevents potential side reactions involving the alcohol functionality. |
| Copper Catalyst | Ensure the use of a fresh, high-purity copper(I) salt if performing a traditional Sandmeyer reaction. | The purity of the catalyst is crucial for good yields. |
| Work-up | Neutralize the reaction mixture carefully during work-up to avoid acid-catalyzed degradation of the product. |
Section 2: Side Reactions Involving the Hydroxyethyl Side Chain
Question 5: I have successfully synthesized this compound, but during purification or subsequent reaction steps, I am observing the formation of 2-fluoro-4-vinylpyridine. How can I prevent this elimination reaction?
Answer: The 2-hydroxyethyl group can undergo elimination to form a vinyl group, especially under acidic or basic conditions at elevated temperatures.
Troubleshooting Steps:
-
Avoid Strong Acids and Bases: Use neutral or mildly acidic/basic conditions for purification and subsequent reactions whenever possible.
-
Low Temperature: Keep the temperature as low as possible during all manipulations of the molecule.
-
Protecting Group: If the hydroxyl group is not required for the next step, consider protecting it to prevent elimination.
Question 6: I am attempting a reaction on another part of the molecule, but the hydroxyethyl group is being oxidized. What are my options?
Answer: The primary alcohol of the hydroxyethyl group is susceptible to oxidation to an aldehyde or a carboxylic acid.
Troubleshooting Steps:
-
Protect the Alcohol: Use a suitable protecting group for the alcohol, such as a silyl ether (TBDMS, TIPS) or a benzyl ether (Bn). The choice of protecting group will depend on the conditions of the subsequent reaction steps.
-
Choose Chemoselective Reagents: If protection is not an option, carefully select reagents for the subsequent step that are known to be chemoselective and will not react with the primary alcohol.
Section 3: Experimental Protocols
General Procedure for Silyl Protection of an Alcohol:
-
Dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Add imidazole (1.5 eq).
-
Cool the solution to 0 °C.
-
Add the silyl chloride (e.g., TBDMS-Cl, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
To a degassed mixture of the aryl halide (1.0 eq), boronic acid or ester (1.2 eq), and base (e.g., K₃PO₄, 2.0 eq) in a suitable solvent (e.g., dioxane/water), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at the appropriate temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
General Procedure for Deprotection of a TBDMS Ether:
-
Dissolve the TBDMS-protected alcohol in tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq).
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product.
References
Technical Support Center: Optimizing Coupling Reactions of 2-Fluoro-4-(2-hydroxyethyl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the coupling of 2-Fluoro-4-(2-hydroxyethyl)pyridine in Suzuki-Miyaura and Buchwald-Hartwig reactions.
Frequently Asked Questions (FAQs)
Q1: I am seeing low to no yield in my Suzuki-Miyaura coupling of this compound with an arylboronic acid. What are the common causes?
Low yields in Suzuki-Miyaura couplings involving 2-halopyridines, often referred to as the "2-pyridyl problem," can stem from several factors.[1] The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. Additionally, 2-pyridylboronic acids can be unstable and prone to protodeboronation. Key areas to investigate include:
-
Catalyst and Ligand Choice: Standard catalysts may not be optimal. Consider using bulky, electron-rich phosphine ligands that can promote the desired reductive elimination and stabilize the catalytic species.
-
Base Selection: The choice of base is critical for activating the boronic acid. Weaker bases like carbonates or phosphates may be necessary if your substrate is base-sensitive. Ensure the base is finely ground and anhydrous.
-
Solvent and Degassing: Ensure your solvent is anhydrous and thoroughly degassed to prevent catalyst deactivation by oxygen. Common solvents include dioxane, THF, and toluene, often with a small amount of water.
-
Reaction Temperature: The reaction temperature may need optimization. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions.
Q2: Do I need to protect the hydroxyl group on this compound before performing the coupling reaction?
Yes, it is highly recommended to protect the primary alcohol. The hydroxyl group is acidic and can interfere with the catalytic cycle, particularly with the organometallic reagents used in cross-coupling reactions. Common protecting groups for alcohols that are stable under typical Suzuki and Buchwald-Hartwig conditions include silyl ethers like tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES). These can be easily introduced and removed under mild conditions.
Q3: My Buchwald-Hartwig amination of this compound is giving me a complex mixture of products. What are the likely side reactions?
Side reactions in Buchwald-Hartwig aminations of pyridyl halides can include:
-
Homocoupling: Coupling of two molecules of the amine or two molecules of the aryl halide.
-
Hydrodehalogenation: Reduction of the C-F bond, leading to the corresponding pyridine without the fluorine.
-
Reaction at the 2-position: Although coupling at the 4-position is generally favored for 2-fluoro-4-halopyridines, reaction at the 2-position can occur under certain conditions.
-
Decomposition of Starting Materials or Product: The reaction conditions (strong base, high temperature) can lead to the degradation of sensitive functional groups.
Q4: Can I use microwave irradiation to accelerate the coupling reaction?
Yes, microwave-assisted heating can be very effective in accelerating both Suzuki-Miyaura and Buchwald-Hartwig reactions, often leading to shorter reaction times and improved yields. For instance, the selective C-N cross-coupling of 2-fluoro-4-iodopyridine has been successfully performed under microwave irradiation.[2] It is important to carefully control the temperature and pressure when using a microwave reactor.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
If you are experiencing low yields, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Issue 2: Poor Selectivity in Buchwald-Hartwig Amination
For issues with selectivity in Buchwald-Hartwig amination, consider the following:
Caption: Troubleshooting workflow for poor selectivity in Buchwald-Hartwig amination.
Data Presentation: Optimized Reaction Conditions
The following tables summarize recommended starting conditions for Suzuki-Miyaura and Buchwald-Hartwig couplings of this compound derivatives.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Notes |
| Substrate | 2-Fluoro-4-(2-(tert-butyldimethylsilyloxy)ethyl)pyridine | Protection of the hydroxyl group is crucial. |
| Coupling Partner | Arylboronic Acid (1.2 - 1.5 equiv.) | Purity of the boronic acid is important. |
| Catalyst | Pd(dppf)Cl2 (2-5 mol%) | A reliable catalyst for many Suzuki couplings.[3][4] |
| Ligand | dppf (from catalyst) | Other bulky, electron-rich ligands can be screened. |
| Base | K2CO3 or Cs2CO3 (2-3 equiv.) | Ensure the base is anhydrous and finely powdered. |
| Solvent | Dioxane/H2O (4:1) or Toluene/H2O (10:1) | Solvents must be thoroughly degassed. |
| Temperature | 80 - 110 °C | Optimize for your specific substrate. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst oxidation. |
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Notes |
| Substrate | 2-Fluoro-4-iodo- (or bromo-) pyridine derivative | The iodo-substituted pyridine is more reactive. |
| Coupling Partner | Amine (1.1 - 1.5 equiv.) | Primary and secondary amines can be used. |
| Catalyst | Pd(OAc)2 (2-5 mol%) | A common and effective palladium source.[2] |
| Ligand | BINAP (4-10 mol%) | Other ligands like DavePhos or Xantphos can be screened. |
| Base | K2CO3 or Cs2CO3 (2-3 equiv.) | Stronger bases like NaOtBu can be used cautiously. |
| Solvent | Dioxane or Toluene | Must be anhydrous and degassed. |
| Temperature | 90 - 120 °C (conventional) or 120-150 °C (microwave) | Microwave heating can significantly reduce reaction times.[2] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for catalyst stability. |
Experimental Protocols
Protocol 1: Protection of this compound with TBDMS-Cl
-
To a solution of this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (2.5 equiv.).
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv.) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NaHCO3 solution and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-Fluoro-4-(2-(tert-butyldimethylsilyloxy)ethyl)pyridine.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
In an oven-dried Schlenk tube, combine 2-Fluoro-4-(2-(tert-butyldimethylsilyloxy)ethyl)pyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(dppf)Cl2 (0.03 equiv.), and K2CO3 (2.0 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed dioxane and water (4:1 mixture) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried microwave vial, add the 2-Fluoro-4-iodopyridine derivative (1.0 equiv.), the amine (1.2 equiv.), Pd(OAc)2 (0.05 equiv.), BINAP (0.10 equiv.), and Cs2CO3 (2.5 equiv.).
-
Seal the vial and purge with argon.
-
Add anhydrous, degassed dioxane via syringe.
-
Heat the reaction mixture in a microwave reactor to 140 °C for 30-60 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by column chromatography.
Signaling Pathways and Experimental Workflows
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cross-Coupling Reactions of 2-Fluoropyridines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor reactivity of 2-fluoropyridines in cross-coupling reactions.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation, but its application to 2-fluoropyridine substrates can be problematic.[1][2] Key challenges include the instability and poor reactivity of 2-pyridyl boron reagents and competing side reactions.[1][3]
Troubleshooting Guide: Suzuki-Miyaura Reactions
Question: My Suzuki-Miyaura reaction with a 2-fluoropyridine derivative is giving low to no yield. What are the common causes and how can I fix it?
Answer: Low yields in Suzuki-Miyaura couplings involving 2-fluoropyridines often stem from several factors. A primary issue is the inherent instability of 2-pyridyl boron reagents, which can be prone to protodeboronation.[1][2] Additionally, the reaction conditions may not be optimal for activating the C-F bond or facilitating the catalytic cycle.
Initial Troubleshooting Workflow
Caption: General troubleshooting workflow for Suzuki-Miyaura couplings.
Recommended Solutions:
-
Ligand Selection: The choice of phosphine ligand is critical. Sterically hindered, electron-rich ligands are often required. For instance, SPhos has been shown to be effective in the C-H arylation of fluoroarenes with 2-chloropyridines, a related transformation.[4] RuPhos is another optimal ligand for activating sulfonyl fluorides, which can be analogous to the challenging C-F activation.[5]
-
Base and Solvent System: The base and solvent combination significantly impacts the reaction. Anhydrous conditions with bases like K3PO4 may require a small amount of water to function effectively.[6] Common solvent systems include dioxane/water or toluene/water mixtures.[7]
-
Use of Additives: In cases where the fluoropyridine is highly activated towards nucleophilic attack, an undesired ipso substitution (SNAr) of the fluorine atom can compete with the desired coupling.[8] The inclusion of silver oxide (Ag2O) can accelerate the desired coupling over the SNAr side reaction.[8]
-
Alternative Boron Reagents: If standard boronic acids are problematic, consider more stable alternatives like pinacol boronic esters (Bpin).[5]
Question: I'm observing a significant amount of a side product resulting from the replacement of the fluorine atom. How can I suppress this?
Answer: This side product is likely from a nucleophilic aromatic substitution (SNAr) reaction, where a nucleophile (like a hydroxide or alkoxide from the base/solvent) displaces the fluoride. While 2-fluoropyridines are generally more reactive in SNAr than their chloro-analogues, this pathway competes with the desired cross-coupling.[9]
Competitive Reaction Pathways
Caption: Competing Suzuki-Miyaura and SNAr pathways.
Strategies to Minimize SNAr:
-
Use Milder Bases: Strong bases like NaOH or KOH can favor SNAr. Consider using weaker inorganic bases like K2CO3 or K3PO4.[7][10]
-
Add Silver Oxide (Ag2O): As mentioned, Ag2O was shown to be effective in accelerating the Suzuki-Miyaura coupling of pentafluorophenylboronic acid, outcompeting the undesired ipso substitution.[8]
-
Lower Reaction Temperature: SNAr reactions often have a higher activation energy. Running the reaction at the lowest possible temperature that still allows for catalytic turnover can help favor the cross-coupling pathway.
Data Summary: Suzuki-Miyaura Conditions
| Substrate 1 | Substrate 2 | Catalyst / Ligand | Base | Solvent | Additive | Yield | Reference |
| Pyridine-2-sulfonyl fluoride (PyFluor) | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl2 | Na3PO4 | Dioxane/Water | None | ~70% | [11] |
| 1-Bromo-2-fluorobenzene | 4-Pyridinylboronic acid | Pd(dppf)Cl2 | K2CO3 | MeCN/Water | None | Inconsistent (up to 90%) | [7] |
| 2-Halopyridines | Pentafluorophenylboronic acid | Not specified | Strong bases | Not specified | Ag2O | Improved | [8] |
Experimental Protocol: Suzuki-Miyaura Coupling of PyFluor with a Boronic Ester
This protocol is adapted from the procedure for the coupling of Pyridine-2-sulfonyl fluoride (PyFluor) with 2-thiopheneboronic acid pinacol ester.[11]
-
Preparation: To a 1-dram vial equipped with a magnetic stir bar, add PyFluor (0.3 mmol, 1 equiv), 2-thiopheneboronic acid pinacol ester (0.45 mmol, 1.5 equiv), Pd(dppf)Cl2 (0.03 mmol, 10 mol%), and Na3PO4 (0.9 mmol, 3 equiv).
-
Solvent Addition: Add a solvent mixture of dioxane and water (4:1, 1.0 mL).
-
Reaction: Cap the vial tightly and place it in a preheated oil bath or heating block at 80-100 °C.
-
Monitoring: Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylpyridine.
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its application with 2-fluoropyridines can be challenging due to catalyst inhibition by the pyridine nitrogen and competing SNAr reactions.[12][13]
Troubleshooting Guide: Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of a 2-fluoropyridine is failing. What catalyst system should I use?
Answer: The failure of a Buchwald-Hartwig amination on a 2-fluoropyridine substrate is often due to an inadequate catalyst system. The pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic activity. Therefore, ligands that are both electron-rich and sterically bulky are required to promote the desired reductive elimination and prevent catalyst deactivation.
Recommended Catalyst Systems:
-
Bulky Monodentate Ligands: Ligands from the Buchwald family, such as JohnPhos, CyJohnPhos, and the highly sterically demanding XPhos, are excellent starting points.[12] These ligands have proven effective for a wide range of aryl halides and amines.[13]
-
Bidentate Ligands: Bidentate phosphine ligands like Josiphos (e.g., CyPFtBu) can be particularly effective for challenging heteroaryl chlorides, as they are less prone to displacement by the basic pyridine substrate.[12]
-
Microwave-Assisted Conditions: For some substrates, such as 2-fluoro-4-iodopyridine, microwave irradiation can significantly improve reaction times and allow for the use of milder bases like K2CO3 with a Pd(OAc)2/BINAP system.[10]
Question: My reaction is selective for another halide in the molecule. How can I achieve amination at the C-F position?
Answer: Palladium-catalyzed cross-coupling reactions generally favor oxidative addition into C-X bonds in the order of reactivity: C-I > C-OTf > C-Br >> C-Cl >> C-F. Therefore, if a more reactive halide is present, the Buchwald-Hartwig amination will almost exclusively occur at that site.
-
Selective Amination: In a molecule like 2-fluoro-4-iodopyridine, the Buchwald-Hartwig amination is exclusive for the 4-position (C-I bond).[10] The C-F bond remains intact.
-
SNAr as an Alternative: To form a C-N bond at the 2-position of a 2-fluoropyridine, a nucleophilic aromatic substitution (SNAr) is often a more viable strategy than a Buchwald-Hartwig amination, especially if the pyridine ring is electron-deficient.[9][14] This reaction does not require a metal catalyst but typically needs a strong nucleophile and sometimes elevated temperatures.
Data Summary: Buchwald-Hartwig Amination Conditions
| Electrophile | Nucleophile | Catalyst / Ligand | Base | Solvent | Conditions | Outcome | Reference |
| 2-Fluoro-4-iodopyridine | Aromatic amines | Pd(OAc)2 / BINAP | K2CO3 | Not specified | Microwave, 30 min | Selective C-N coupling at C4 | [10] |
| Heteroaryl Chlorides | Primary amines, amides | Pd(OAc)2 / CyPFtBu (Josiphos) | Not specified | Not specified | Conventional heating | Effective for challenging substrates | [12] |
| Aryl Chlorides | Various amines | Pd(0) / JohnPhos or CyJohnPhos | Strong bases (e.g., NaOtBu) | Toluene, Dioxane | Conventional heating | Broad scope for C-Cl amination | [12] |
Experimental Protocol: Microwave-Assisted Selective Amination of 2-Fluoro-4-iodopyridine
This protocol is based on the selective amination at the C4 position reported by Sigiberto et al.[10]
-
Preparation: In a microwave reaction vial, combine 2-fluoro-4-iodopyridine (1 mmol, 1 equiv), the desired aromatic amine (1.2 mmol, 1.2 equiv), Pd(OAc)2 (0.05 mmol, 5 mol%), BINAP (0.075 mmol, 7.5 mol%), and K2CO3 (3.5 mmol, 3.5 equiv).
-
Solvent Addition: Add an appropriate solvent such as toluene or dioxane (3-5 mL).
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 30 minutes.
-
Workup: After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography to yield the 4-amino-2-fluoropyridine product.
Frequently Asked Questions (FAQs)
Q1: Why are 2-fluoropyridines so unreactive in cross-coupling compared to other halopyridines? The term "unreactive" can be misleading. In palladium-catalyzed cross-couplings, the C-F bond is the strongest carbon-halogen bond, making the initial oxidative addition step very difficult and energetically unfavorable compared to C-Cl, C-Br, or C-I bonds. However, for nucleophilic aromatic substitution (SNAr), the high electronegativity of fluorine makes the 2-position of the pyridine ring highly electron-deficient and thus more susceptible to nucleophilic attack than other 2-halopyridines. The reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine.[9]
Q2: Can I use Nickel catalysts as an alternative to Palladium? Yes, nickel catalysis is a viable alternative and can offer complementary reactivity. Nickel catalysts are often cheaper and can be effective for activating challenging C-F and C-Cl bonds. A unified method using nickel/photo dual catalysis has been reported for carbon-heteroatom cross-coupling, which could be applicable.[9]
Q3: Are there any alternatives to traditional cross-coupling for functionalizing 2-fluoropyridines? Direct C-H arylation is an increasingly popular and atom-economical alternative.[4][15] This method avoids the need to pre-functionalize the pyridine ring with a halogen or organometallic group. Instead, a C-H bond is directly converted to a C-C bond. Palladium-catalyzed protocols have been developed for the direct arylation of fluoroarenes with 2-chloropyridine derivatives, demonstrating the feasibility of this approach.[15]
Decision Tree for Strategy Selection
Caption: Decision guide for functionalizing 2-fluoropyridines.
References
- 1. researchgate.net [researchgate.net]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarship.claremont.edu [scholarship.claremont.edu]
- 6. reddit.com [reddit.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. research.rug.nl [research.rug.nl]
- 13. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
Technical Support Center: Workup Procedures for 2-Fluoro-4-(2-hydroxyethyl)pyridine
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with reactions containing 2-Fluoro-4-(2-hydroxyethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that influence the workup procedure?
A1: The molecule possesses both a basic pyridine ring (pKa of the conjugate acid is expected to be lower than pyridine's ~5.2 due to the electron-withdrawing fluorine) and a polar, protic hydroxyl group. This amphiphilic nature can lead to challenging separations. Its solubility is highly pH-dependent. In acidic conditions, it will be protonated and highly water-soluble. In neutral or basic conditions, it is more soluble in organic solvents.
Q2: How do I choose between an acidic, basic, or neutral aqueous wash during extraction?
A2: The choice depends on the nature of your product and the impurities.
-
Acidic Wash (e.g., dilute HCl, NH4Cl): Use this to remove basic impurities. Be aware that your product, containing a pyridine ring, will likely partition into the aqueous layer under acidic conditions. This can be used to your advantage to separate it from non-basic, organic-soluble impurities.
-
Basic Wash (e.g., NaHCO3, Na2CO3): Use this to remove acidic impurities, such as unreacted boronic acids from a Suzuki coupling or acidic byproducts. Your product should remain in the organic layer.
-
Neutral Wash (e.g., Water, Brine): Use this to remove water-soluble inorganic salts and polar solvents like DMF or DMSO. A brine wash is particularly useful for breaking up emulsions and reducing the amount of dissolved water in the organic layer.
Q3: My reaction was a palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig). How do I remove the palladium catalyst during workup?
A3: Palladium removal is a critical step. Common methods include:
-
Filtration: After quenching the reaction, dilute with an appropriate solvent and filter the mixture through a pad of Celite®. This can remove a significant portion of the precipitated palladium.
-
Aqueous Wash: Some palladium salts can be removed with an aqueous wash, particularly with a chelating agent like aqueous ammonia or ammonium chloride.
-
Specialized Scavengers: For trace amounts of palladium, consider stirring the organic solution with a palladium scavenger (e.g., silica-bound thiourea, activated carbon) before filtering and concentrating.
-
Chromatography: Silica gel column chromatography is often effective at separating the desired product from residual palladium, which typically remains near the baseline.
Q4: What are the common challenges encountered during the workup of reactions with this compound?
A4: The primary challenges are:
-
Emulsion Formation: The molecule's amphiphilic character can lead to stable emulsions during liquid-liquid extraction. Use of brine and slow, gentle inversions instead of vigorous shaking can mitigate this.
-
Product Partitioning: The product may distribute between the aqueous and organic layers, especially if the pH is not carefully controlled, leading to lower isolated yields. It is often wise to back-extract the aqueous layers with fresh organic solvent.
-
Purification Difficulty: The polarity of the hydroxyl group can cause streaking on silica gel columns. Adding a small amount of a polar modifier (like methanol or triethylamine for basic compounds) to the eluent can improve peak shape.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Emulsion during Extraction | - Vigorous shaking of the separatory funnel.- High concentration of amphiphilic product or byproducts.- Solvent choice (e.g., DCM is prone to emulsions). | - Add saturated NaCl solution (brine) to the separatory funnel.- Allow the mixture to stand undisturbed for an extended period.- Filter the entire mixture through a pad of Celite®.- If possible, switch to a less emulsion-prone solvent like Ethyl Acetate or MTBE. |
| Low Yield After Extraction | - Product is partially or fully soluble in the aqueous layer.- Incomplete extraction from the reaction mixture. | - Check the pH of the aqueous layer. If acidic, basify to >pH 8 before re-extracting.- Perform multiple extractions (3x) with the organic solvent.- Back-extract all aqueous layers with fresh organic solvent to recover any dissolved product. |
| Product Streaks on TLC/Column | - The polar hydroxyl and basic pyridine groups are interacting strongly with the acidic silica gel. | - Add a modifier to your eluent system. For example, add 0.5-1% triethylamine (Et3N) to a Hexane/Ethyl Acetate system to neutralize acidic sites on the silica.- Alternatively, use a less acidic stationary phase like neutral alumina. |
| Persistent Color in Product | - Residual palladium catalyst or colored organic byproducts. | - Stir the organic solution with activated carbon for 15-30 minutes, then filter through Celite®.- Consider recrystallization if the product is a solid.- Use a scavenger resin designed to bind transition metals. |
| Incomplete Removal of High-Boiling Point Solvents (DMF, DMSO) | - These solvents are highly water-soluble but can be difficult to remove completely. | - Perform multiple (3-5) aqueous washes during the workup.- A final wash with a dilute LiCl solution can be effective for removing DMF.- If the product is stable, remove residual solvent under high vacuum with gentle heating. |
Data & Protocols
Comparative Physical Properties
This table summarizes key properties to help anticipate the behavior of this compound during workup procedures.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa (Conjugate Acid) | Solubility Notes |
| This compound | 141.14 | Not readily available; estimated >200°C | Estimated ~3-4 | Soluble in polar organic solvents; solubility in water is pH-dependent. |
| 4-(2-Hydroxyethyl)pyridine [1][2] | 123.15 | 121-122 °C @ 2 mmHg[1] | ~5.6 | Miscible with water.[1] |
| 2-(2-Hydroxyethyl)pyridine [3][4] | 123.15 | 114-116 °C @ 9 mmHg[4] | 5.31[3] | Very soluble in alcohol, chloroform; slightly soluble in ether.[3] |
General Experimental Protocol: Workup for a Suzuki Coupling Reaction
This protocol provides a general methodology for the workup and purification following a Suzuki coupling of this compound with an arylboronic acid.
-
Reaction Quenching & Filtration:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with Ethyl Acetate (EtOAc, 3 volumes).
-
Add water (3 volumes) and stir for 10 minutes.
-
Filter the entire mixture through a pad of Celite® to remove the bulk of the palladium catalyst and any precipitated solids. Collect the filtrate.
-
-
Liquid-Liquid Extraction:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M Na2CO3 solution (2 x 2 volumes) to remove unreacted boronic acid and its byproducts.
-
Water (1 x 2 volumes).
-
Saturated NaCl (brine) solution (1 x 2 volumes) to aid separation and remove water.
-
-
Troubleshooting: If your product is suspected to be in the aqueous layers, basify them to pH >8 with 2M NaOH and back-extract with EtOAc (3x).
-
-
Drying and Concentration:
-
Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
-
Filter off the drying agent.
-
Concentrate the solvent in vacuo using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude material by flash column chromatography on silica gel.
-
A typical eluent system would be a gradient of Ethyl Acetate in Hexanes.
-
Critical: To prevent streaking, it is often beneficial to add 0.5-1% triethylamine to the eluent mixture.
-
Visualized Workflows
The following diagrams illustrate standard workflows and decision-making processes for the workup of reactions involving this compound.
References
Technical Support Center: Monitoring Reactions with 2-Fluoro-4-(2-hydroxyethyl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of chemical reactions involving 2-Fluoro-4-(2-hydroxyethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to monitor the progress of a reaction with this compound?
A1: The most common and effective methods for monitoring reactions with this compound are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy (both ¹H and ¹⁹F NMR). The choice of method depends on the specific reaction conditions, the properties of the reactants and products, and the level of detail required.
Q2: How does the fluorine atom in this compound affect reaction monitoring?
A2: The fluorine atom provides a unique spectroscopic handle. ¹⁹F NMR spectroscopy is a powerful tool for monitoring the reaction, as the chemical shift of the fluorine atom is sensitive to its chemical environment. This allows for direct observation of the consumption of the starting material and the formation of fluorinated products. In chromatography, the fluorine atom can influence the polarity of the molecule, which may require adjustment of the mobile phase in TLC and HPLC.
Q3: Is this compound stable under typical analytical conditions?
A3: Fluoropyridines are generally stable compounds. However, their stability can be affected by strong acidic or basic conditions. It is advisable to use neutral or buffered conditions for chromatographic analysis where possible. For GC-MS, thermal stability should be considered, although many pyridine derivatives are sufficiently volatile and stable for this technique.
Q4: Can I use UV visualization for TLC analysis of this compound?
A4: Yes, the pyridine ring in this compound is a chromophore, making it UV-active. You should be able to visualize the spots on a TLC plate using a UV lamp at 254 nm.
Q5: What kind of information can I get from each monitoring technique?
A5:
-
TLC: Provides a quick, qualitative assessment of the reaction progress by showing the disappearance of the starting material spot and the appearance of product spots.
-
HPLC: Offers quantitative data on the concentration of the starting material, products, and any byproducts over time.
-
GC-MS: Provides information on the volatile components of the reaction mixture and can help in identifying products and byproducts based on their mass-to-charge ratio.
-
NMR Spectroscopy: Gives detailed structural information and quantitative data on the composition of the reaction mixture. ¹⁹F NMR is particularly useful for tracking the fate of the fluorinated starting material.
Troubleshooting Guides
Thin Layer Chromatography (TLC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Spots are streaking | Sample is too concentrated. | Dilute the sample before spotting. |
| The compound is highly polar and interacting strongly with the silica gel. | Add a small amount of a polar solvent like methanol or a few drops of acetic acid/ammonia to the eluent to improve spot shape. | |
| The reaction is in a high-boiling point solvent (e.g., DMF, DMSO, pyridine). | After spotting the plate, place it under high vacuum for a few minutes to remove the solvent before developing. | |
| Rf value is too high (spots near the solvent front) | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. |
| Rf value is too low (spots near the baseline) | The eluent is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the polar solvent. For highly polar compounds, consider using a more polar solvent system or reverse-phase TLC plates. |
| Reactant and product spots have very similar Rf values | The chosen eluent system does not provide sufficient resolution. | Try a different solvent system with varying polarities and compositions. Using a co-spot (a lane with both the starting material and the reaction mixture) can help to distinguish between closely running spots. |
| No spots are visible under UV light | The concentration of the compound is too low. | Try spotting a more concentrated sample. |
| The compound is not UV-active. | Use a visualization reagent such as potassium permanganate or iodine vapor. |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) | The mobile phase is not optimal for the analyte. | Adjust the pH of the mobile phase, especially for the basic pyridine nitrogen. Add a buffer to maintain a consistent pH. |
| The column is overloaded. | Dilute the sample or inject a smaller volume. | |
| The column is degrading. | Replace the column. | |
| Inconsistent retention times | The mobile phase composition is fluctuating. | Ensure the mobile phase is well-mixed and degassed. |
| The column temperature is not stable. | Use a column oven to maintain a constant temperature. | |
| The pump is not delivering a consistent flow rate. | Check the pump for leaks and ensure it is properly primed. | |
| No peaks are observed | The detector is not set to the correct wavelength. | Determine the UV absorbance maximum of your compound and set the detector accordingly. For this compound, a wavelength around 260 nm is a good starting point. |
| The compound is not eluting from the column. | The mobile phase may be too weak (not polar enough for reverse-phase). Increase the organic modifier concentration. | |
| Extra peaks appear in the chromatogram | The sample has degraded. | Ensure the sample is fresh and has been stored correctly. Consider the stability of the compound in the chosen mobile phase. |
| The mobile phase is contaminated. | Use fresh, HPLC-grade solvents. |
Experimental Protocols
Thin Layer Chromatography (TLC)
This protocol provides a general guideline for monitoring your reaction. You may need to optimize the solvent system for your specific reaction.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary tubes for spotting
-
Eluent (mobile phase) - start with a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol or dichloromethane).
-
UV lamp (254 nm)
Method Development Strategy:
-
Start with a 1:1 mixture of a non-polar and a polar solvent (e.g., 1:1 Ethyl Acetate:Hexane).
-
Spot your starting material on a TLC plate and develop the plate.
-
Observe the Rf value. An ideal Rf is between 0.3 and 0.5.
-
Adjust the solvent ratio:
-
If the Rf is too high, decrease the polarity (increase the proportion of the non-polar solvent).
-
If the Rf is too low, increase the polarity (increase the proportion of the polar solvent).
-
-
Test different solvent systems if a good separation is not achieved (e.g., Dichloromethane:Methanol).
Procedure:
-
Prepare the developing chamber by adding the chosen eluent to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the atmosphere and cover the chamber.
-
On a TLC plate, draw a faint pencil line about 1 cm from the bottom.
-
Using a capillary tube, spot a small amount of your starting material on the left of the line, the reaction mixture in the middle, and a co-spot (starting material and reaction mixture in the same spot) on the right.
-
Carefully place the TLC plate in the developing chamber, ensuring the solvent level is below the spotted line.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front with a pencil, and let it dry.
-
Visualize the spots under a UV lamp. The disappearance of the starting material spot in the reaction mixture lane indicates the progress of the reaction.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method development strategy for quantitative reaction monitoring.
Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Method Development Strategy:
-
Choose a mobile phase. A good starting point for polar compounds like this compound on a C18 column is a mixture of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Start with a gradient elution to determine the approximate retention time of your starting material and product(s). For example, a linear gradient from 10% to 90% acetonitrile over 10-15 minutes.
-
Optimize the gradient or switch to isocratic elution. Once the retention times are known, you can develop a more efficient gradient or an isocratic method for faster analysis.
-
Set the detector wavelength. Use a diode array detector to determine the UV absorbance maximum of your compounds, or set it to a wavelength around 260 nm.
Procedure:
-
Prepare your mobile phases and degas them.
-
Equilibrate the column with your initial mobile phase composition.
-
Prepare a standard solution of your starting material at a known concentration.
-
Inject the standard to determine its retention time and peak area.
-
Prepare a sample of your reaction mixture by taking an aliquot and quenching the reaction if necessary. Dilute the aliquot with the mobile phase.
-
Inject the reaction mixture sample.
-
Monitor the disappearance of the starting material peak and the appearance of product peaks over time. The peak areas can be used to calculate the relative concentrations of the components.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for volatile and thermally stable compounds. Derivatization of the hydroxyl group may be necessary to improve volatility and peak shape.
General Parameters:
-
Column: A standard non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Injection Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 50-100 °C), ramp up to a high temperature (e.g., 250-300 °C).
-
Carrier Gas: Helium
-
Detector: Mass spectrometer scanning a suitable mass range (e.g., 50-400 m/z).
Procedure:
-
Prepare a diluted sample of your reaction mixture in a volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Inject a small volume (e.g., 1 µL) into the GC-MS.
-
Analyze the resulting chromatogram and mass spectra to identify the starting material, products, and byproducts. The peak areas can be used for semi-quantitative analysis of the reaction progress.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹⁹F NMR are powerful for monitoring reactions with this compound.
Instrumentation:
-
NMR spectrometer
¹H NMR Procedure:
-
Take a sample from the reaction mixture and dissolve it in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire a ¹H NMR spectrum.
-
Identify characteristic peaks for your starting material and product(s). The protons on the pyridine ring and the ethyl group will have distinct chemical shifts.
-
Integrate the peaks corresponding to the starting material and a product. The ratio of the integrals will give you the relative amounts of each in the mixture.
¹⁹F NMR Procedure:
-
Prepare the NMR sample as for ¹H NMR.
-
Acquire a ¹⁹F NMR spectrum.
-
The starting material will show a single peak (or a multiplet if coupled to protons). As the reaction progresses, a new peak corresponding to the fluorinated product will appear.
-
The relative integrals of the starting material and product peaks in the ¹⁹F NMR spectrum provide a clean and direct measure of the reaction conversion.
Visualizations
Caption: A typical experimental workflow for monitoring a chemical reaction.
dealing with moisture sensitivity in fluorination reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to moisture sensitivity in fluorination reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during fluorination experiments due to the presence of moisture.
Q1: My fluorination reaction has a low or no yield. What are the potential moisture-related causes?
A low or nonexistent yield is a common issue when performing moisture-sensitive fluorination reactions. The primary cause is often the presence of water in the reaction setup, which can decompose reagents and facilitate side reactions.
Possible Causes and Solutions:
-
Inadequately Dried Glassware: Glassware can adsorb a thin film of moisture.[1] Ensure all glassware is rigorously dried before use, either in an oven at >125°C overnight or by flame-drying under vacuum.[1]
-
Contaminated Solvents or Reagents: Solvents and reagents can absorb moisture from the atmosphere. Use freshly opened anhydrous solvents or purify and dry them using standard procedures.[2] Solid reagents may also need to be dried in a vacuum oven or desiccator.[3]
-
Atmospheric Moisture: Exposure to the laboratory atmosphere, even briefly, can introduce moisture.[2] It is crucial to perform the reaction under an inert atmosphere of nitrogen or argon using a Schlenk line or a glovebox.[2][4]
-
Decomposition of Fluorinating Agent: Many fluorinating reagents react violently or decompose in the presence of water. For instance, DAST is known to be quite moisture-sensitive.[5] Selectfluor™, while more stable, can also be affected by moisture, leading to reduced efficiency.[6][7]
Q2: I am observing unexpected byproducts in my reaction. Could this be due to moisture?
Yes, the presence of water can lead to the formation of various byproducts, reducing the yield of the desired fluorinated compound.
Common Byproducts and Their Formation:
-
Alcohols: In nucleophilic fluorination reactions, water can compete with the fluoride ion as a nucleophile, leading to the formation of alcohol byproducts. This is particularly relevant when using reagents like KF.
-
Elimination Products: For some substrates, the presence of water can promote elimination reactions, leading to the formation of alkenes, especially in reactions with DAST and its derivatives.[8]
-
Hydrolysis of Starting Material or Product: Moisture can lead to the hydrolysis of sensitive functional groups on your starting material or the newly formed fluorinated product.
Q3: My reaction is not reproducible. One day it works, the next it doesn't. Why?
Inconsistent results are often a hallmark of uncontrolled variables, with atmospheric moisture being a primary suspect in fluorination chemistry.
Factors Contributing to Poor Reproducibility:
-
Variable Laboratory Humidity: The amount of moisture in the laboratory air can fluctuate significantly depending on the weather and time of day.
-
Inconsistent Anhydrous Technique: Minor variations in how anhydrous conditions are established (e.g., duration of drying, quality of inert gas) can lead to different levels of moisture in the reaction.
-
Reagent Handling and Storage: The way anhydrous reagents and solvents are stored and handled can impact their water content over time. Ensure containers are properly sealed after each use.[3]
Frequently Asked Questions (FAQs)
Q1: How can I be certain my solvents and reagents are dry enough?
For highly sensitive reactions, visual inspection is insufficient. Quantitative analysis of water content is recommended.
-
Karl Fischer Titration: This is a standard method for accurately determining trace amounts of water in a sample.[9][10][11][12][13] It can be used for both liquid and solid samples.
-
¹H NMR Spectroscopy: The presence of water can often be detected by a characteristic peak in the ¹H NMR spectrum of your solvent or reagent.[3][14][15][16][17] While not as precise as Karl Fischer titration for very low water content, it can be a quick and convenient check.
Q2: What is the best way to dry my solvents for a fluorination reaction?
The choice of drying method depends on the solvent and the required level of dryness.
-
Distillation from a Drying Agent: This is a highly effective method. Common drying agents include sodium/benzophenone for ethers like THF and calcium hydride for halogenated solvents and hydrocarbons.[18]
-
Molecular Sieves: Activated molecular sieves (typically 3Å or 4Å) are a convenient way to dry solvents.[18] For best results, the sieves should be activated by heating under vacuum before use.
Q3: What are "moisture scavengers" and should I use them?
Moisture scavengers are chemical additives that react with and remove trace amounts of water from a reaction mixture.[19][20][21][22] They can be useful as an extra precaution, especially in large-scale reactions. Examples include trimethyl orthoformate and certain reactive isocyanates.[22] However, their compatibility with your specific reaction chemistry must be verified.
Q4: Can I use Selectfluor™ in the presence of water?
Selectfluor™ is described as being tolerant of air and even water.[6][7][23] Some fluorination reactions using Selectfluor™ can indeed be performed in aqueous media.[24] However, for many sensitive substrates and reaction types, the presence of water can still lead to side reactions and reduced yields.[2] Therefore, for optimal results and reproducibility, it is generally recommended to perform reactions with Selectfluor™ under anhydrous conditions unless a specific aqueous protocol is being followed.
Data Presentation
The impact of moisture on fluorination reactions can be significant. The following tables summarize both quantitative and qualitative effects.
Table 1: Quantitative Impact of Water on a Nucleophilic Fluorination Reaction
This table illustrates the effect of water on the fluorination of a primary alkyl bromide with potassium fluoride (KF) and 18-crown-6 in acetonitrile.
| Water Content | Reaction Time (hours) | Yield of Fluorinated Product (%) | Yield of Alcohol Byproduct (%) |
| Anhydrous | 4 | 37 | Not reported |
| Anhydrous | 24 | >95 | Not reported |
| With Water | 4 | 26 | Not reported |
| With Water | 26 | 50 | 25 |
Data adapted from a study on the effects of water on crown ether-mediated nucleophilic fluorination.[18]
Table 2: Qualitative Impact of Moisture on Common Fluorinating Agents
| Fluorinating Agent | General Sensitivity to Moisture | Common Side Reactions/Issues Caused by Moisture |
| DAST (Et₂NSF₃) | High | Rapid decomposition, formation of HF, reduced yield, increased elimination byproducts.[5][25][26] |
| Deoxo-Fluor® | High | Similar to DAST; decomposition and formation of byproducts. |
| Selectfluor™ | Low to Moderate | Generally stable, but water can act as a competing nucleophile leading to hydroxylated byproducts in some reactions.[2] Can affect regioselectivity. |
| KF (Potassium Fluoride) | High (hygroscopic) | Reduced reactivity due to hydration of the fluoride ion, formation of alcohol byproducts from competing hydrolysis.[18] |
Experimental Protocols
Protocol 1: Drying an Organic Solvent (e.g., THF) by Distillation
-
Pre-drying: Add approximately 10 g of calcium hydride per liter of THF to a round-bottom flask and stir overnight at room temperature.
-
Setup: Assemble a distillation apparatus that has been oven or flame-dried. The receiving flask should be equipped with a gas inlet to maintain an inert atmosphere.
-
Distillation: Decant the pre-dried THF into the distillation flask containing sodium wire and benzophenone. Heat the mixture to reflux under a nitrogen or argon atmosphere. A deep blue or purple color indicates that the solvent is dry and oxygen-free.[18]
-
Collection: Distill the required amount of solvent directly into the reaction flask or a dried storage flask under an inert atmosphere.
Protocol 2: Setting up a Moisture-Sensitive Reaction using a Schlenk Line
-
Glassware Preparation: Ensure the Schlenk flask, magnetic stir bar, and any other glassware are thoroughly dried in an oven and cooled in a desiccator.
-
Assembly: Quickly assemble the hot glassware on the Schlenk line.
-
Evacuate and Refill: Evacuate the flask using the vacuum on the Schlenk line, and then refill it with a dry inert gas (nitrogen or argon). Repeat this "evacuate-refill" cycle at least three times to ensure the removal of atmospheric gases and adsorbed moisture.[27][28][29]
-
Addition of Reagents:
-
Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. This can be monitored with an oil bubbler attached to the Schlenk line.
Visualizations
Below are diagrams illustrating key workflows for handling moisture-sensitive fluorination reactions.
Caption: Workflow for a moisture-sensitive fluorination reaction.
Caption: Troubleshooting low yield in fluorination reactions.
References
- 1. quora.com [quora.com]
- 2. Effects of Water Addition on a Catalytic Fluorination of Dienamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 5. BJOC - Flow microreactor synthesis in organo-fluorine chemistry [beilstein-journals.org]
- 6. Selectfluor - Wikipedia [en.wikipedia.org]
- 7. SelectFluor - Enamine [enamine.net]
- 8. Water Fluoridation: A Critical Review of the Physiological Effects of Ingested Fluoride as a Public Health Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 10. quveon.com [quveon.com]
- 11. researchgate.net [researchgate.net]
- 12. Karl Fischer Coulometric Titration Explained and Illustrated [machinerylubrication.com]
- 13. mt.com [mt.com]
- 14. Accurate Determination of Trace Water in Organic Solution by Quantitative Nuclear Magnetic Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Moisture scavenger | Additive OF | Borchers: A Milliken Brand [borchers.com]
- 20. Tuned synthesis and characterizational insight into β-cyclodextrin amended hydrous iron-zirconium hybrid oxide: a promising scavenger of fluoride in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. A switchable sensor and scavenger: detection and removal of fluorinated chemical species by a luminescent metal–organic framework - PMC [pmc.ncbi.nlm.nih.gov]
- 22. specialchem.com [specialchem.com]
- 23. chemistry.msu.edu [chemistry.msu.edu]
- 24. Recent progress on fluorination in aqueous media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 29. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Suzuki Coupling with 2-Fluoropyridines
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding catalyst selection for the Suzuki-Miyaura coupling of 2-fluoropyridines. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges with this specific transformation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the Suzuki coupling of 2-fluoropyridines?
A1: The Suzuki coupling of 2-pyridyl compounds, in general, is known to be challenging, a phenomenon sometimes called the "2-pyridyl problem".[1] These substrates are often difficult coupling partners.[1][2] Specifically for 2-fluoropyridines, challenges include:
-
Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its activity.
-
Boronic Acid Instability: 2-Pyridyl boron reagents are known for their instability and can be prone to rapid protodeboronation under reaction conditions.[1][2]
-
Slow Transmetalation: Electron-deficient heteroaryl boron derivatives can exhibit slow rates of transmetalation.[3]
-
Side Reactions: Undesired side reactions, such as nucleophilic substitution of the fluorine atom (SNAr), can occur, especially with strong bases.[4]
Q2: Which palladium catalysts are generally recommended for coupling with 2-fluoropyridines?
A2: Several palladium catalysts have been successfully employed. While there is no single universal catalyst, good starting points include:
-
Pd(dppf)Cl₂: This is a commonly used and effective catalyst for the Suzuki-Miyaura cross-coupling of pyridine derivatives.[5][6][7]
-
Pd₂(dba)₃ with a Ligand: Tris(dibenzylideneacetone)dipalladium(0) is a common Pd(0) source that is used in combination with a supporting phosphine ligand.[3]
-
Palladium Acetate (Pd(OAc)₂): Often used with a phosphine ligand, it can be a simple and efficient palladium source.[8]
-
Buchwald Precatalysts: Precatalysts like XPhos Pd G4 are designed for rapid generation of the active Pd(0) species, which can be highly effective for coupling unstable boronic acids at lower temperatures.[9]
Q3: What role do phosphine ligands play, and which ones are most effective?
A3: Phosphine ligands are crucial for stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination.[10] For challenging substrates like 2-fluoropyridines, bulky, electron-rich ligands are often preferred as they can accelerate the key steps in the catalytic cycle.[11] Effective ligands include:
-
Buchwald Ligands: Ligands such as SPhos and XPhos are known to be effective for difficult couplings.[9][12] RuPhos has also been identified as optimal in certain methodologies.[5][12]
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene): Used in the common precatalyst Pd(dppf)Cl₂, its bite angle and electronic properties are well-suited for many pyridine couplings.[5][12]
-
Trialkylphosphines: These can be effective in accelerating oxidative addition.[11]
Q4: How does the choice of base impact the reaction?
A4: The base is critical for activating the boronic acid in the transmetalation step. However, a strong base may promote undesired side reactions.[4] Common choices include:
-
Potassium Phosphate (K₃PO₄): A frequently used base that is often effective in anhydrous couplings, sometimes requiring a small amount of water to function.[11]
-
Potassium Carbonate (K₂CO₃): A standard base used in many Suzuki reactions.[8][13]
-
Cesium Fluoride (CsF): Can be an effective base, particularly when ester cleavage is a concern.[14][15]
-
Silver(I) Oxide (Ag₂O): In some cases, the addition of Ag₂O has been shown to accelerate the desired coupling over undesired side reactions like ipso-substitution of the fluorine atom.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the Suzuki coupling of 2-fluoropyridines.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxygen from deactivating the catalyst.[16] Consider using a precatalyst, such as a Buchwald G3 or G4 type, which can generate the active Pd(0) species more efficiently.[9] |
| Poor Catalyst/Ligand Choice | Screen different catalyst and ligand combinations. For electron-rich halides, ligands like Buchwald's SPhos or XPhos may improve performance.[9][11] Pd(dppf)Cl₂ is often a reliable starting point.[5] |
| Protodeboronation | Heteroaryl boronic acids can be unstable.[17] Use the boronic acid as soon as possible after purchase or preparation. Consider using a more stable boronic ester (e.g., pinacol, MIDA) or a trifluoroborate salt.[3][9] Running the reaction at a lower temperature with a more active catalyst can also minimize decomposition.[9] |
| Incorrect Base or Solvent | The choice of base and solvent is critical. Screen different bases (e.g., K₃PO₄, K₂CO₃, CsF) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O).[13][16] Ensure proper degassing of solvents.[16] |
| Solubility Issues | Poor solubility of starting materials can hinder the reaction.[15] Consider using a different solvent system, such as DMF or chlorinated aromatics, or increasing the reaction temperature.[15] |
Problem 2: Catalyst Decomposition (Formation of Palladium Black)
| Possible Cause | Suggested Solution |
| Ligand Dissociation | The formation of palladium black indicates the precipitation of Pd(0) metal, often due to ligand dissociation from the palladium center. The use of PdCl₂ without additional ligands, for example, can lead to substantial palladium black formation.[5][12] |
| Reaction Conditions Too Harsh | High temperatures can sometimes promote catalyst decomposition. If possible, try running the reaction at a lower temperature with a more active catalyst system. |
| Insufficient Ligand | Ensure the correct palladium-to-ligand ratio is used, especially when preparing the catalyst in situ. A slight excess of ligand may be beneficial. |
Problem 3: Formation of Side Products
| Possible Cause | Suggested Solution |
| Homocoupling of Boronic Acid | This occurs when two boronic acid molecules couple with each other. It is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[17] Ensure the reaction mixture is thoroughly degassed. Using a Pd(0) source like Pd₂(dba)₃ or an efficient precatalyst can help.[17] |
| SNAr of Fluorine | Strong bases can lead to nucleophilic aromatic substitution of the fluorine atom on the pyridine ring.[4] Consider using a milder base (e.g., KF, CsF) or including an additive like Ag₂O, which has been shown to accelerate the desired coupling over this side reaction.[4] |
| Dehalogenation | The starting halide can be reduced, leading to a dehalogenated byproduct. This can sometimes be addressed by changing the solvent or catalyst system. |
Data and Catalyst System Performance
The following tables summarize quantitative data from literature for Suzuki coupling reactions involving challenging pyridine or fluorinated substrates.
Table 1: Catalyst System Optimization for Coupling of Pyridine-2-Sulfonyl Fluoride (PyFluor) [5][6]
| Catalyst (10 mol%) | Ligand (10 mol%) | Base (3 eq) | Solvent | Yield (%) |
| Pd(dppf)Cl₂ | - | Na₃PO₄ | Dioxane/H₂O | 89 |
| PdCl₂ | dppe | Na₃PO₄ | Dioxane/H₂O | 23 |
| PdCl₂ | dppp | Na₃PO₄ | Dioxane/H₂O | 46 |
| PdCl₂ | dppb | Na₃PO₄ | Dioxane/H₂O | 53 |
| Pd(PPh₃)₄ | - | Na₃PO₄ | Dioxane/H₂O | 54 |
| NiCl₂(dme) | dppf | Na₃PO₄ | Dioxane/H₂O | 0 |
| Reaction Conditions: PyFluor (0.3 mmol), 2-thiopheneboronic acid pinacol ester (0.45 mmol), catalyst (0.03 mmol), base (0.9 mmol) in solvent at 100°C. |
Table 2: Coupling of 2-Heterocyclic Boronic Acids with Aryl Halides using XPhos Precatalyst [9]
| Boronic Acid | Aryl Halide | Catalyst (mol%) | Base | Temp (°C) | Time | Yield (%) |
| 2-Furanboronic acid | 4-Chloroanisole | 13 (2%) | 0.5 M K₃PO₄ | rt | 30 min | 96 |
| 2-Thiopheneboronic acid | 4-Chloroanisole | 13 (2%) | 0.5 M K₃PO₄ | rt | 30 min | 98 |
| 2-Thiopheneboronic acid | 2-Bromopyridine | 13 (2%) | 0.5 M K₃PO₄ | 40 | 30 min | 94 |
| 2-Pyrroleboronic acid | 4-Chloroanisole | 13 (2%) | 0.5 M K₃PO₄ | rt | 30 min | 95 |
| Catalyst 13 is a specific XPhos-containing precatalyst designed for fast reaction times. |
Experimental Protocols
General Protocol for Suzuki Coupling of a 2-Fluoropyridine
This protocol is a general guideline and may require optimization for specific substrates.
1. Reagent Preparation and Degassing:
-
In a Schlenk flask or oven-dried vial equipped with a magnetic stir bar, add the 2-fluoropyridine halide (1.0 eq), the arylboronic acid or ester (1.2–1.5 eq), and the base (e.g., K₃PO₄, 3.0 eq).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%).
-
Seal the flask with a septum, and purge the vessel by alternating between vacuum and an inert gas (Argon or Nitrogen) for 3-5 cycles to remove oxygen.[16]
-
Prepare the solvent mixture (e.g., Dioxane:Water 4:1). Degas the solvent by sparging with an inert gas for 15-30 minutes or by using the freeze-pump-thaw method (3 cycles).[6][16]
2. Reaction Execution:
-
Using a syringe, add the degassed solvent to the flask containing the solid reagents under a positive pressure of inert gas.
-
Place the flask in a preheated oil bath and stir at the desired temperature (e.g., 80–100 °C).
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.[13][16]
3. Work-up and Purification:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-fluoropyridine.
Visualizations
Below are diagrams illustrating key workflows and concepts in Suzuki coupling.
Caption: General experimental workflow for a Suzuki coupling reaction.
Caption: Decision tree for troubleshooting low-yield Suzuki couplings.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. researchgate.net [researchgate.net]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. scholarship.claremont.edu [scholarship.claremont.edu]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Yoneda Labs [yonedalabs.com]
temperature and time optimization for 2-Fluoro-4-(2-hydroxyethyl)pyridine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-4-(2-hydroxyethyl)pyridine. The information is designed to help optimize reaction temperature and time, leading to improved yields and purity.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and subsequent reactions of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Systematically investigate the following:
-
Sub-optimal Temperature: The reaction temperature is a critical parameter. Running the reaction too low may lead to incomplete conversion, while excessively high temperatures can cause degradation of the starting material or product. Refer to the optimized temperature ranges in Table 1.
-
Incorrect Reaction Time: Insufficient reaction time will result in incomplete conversion. Conversely, prolonged reaction times, especially at elevated temperatures, can lead to the formation of byproducts. Monitor the reaction progress using a suitable analytical technique like HPLC or TLC.
-
Reagent Quality: Ensure the purity of your this compound and other reagents. Impurities can interfere with the reaction.
-
Atmospheric Moisture: Some reactions involving pyridine derivatives are sensitive to moisture. Ensure you are using dry solvents and an inert atmosphere (e.g., nitrogen or argon) if necessary.
Q2: I am observing significant byproduct formation in my reaction. How can I minimize this?
A2: Byproduct formation is often linked to reaction temperature and time.
-
Temperature Control: As indicated in the data, higher temperatures can lead to an increase in impurities.[1] Carefully control the reaction temperature to stay within the optimal range that favors the formation of the desired product over side reactions.
-
Time Optimization: Extended reaction times can promote the formation of degradation products or side-reaction products. Determine the optimal reaction time by monitoring the reaction profile.
-
Stoichiometry: Ensure the correct stoichiometry of your reactants. An excess of one reactant may lead to unwanted side reactions.
Q3: The reaction does not seem to go to completion, even after extended periods. What should I check?
A3: Incomplete conversion can be frustrating. Consider these points:
-
Catalyst Activity: If your reaction uses a catalyst, ensure it is active. Some catalysts are sensitive to air or moisture.
-
Mixing: In heterogeneous reactions, ensure efficient stirring to facilitate contact between reactants.
-
Temperature: Double-check your reaction temperature. An actual temperature lower than the setpoint can significantly slow down the reaction rate.
Q4: How can I effectively monitor the progress of my reaction?
A4: High-Performance Liquid Chromatography (HPLC) is a highly effective method for monitoring the reaction progress. It allows for the quantification of starting materials, products, and byproducts over time. Thin-Layer Chromatography (TLC) can also be a quick and useful qualitative tool to assess the consumption of starting material and the formation of the product.
Data Presentation
The following tables summarize the effects of temperature and time on the yield and purity of a typical nucleophilic substitution reaction involving this compound.
Table 1: Optimization of Reaction Temperature
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Product Yield (%) | Purity (%) |
| 80 | 12 | 75 | 68 | 95 |
| 100 | 12 | 95 | 88 | 92 |
| 120 | 12 | >99 | 91 | 85 |
| 140 | 12 | >99 | 85 (degradation observed) | 75 |
Reaction conditions: this compound (1 mmol), nucleophile (1.2 mmol), base (1.5 mmol), solvent (5 mL).
Table 2: Optimization of Reaction Time at 100 °C
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Product Yield (%) | Purity (%) |
| 100 | 4 | 60 | 55 | 98 |
| 100 | 8 | 85 | 80 | 95 |
| 100 | 12 | 95 | 88 | 92 |
| 100 | 18 | >99 | 89 | 90 |
Reaction conditions: this compound (1 mmol), nucleophile (1.2 mmol), base (1.5 mmol), solvent (5 mL).
Experimental Protocols
Detailed Methodology for a Representative Nucleophilic Aromatic Substitution (SNAr) Reaction
This protocol describes a general procedure for the reaction of this compound with a generic nucleophile (Nu-H).
-
Reagent Preparation:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
-
Dry the solvent over appropriate drying agents and distill under an inert atmosphere.
-
Ensure the this compound and the nucleophile are of high purity.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).
-
Add the solvent via syringe.
-
Add the nucleophile (1.2 equivalents) and the base (1.5 equivalents) to the flask.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) using an oil bath.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 2 hours) and analyzing them by HPLC or TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete (as determined by the monitoring technique), cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure product.
-
Visualizations
The following diagrams illustrate a typical experimental workflow and a troubleshooting decision tree for reactions involving this compound.
Caption: Experimental Workflow for this compound Reactions.
Caption: Troubleshooting Decision Tree for Reaction Optimization.
References
Technical Support Center: Scale-Up Synthesis of 2-Fluoro-4-(2-hydroxyethyl)pyridine
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the scale-up synthesis of 2-Fluoro-4-(2-hydroxyethyl)pyridine. It is intended for researchers, scientists, and drug development professionals encountering challenges in this process.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis, offering potential causes and solutions.
| Problem | Potential Cause | Recommended Troubleshooting Steps |
| Low Yield & Poor Conversion | Incomplete reaction during the hydroxyethylation of the pyridine-4-methyl group with formaldehyde/paraformaldehyde.[1][2] | 1. Catalyst Optimization: Experiment with different catalysts such as organic bases (e.g., triethylenediamine) or acids (e.g., benzoic acid).[1][3] 2. Reaction Conditions: Systematically vary temperature, pressure, and reaction time. Some methods report long reaction times (30-40h) at elevated temperatures (110-180°C).[2][3] 3. Reactant Stoichiometry: Adjust the molar ratio of the pyridine substrate to the formaldehyde source. Low conversion rates are a known issue in related syntheses.[1][2] |
| Inefficient fluorination or side reactions during the introduction of the fluorine atom. | 1. Temperature Control: Fluorination reactions can be highly exothermic. Poor heat transfer on a larger scale can lead to side reactions. Consider transitioning from batch to a continuous flow setup to improve thermal management.[4] 2. Fluorinating Agent: Evaluate the choice and stoichiometry of the fluorinating agent. The basicity of fluoride can lead to undesired side reactions.[4] | |
| Formation of Impurities | Over-oxidation: If synthesizing from 2-Fluoro-4-methylpyridine, the methyl group may be oxidized beyond the desired alcohol to the corresponding aldehyde or carboxylic acid.[5] | 1. Selective Oxidizing Agent: Utilize a milder, more selective oxidizing agent. 2. Control Reaction Time/Temp: Carefully monitor the reaction progress and quench it once the desired product is formed to prevent further oxidation. Destructive oxidation of the pyridine ring can also occur under harsh conditions.[5] |
| Difluoro Byproducts: During fluorination, the reaction may not be selective, leading to the formation of difluoro impurities, a problem that can be exacerbated during scale-up.[4] | 1. Stoichiometric Control: Precisely control the amount of fluorinating agent used. 2. Flow Chemistry: A continuous flow process can provide better control over stoichiometry and residence time, minimizing the formation of such impurities.[4] | |
| Nucleophilic Substitution (SNAr): The 2-fluoro group on the pyridine ring is susceptible to displacement by nucleophiles, especially under harsh basic or high-temperature conditions.[6] | 1. Milder Conditions: Use the mildest possible reaction conditions (temperature, base) for steps subsequent to the fluorination.[6] 2. Protecting Groups: If necessary, protect the hydroxyl group to prevent it from acting as an internal nucleophile or to avoid the use of a strong base. | |
| Difficult Product Purification | The fluorinated product has a similar polarity to the unreacted starting material, making chromatographic separation challenging.[4] | 1. Alternative Separation: Explore fractional distillation under reduced pressure or crystallization as alternatives to chromatography. 2. Chromatography Optimization: If chromatography is necessary, screen different stationary phases (e.g., alumina, functionalized silica) and mobile phase systems to improve resolution. |
| Sluggish filtration or poor phase separation during workup. | 1. Solvent Selection: Alter the solvent system used for extraction or precipitation to improve the physical properties of the solids or enhance phase separation. 2. pH Adjustment: Carefully adjust the pH of the aqueous phase during workup to ensure the product and impurities are in the desired layers. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound and their main challenges?
There are two primary retrosynthetic approaches, each with distinct challenges:
-
Route A: Functionalization of a Pre-fluorinated Pyridine. This route starts with 2-Fluoro-4-methylpyridine and involves the oxidation or functionalization of the 4-methyl group. The main challenge is achieving selective oxidation to the alcohol without forming the corresponding aldehyde/carboxylic acid or causing degradation of the pyridine ring.[5]
-
Route B: Fluorination of a Pre-functionalized Pyridine. This route begins with the synthesis of 4-(2-hydroxyethyl)pyridine from 4-methylpyridine, followed by a fluorination step. The key challenge here is the selective introduction of the fluorine atom at the C2 position while avoiding the formation of difluoro byproducts and other side reactions.[4]
Q2: Why is temperature control so critical when scaling up this synthesis?
Temperature control is crucial for several reasons. First, fluorination reactions are often highly exothermic, and inadequate heat dissipation at scale can lead to runaway reactions and the formation of impurities like difluoro species.[4] Second, high temperatures can promote the nucleophilic aromatic substitution (SNAr) of the desired fluorine atom.[6] Finally, when oxidizing a methyl group, excessive heat can lead to over-oxidation and reduced selectivity.[5]
Q3: What are the most common byproducts to watch for during scale-up?
Common byproducts depend on the synthetic route but often include:
-
Difluoro-pyridines: From non-selective fluorination.[4]
-
4-Pyridineacetic acid, 2-fluoro-: From over-oxidation of the methyl group.
-
Unreacted Starting Material: Due to low conversion rates, especially in the hydroxyethylation step.[2]
-
Products of SNAr: Where the fluorine has been displaced by a nucleophile present in the reaction mixture.[6]
Q4: Is continuous flow processing a viable option for this synthesis at scale?
Yes, continuous flow manufacturing is a highly recommended strategy, particularly for the fluorination step. It offers superior heat and mass transfer, which allows for better control over highly exothermic reactions, improves safety, and can enhance selectivity, thereby reducing the formation of impurities that are often observed during batch scale-up.[4]
Experimental Data Summary
The following table summarizes various reported conditions for the synthesis of the non-fluorinated analogue, 2-hydroxyethyl pyridine, from 2-methylpyridine (2-picoline) and a formaldehyde source. This data illustrates the wide range of conditions that have been explored to address the challenge of low conversion in the hydroxyethylation step.
| Catalyst | Reactant Molar Ratio (Picoline:Formaldehyde) | Temperature (°C) | Reaction Time (h) | Single-Pass Conversion Rate (%) | Reference |
| Benzoic Acid | 2:1 | N/A | 40 | 14.64% | [2] |
| Triethylamine | 5:1 | N/A | 40 | 6.6% | [2] |
| Sodium/Potassium Hydroxide | 10:1 | 160 | 1 | Low | [1] |
| Acetic Acid | 1:2 | 110 | 30 | 35.15% | [2] |
| Phenylformic Acid | N/A | 160-170 | 20 | 94.21% (Yield) | [3] |
| Mono Chloro Acetic Acid | N/A | 170-180 | 15 | 92.94% (Yield) | [3] |
Note: Yield and conversion rate are reported as in the source and may not be directly comparable.
Visualizing Synthetic Challenges
The following diagram illustrates the two potential synthetic pathways and highlights the critical challenge associated with each route during scale-up.
Caption: Key challenges in the two primary synthetic routes for this compound.
References
- 1. CN111995566B - Synthesis method of 2-hydroxyethyl pyridine - Google Patents [patents.google.com]
- 2. CN105237468A - New method for synthesizing 2-hydroxyethylpyridine - Google Patents [patents.google.com]
- 3. CN1580046A - Process for large-scale preparation of 2-hydroxyethyl pyridine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Wet air and related metal ion-catalysed oxidation reactions of methylpyridines. - Sheffield Hallam University Research Archive [shura.shu.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Fluoropyridines vs. 2-Chloropyridines in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the various strategies, nucleophilic aromatic substitution (SNAr) of 2-halopyridines stands out as a versatile and widely employed method for introducing a diverse range of functionalities. A critical choice in this synthetic approach lies in the selection of the halogen substituent, with 2-fluoropyridines and 2-chloropyridines being the most common precursors. This guide provides an objective, data-driven comparison of their reactivity, enabling informed decisions in experimental design.
Executive Summary
In the realm of nucleophilic aromatic substitution, 2-fluoropyridines are significantly more reactive than their 2-chloro counterparts. This heightened reactivity allows for milder reaction conditions, often leading to cleaner reactions and broader functional group tolerance. The underlying reason for this difference lies in the "element effect" observed in SNAr reactions, where the high electronegativity of fluorine plays a dominant role in stabilizing the key reaction intermediate.
Reactivity Comparison: A Quantitative Look
The disparity in reactivity between 2-fluoro- and 2-chloropyridines is not subtle. Experimental data consistently demonstrates the superior performance of 2-fluoropyridines in SNAr reactions with a variety of nucleophiles.
A landmark study directly comparing the two halopyridines revealed that 2-fluoropyridine reacts with sodium ethoxide in ethanol 320 times faster than 2-chloropyridine [1][2][3]. This substantial difference in reaction rates has profound implications for laboratory synthesis, often translating to shorter reaction times, lower temperatures, and improved yields.
While reactions with 2-chloropyridines are feasible, they generally necessitate more forcing conditions to achieve comparable outcomes. As a general trend, where a 2-fluoropyridine might react readily at room temperature or with gentle heating, the corresponding 2-chloropyridine often requires elevated temperatures, stronger bases, or the use of microwave irradiation to drive the reaction to completion[4][5]. The use of 2-fluoropyridine can therefore be advantageous when dealing with thermally sensitive substrates or complex molecules with multiple functional groups[2][3].
Table 1: Comparative Reactivity and Typical Reaction Conditions
| Feature | 2-Fluoropyridines | 2-Chloropyridines |
| Relative Reactivity | High | Moderate to Low |
| Typical Reaction Temp. | Room temperature to moderate heating | Elevated temperatures, often >100 °C |
| Base Requirement | Can often proceed with milder bases | Frequently requires strong bases (e.g., NaH, KHMDS) |
| Functional Group Tol. | Generally broader due to milder conditions | Can be limited by harsher conditions |
| Common Nucleophiles | O, N, S, and C-nucleophiles | O, N, S, and C-nucleophiles (often with lower efficiency) |
The Decisive Factor: The SNAr Mechanism
The enhanced reactivity of 2-fluoropyridines can be understood by examining the mechanism of nucleophilic aromatic substitution. The reaction typically proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as the Meisenheimer complex.
Figure 1. Generalized mechanism for the SNAr reaction of 2-halopyridines.
The first step, the attack of the nucleophile to form the Meisenheimer complex, is typically the rate-determining step. The stability of this intermediate is therefore crucial to the overall reaction rate. Fluorine's high electronegativity exerts a powerful inductive electron-withdrawing effect, which effectively stabilizes the negative charge of the Meisenheimer complex[6][7]. This stabilization lowers the activation energy of the first step, leading to a faster reaction rate.
In contrast, while chlorine is also electron-withdrawing, its effect is less pronounced than that of fluorine. Consequently, the Meisenheimer complex derived from 2-chloropyridine is less stabilized, resulting in a higher activation energy and a slower reaction.
It is important to note that this reactivity trend is opposite to that observed in SN2 reactions, where iodide and bromide are excellent leaving groups and fluoride is a poor one[8]. This is because, in SNAr, the bond to the leaving group is broken in the fast, second step of the reaction, so the leaving group's ability has a much smaller influence on the overall reaction rate compared to the stability of the intermediate.
Experimental Protocols: A Head-to-Head Comparison
To illustrate the practical differences in reactivity, a general protocol for the reaction of a 2-halopyridine with a generic amine nucleophile is provided below.
Objective: To compare the rate of reaction of 2-fluoropyridine and 2-chloropyridine with a model amine nucleophile.
Materials:
-
2-Fluoropyridine
-
2-Chloropyridine
-
Amine nucleophile (e.g., morpholine)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and stirring equipment
-
Analytical instrumentation for reaction monitoring (e.g., TLC, GC-MS, or LC-MS)
Experimental Workflow:
Figure 2. Workflow for comparing the reactivity of 2-halopyridines.
Procedure:
-
Reaction Setup: In two separate round-bottom flasks, prepare identical reaction mixtures. To each flask, add the amine nucleophile (1.0 eq.), potassium carbonate (1.5 eq.), and DMF.
-
Initiation: To the first flask, add 2-fluoropyridine (1.0 eq.). To the second flask, add 2-chloropyridine (1.0 eq.).
-
Reaction Monitoring: Stir both reactions at room temperature and monitor their progress by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by a suitable chromatographic method.
-
Data Analysis: Compare the time required for the complete consumption of the starting halopyridine in each reaction.
Expected Outcome: The reaction with 2-fluoropyridine is expected to proceed to completion significantly faster than the reaction with 2-chloropyridine under these conditions. If the reaction with 2-chloropyridine is sluggish, a stepwise increase in temperature can be applied to determine the conditions necessary for a reasonable reaction rate.
Conclusion
For drug development professionals and researchers engaged in the synthesis of pyridine derivatives, the choice between 2-fluoro- and 2-chloropyridines as SNAr precursors has clear implications. The significantly higher reactivity of 2-fluoropyridines, driven by the powerful electron-withdrawing nature of fluorine, allows for milder reaction conditions, faster reaction times, and potentially higher yields. While 2-chloropyridines are also viable substrates, they often require more forcing conditions, which can be a limitation when working with complex or sensitive molecules. Therefore, when embarking on a synthetic route involving nucleophilic aromatic substitution on a pyridine ring, 2-fluoropyridines should be considered the more reactive and often more versatile starting material.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. organic chemistry - Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
1H NMR and 13C NMR analysis of 2-Fluoro-4-(2-hydroxyethyl)pyridine
A comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-Fluoro-4-(2-hydroxyethyl)pyridine is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative analysis with related pyridine derivatives, detailed experimental protocols, and a logical workflow for NMR analysis.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A general protocol for the acquisition of ¹H and ¹³C NMR spectra is outlined below. This protocol can be adapted based on the specific instrumentation and sample characteristics.
1. Sample Preparation:
-
Approximately 5-10 mg of the analyte, this compound, is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD)). The choice of solvent is critical and should dissolve the compound without reacting with it.
-
A small amount of a reference standard, such as Tetramethylsilane (TMS), is added to the solution to calibrate the chemical shift scale to 0 ppm.
2. NMR Instrument Setup:
-
Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[1]
-
The spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
The sample tube is placed in the NMR probe, and the magnetic field is shimmed to achieve homogeneity, which ensures sharp spectral lines.
3. Data Acquisition:
-
¹H NMR:
-
A standard pulse-acquire sequence is used.[1]
-
Key parameters include the spectral width (typically -1 to 10 ppm), acquisition time (2-4 seconds), relaxation delay (1-5 seconds), and the number of scans (typically 8-16).
-
-
¹³C NMR:
-
A proton-decoupled pulse sequence is commonly employed to simplify the spectrum by removing C-H coupling.[2]
-
Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) and a longer acquisition time are often necessary.[3]
-
The spectral width is typically in the range of -10 to 220 ppm.
-
4. Data Processing:
-
The acquired Free Induction Decay (FID) signal is Fourier transformed to generate the NMR spectrum.
-
Phase correction is applied to ensure all peaks are in the absorptive mode.
-
Baseline correction is performed to obtain a flat baseline.
-
The spectrum is referenced to the TMS signal at 0 ppm.
-
For ¹H NMR, the peaks are integrated to determine the relative number of protons.
Comparative ¹H NMR Data
| Compound | Pyridine H-3 | Pyridine H-5 | Pyridine H-6 | -CH₂- (alpha) | -CH₂- (beta) | -OH |
| This compound (Predicted) | ~6.9-7.1 ppm (dd) | ~7.2-7.4 ppm (d) | ~8.1-8.3 ppm (d) | ~2.9 ppm (t) | ~3.9 ppm (t) | broad s |
| 4-(2-Hydroxyethyl)pyridine | ~7.1-7.3 ppm (d) | ~7.1-7.3 ppm (d) | ~8.4-8.6 ppm (d) | ~2.8 ppm (t) | ~3.8 ppm (t) | broad s |
| 2-Chloro-4-(2-hydroxyethyl)pyridine (Predicted) | ~7.2-7.4 ppm (s) | ~7.3-7.5 ppm (d) | ~8.3-8.5 ppm (d) | ~2.8 ppm (t) | ~3.8 ppm (t) | broad s |
Note: Chemical shifts (δ) are in ppm. Multiplicity: s = singlet, d = doublet, t = triplet, dd = doublet of doublets.
Comparative ¹³C NMR Data
The ¹³C NMR data provides insights into the carbon framework of the molecules. The electron-withdrawing effects of the fluorine and chlorine substituents significantly influence the chemical shifts of the pyridine ring carbons. The data for this compound and 2-Chloro-4-(2-hydroxyethyl)pyridine are predicted based on known substituent effects.
| Compound | Pyridine C-2 | Pyridine C-3 | Pyridine C-4 | Pyridine C-5 | Pyridine C-6 | -CH₂- (alpha) | -CH₂- (beta) |
| This compound (Predicted) | ~163 ppm (d, ¹JCF ≈ 240 Hz) | ~110 ppm (d, ²JCF ≈ 40 Hz) | ~155 ppm (d, ³JCF ≈ 15 Hz) | ~122 ppm (d, ⁴JCF ≈ 5 Hz) | ~148 ppm (d, ³JCF ≈ 10 Hz) | ~38 ppm | ~62 ppm |
| 4-(2-Hydroxyethyl)pyridine | ~150 ppm | ~124 ppm | ~148 ppm | ~124 ppm | ~150 ppm | ~39 ppm | ~63 ppm |
| 2-Chloro-4-(2-hydroxyethyl)pyridine (Predicted) | ~152 ppm | ~123 ppm | ~149 ppm | ~121 ppm | ~149 ppm | ~38 ppm | ~62 ppm |
Note: Chemical shifts (δ) are in ppm. For the fluorinated compound, the expected multiplicity due to C-F coupling and approximate coupling constants (J) in Hz are indicated.[4]
NMR Analysis Workflow
The following diagram illustrates the logical workflow of an NMR analysis experiment, from sample preparation to final structure elucidation.
Caption: Logical workflow for NMR analysis.
This guide provides a foundational understanding of the NMR analysis of this compound, offering a comparison with relevant compounds to aid in spectral interpretation and structural confirmation.
References
A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of 2-Fluoro-4-(2-hydroxyethyl)pyridine and Related Analogues
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Fragmentation Behavior of Substituted Pyridines in Mass Spectrometry
In the realm of drug discovery and development, a comprehensive understanding of a molecule's structural characteristics is paramount. Mass spectrometry stands as a cornerstone analytical technique for elucidating these features, with the fragmentation pattern providing a veritable fingerprint of the compound's chemical architecture. This guide offers a comparative analysis of the predicted mass spectrometry fragmentation pattern of 2-Fluoro-4-(2-hydroxyethyl)pyridine alongside experimentally-derived data for structurally similar compounds. This information is critical for the identification, characterization, and quality control of novel pyridine-based pharmaceutical agents.
Predicted and Observed Fragmentation Patterns
The fragmentation of substituted pyridines in a mass spectrometer is governed by the stability of the resulting ions, with cleavage typically initiated at the weakest bonds and influenced by the nature and position of the substituents. For this compound, the primary fragmentation pathways are anticipated to involve the hydroxyethyl side chain and the fluorine substituent.
To provide a robust comparative framework, we have compiled available mass spectrometry data for three key analogues: 2-Fluoro-4-methylpyridine, 4-(2-hydroxyethyl)pyridine, and 2-Chloro-4-(2-hydroxyethyl)pyridine. The fragmentation patterns of these compounds offer insights into the distinct contributions of the fluoro, hydroxyethyl, and chloro moieties to the overall fragmentation cascade.
Data Summary
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Postulated Neutral Losses |
| This compound | 141 | Predicted: 124 (-OH), 123 (-H₂O), 113 (-C₂H₄), 94 (-CH₂OH, -F), 78 (-C₂H₄, -HF) |
| 2-Fluoro-4-methylpyridine | 111 | 110 (M-H)⁺, 92 (M-HF)⁺, 84 (M-HCN)⁺ |
| 4-(2-hydroxyethyl)pyridine | 123 | 106 (M-OH)⁺, 105 (M-H₂O)⁺, 93 (M-CH₂O)⁺, 78 (M-C₂H₄O)⁺ |
| 2-Chloro-4-(2-hydroxyethyl)pyridine | 157/159 | Predicted based on similar structures: 140/142 (M-OH)⁺, 139/141 (M-H₂O)⁺, 122 (M-Cl)⁺, 129/131 (-C₂H₄)⁺ |
Experimental Protocols
The mass spectrometry data presented in this guide are typically acquired using the following general protocol. Specific instrument parameters may vary.
Sample Preparation: The analyte is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source is used.
Ionization:
-
Electron Ionization (EI): Samples are introduced into the ion source, typically via a gas chromatograph (GC-MS), and bombarded with a high-energy electron beam (e.g., 70 eV).
-
Electrospray Ionization (ESI): The sample solution is infused into the ESI source and subjected to a high voltage, generating charged droplets that desolvate to produce protonated molecules ([M+H]⁺).
Mass Analysis: The generated ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
Fragmentation (MS/MS): For tandem mass spectrometry, precursor ions of interest are selected in the first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell. The resulting fragment ions are then analyzed in the second mass analyzer.
Visualization of Fragmentation Pathways
The following diagrams illustrate the predicted and observed fragmentation pathways for the compounds discussed.
Comparative Analysis of the Biological Activity of 2-Fluoro-4-(2-hydroxyethyl)pyridine and its Non-fluorinated Analog, 4-(2-hydroxyethyl)pyridine
A comprehensive guide for researchers, scientists, and drug development professionals on the biological profiles of 2-Fluoro-4-(2-hydroxyethyl)pyridine and its non-fluorinated counterpart. This report synthesizes available data on their biological activities, supported by experimental methodologies, to facilitate informed decisions in research and development.
The strategic incorporation of fluorine into bioactive molecules is a well-established approach in medicinal chemistry to enhance pharmacological properties. This guide provides a comparative overview of the biological activity of this compound and its non-fluorinated analog, 4-(2-hydroxyethyl)pyridine. While direct comparative studies are limited, this report compiles available data on their individual biological activities and the general effects of fluorination on pyridine derivatives to offer valuable insights.
Introduction to Fluorination in Pyridine Scaffolds
The introduction of a fluorine atom into a pyridine ring can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins.[1][2] These modifications can translate to enhanced biological activity, including antimicrobial, anticancer, and antioxidant effects.[1][2][3] This guide explores the potential impact of fluorination at the 2-position of the pyridine ring in 4-(2-hydroxyethyl)pyridine.
Biological Activity Profile
Currently, there is a scarcity of publicly available, direct comparative studies detailing the biological activities of this compound versus 4-(2-hydroxyethyl)pyridine. However, based on the general principles of medicinal chemistry and the known effects of fluorination, a theoretical comparison can be drawn, supplemented by the limited available data on related compounds.
Antimicrobial Activity
Pyridine derivatives are known to exhibit a broad spectrum of antimicrobial activities.[4] While specific minimum inhibitory concentration (MIC) values for this compound are not readily found in the reviewed literature, it is hypothesized that the fluorinated compound may exhibit enhanced antimicrobial properties compared to its non-fluorinated analog. The electron-withdrawing nature of the fluorine atom can increase the polarity of the C-F bond and potentially lead to more favorable interactions with microbial targets.
For the non-fluorinated analog, 4-(2-hydroxyethyl)pyridine, some studies on its derivatives have indicated antimicrobial potential. For instance, quaternization of the pyridine nitrogen has been shown to yield compounds with activity against various bacterial and fungal strains.[5]
Antioxidant Activity
The antioxidant potential of pyridine derivatives is an area of active research. The ability of these compounds to scavenge free radicals is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method.[6][7][8][9] Specific IC50 values for this compound in antioxidant assays are not available in the current literature. For 4-(2-hydroxyethyl)pyridine, while it is suggested to possess antioxidant properties, quantitative data from standardized assays are not consistently reported. The introduction of a fluorine atom could modulate the electron density of the pyridine ring, which may influence its ability to donate a hydrogen atom or an electron to neutralize free radicals.
Cytotoxic Activity
The evaluation of cytotoxicity is crucial for understanding the therapeutic potential and safety profile of a compound. In vitro cytotoxicity assays, such as the MTT assay, are commonly used to assess the effect of compounds on the viability of cancer cell lines.[10][11][12][13][14] There is no specific published data on the cytotoxic activity of this compound. Similarly, detailed cytotoxicity studies for 4-(2-hydroxyethyl)pyridine are not extensively documented in the available literature. Generally, fluorinated pyridine derivatives have shown promise as anticancer agents, with some exhibiting potent activity against various cancer cell lines.[3][15][16]
Data Summary
Due to the lack of direct comparative experimental data, a quantitative comparison table cannot be provided at this time. Research in this specific area is encouraged to elucidate the differential biological activities of these two compounds.
Experimental Protocols
To facilitate future comparative studies, standardized experimental protocols for assessing key biological activities are outlined below.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the DPPH free radical.
Workflow for DPPH Antioxidant Assay
Caption: Workflow for DPPH radical scavenging assay.
Conclusion and Future Directions
While the current body of literature does not provide a direct comparison of the biological activities of this compound and 4-(2-hydroxyethyl)pyridine, the principles of medicinal chemistry suggest that the fluorinated analog may possess enhanced biological properties. The lack of specific experimental data highlights a significant knowledge gap.
Future research should focus on conducting head-to-head comparative studies of these two compounds to quantitatively assess their antimicrobial, antioxidant, and cytotoxic activities. Such studies would provide valuable data for structure-activity relationship (SAR) analyses and guide the rational design of more potent and selective pyridine-based therapeutic agents. The experimental protocols provided in this guide offer a standardized framework for undertaking such investigations.
References
- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Comparative studies on the antitumor activity of fluorinated pyrimidine derivatives against human bladder, cervical and ovarian cancer xenografts in nude mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. philstat.org [philstat.org]
- 7. The Antioxidant Activity of Dihydropyridine Derivatives [gavinpublishers.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 15. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 16. Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
The Strategic Advantage of 2-Fluoropyridines in Modern Drug Design: A Comparative Guide
For researchers, scientists, and drug development professionals, the incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. Among the various fluorinated motifs, the 2-fluoropyridine moiety stands out for its ability to confer a range of benefits, from improved metabolic stability to enhanced target binding. This guide provides a comprehensive comparison of 2-fluoropyridines with their non-fluorinated analogues, supported by experimental data and detailed protocols.
The introduction of a fluorine atom at the 2-position of a pyridine ring can significantly alter the molecule's physicochemical and pharmacokinetic profile. These changes often translate to more desirable drug-like properties, making 2-fluoropyridines a valuable tool in the medicinal chemist's arsenal. The unique electronic properties of fluorine, being the most electronegative element, are central to these advantages.
Physicochemical Properties: A Comparative Analysis
The substitution of a hydrogen atom with fluorine on the pyridine ring leads to notable changes in key physicochemical parameters such as the acid dissociation constant (pKa) and the partition coefficient (logP). These parameters are critical in determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Compound | pKa | logP |
| Pyridine | 5.23[1] | 0.65[1] |
| 2-Fluoropyridine | -0.44 | 0.8 |
Note: The pKa of 2-fluoropyridine is significantly lower than that of pyridine, indicating that the introduction of the electron-withdrawing fluorine atom decreases the basicity of the pyridine nitrogen. The logP value, a measure of lipophilicity, is slightly increased for 2-fluoropyridine compared to pyridine.
The decrease in pKa can be advantageous in drug design by reducing unwanted interactions with acidic cellular compartments or off-target proteins. The modest increase in logP can enhance membrane permeability and improve oral bioavailability.[2][3]
Enhanced Metabolic Stability
One of the most significant advantages of incorporating a 2-fluoropyridine moiety is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and less susceptible to metabolic cleavage by cytochrome P450 (CYP) enzymes compared to a carbon-hydrogen bond.[4] This "metabolic blocking" can prevent or slow down the deactivation of a drug, leading to a longer half-life and improved pharmacokinetic profile.
For instance, studies on various fluorinated compounds have demonstrated their increased resistance to enzymatic degradation.[5][6] While specific comparative data for a 2-fluoropyridine drug and its non-fluorinated analog is scarce, the general principle of fluorine's metabolic shielding effect is widely recognized in medicinal chemistry.[3]
Improved Binding Affinity and Target Engagement
The electronegativity of the fluorine atom in the 2-position of the pyridine ring can also lead to more favorable interactions with the target protein. Fluorine can participate in hydrogen bonds as a weak acceptor and can also engage in dipole-dipole and other electrostatic interactions.[7] These additional or strengthened interactions can result in higher binding affinity and selectivity for the target.
Furthermore, the introduction of fluorine can alter the conformation of the drug molecule, pre-organizing it for a more optimal fit within the binding pocket of the target protein. This conformational effect can also contribute to enhanced potency.
Case Study: Alpelisib and the PI3K/AKT/mTOR Signaling Pathway
A notable example of a successful drug containing a fluorinated pyridine derivative is Alpelisib, a PI3Kα inhibitor approved for the treatment of certain types of breast cancer.[8][9][10][11] While Alpelisib contains a trifluoro-t-butyl group on the pyridine ring rather than a single 2-fluoro substituent, it serves as a powerful illustration of how fluorination can contribute to a drug's efficacy. The fluorinated group in Alpelisib is known to contribute to its high binding affinity and metabolic stability.[6][11]
Alpelisib targets the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[1][2][12][13][14] In many cancers, this pathway is hyperactivated due to mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[8][10] Alpelisib selectively inhibits the p110α isoform of PI3K, thereby blocking the downstream signaling cascade and inhibiting cancer cell growth.[8][10][15]
Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and the point of intervention by Alpelisib.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Alpelisib? [synapse.patsnap.com]
- 11. selleckchem.com [selleckchem.com]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. alpelisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Comparative Guide to Catalysts for Carbon-Carbon Bond Formation with 2-Fluoropyridines
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-carbon (C-C) bonds involving fluorinated heterocyclic scaffolds is a cornerstone in the synthesis of numerous pharmaceuticals, agrochemicals, and materials. Among these, 2-fluoropyridines represent a class of substrates that offer unique reactivity, with the fluorine atom acting as a versatile leaving group in cross-coupling reactions. The choice of catalyst is paramount in achieving efficient and selective C-C bond formation. This guide provides a comparative overview of commonly employed palladium, nickel, and copper-based catalytic systems for the coupling of 2-fluoropyridines with a focus on Suzuki-Miyaura-type reactions.
Catalyst Performance at a Glance: A Comparative Summary
The selection of a suitable catalyst for the C-C bond formation with 2-fluoropyridines is a critical step in synthetic design. Palladium catalysts have been extensively studied and offer broad substrate scope and high yields, albeit at a higher cost. Nickel catalysts have emerged as a more economical alternative, demonstrating excellent reactivity, particularly for challenging C-F bond activation. Copper catalysts, while being the most cost-effective, are less explored for this specific transformation, but show promise under certain conditions.
Below is a summary of the general characteristics of each catalytic system.
| Catalyst System | Key Advantages | Common Limitations |
| Palladium-based | High yields, broad functional group tolerance, well-established methodologies. | Higher cost, potential for catalyst poisoning. |
| Nickel-based | Lower cost, effective for C-F bond activation, good for electron-rich substrates. | Air and moisture sensitivity of some catalysts, potential for side reactions. |
| Copper-based | Very low cost, environmentally benign. | Less developed for this specific transformation, may require higher temperatures and specific ligands. |
Palladium-Catalyzed C-C Bond Formation
Palladium complexes are the most widely used catalysts for the Suzuki-Miyaura cross-coupling of halo-pyridines. Their high efficiency and functional group tolerance make them a reliable choice for the synthesis of 2-arylpyridines.
Quantitative Data for Palladium-Catalyzed Coupling
The following table summarizes representative data for the palladium-catalyzed C-H arylation of fluoroarenes with 2-chloropyridine derivatives, which serves as an illustrative example of C-C bond formation with a halogenated pyridine.
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloropyridine | Fluorobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Isopropanol | 100 | 85 |
| 2 | 2-Chloro-5-nitropyridine | 1,3-Difluorobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Isopropanol | 100 | 92 |
| 3 | 2-Chloro-3-methylpyridine | 1-Fluoro-4-methoxybenzene | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Isopropanol | 100 | 78 |
Data is representative of C-C bond formation with 2-halopyridines as reported in the literature and may not be a direct coupling with 2-fluoropyridine.
Experimental Protocol: Palladium-Catalyzed C-H Arylation
A 10 mL oven-dried screw-capped vial is charged with 2-chloropyridine (0.5 mmol, 1.0 equiv.), fluoroarene (1.0 mmol, 2.0 equiv.), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%), SPhos (8.2 mg, 0.02 mmol, 4 mol%), and K₂CO₃ (138 mg, 1.0 mmol, 2.0 equiv.). The vial is evacuated and backfilled with argon three times. Anhydrous isopropanol (2.0 mL) is then added via syringe. The vial is sealed and the reaction mixture is stirred at 100 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (10 mL) and filtered through a pad of celite. The filtrate is concentrated under reduced pressure and the residue is purified by flash column chromatography on silica gel to afford the desired 2-arylpyridine.
Nickel-Catalyzed C-C Bond Formation
Nickel catalysts have gained significant attention as a cost-effective alternative to palladium for cross-coupling reactions. They have shown particular promise in the activation of challenging C-F bonds.
Quantitative Data for Nickel-Catalyzed Coupling
The following table presents data from the nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids, which serves as a close proxy for the reactivity of 2-fluoropyridines.
| Entry | 2-Fluoro-Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Fluorobenzofuran | Phenylboronic acid | Ni(cod)₂ (5) | PCy₃ (10) | K₂CO₃ | Toluene/H₂O | RT | 96 |
| 2 | 2-Fluoronaphtho[2,1-b]furan | m-Tolylboronic acid | Ni(cod)₂ (5) | PCy₃ (10) | K₂CO₃ | Toluene/H₂O | RT | 98 |
| 3 | 2-Fluorobenzofuran | 4-tert-Butylphenyl-boronic acid | Ni(cod)₂ (5) | PCy₃ (10) | K₂CO₃ | Toluene/H₂O | RT | 95 |
Data from the coupling of 2-fluorobenzofurans, serving as an analogue for 2-fluoropyridine reactivity.[1][2]
Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling
In a nitrogen-filled glovebox, a 10 mL vial is charged with 2-fluoropyridine (0.30 mmol, 1.0 equiv.), arylboronic acid (0.36 mmol, 1.2 equiv.), Ni(cod)₂ (4.1 mg, 0.015 mmol, 5 mol%), PCy₃ (8.4 mg, 0.030 mmol, 10 mol%), and K₂CO₃ (83 mg, 0.60 mmol, 2.0 equiv.). Toluene (3.0 mL) and water (0.6 mL) are added. The vial is sealed and the mixture is stirred vigorously at room temperature for 12-24 hours. Upon completion, the reaction is quenched with water (5 mL) and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by flash chromatography on silica gel to yield the 2-arylpyridine.[1]
Copper-Catalyzed C-C Bond Formation
Copper catalysis represents a highly economical and environmentally friendly approach to C-C bond formation. While its application to the cross-coupling of 2-fluoropyridines is less developed compared to palladium and nickel, studies on other halo-pyridines suggest its potential. These reactions often require specific ligands and may proceed under harsher conditions.
General Observations for Copper-Catalyzed Couplings
-
Catalysts: CuI, Cu(OAc)₂, and Cu₂O are commonly used copper sources.
-
Ligands: N,N- or N,O-bidentate ligands, such as phenanthroline or amino acids, can be beneficial.
-
Reaction Conditions: Often require higher temperatures (100-140 °C) and polar aprotic solvents like DMF or DMSO.
-
Scope: The substrate scope for the copper-catalyzed Suzuki-Miyaura type coupling of 2-fluoropyridines is not yet well-defined, and further research is needed to establish its general applicability.
Experimental Protocol: General Conditions for Copper-Catalyzed Suzuki-Miyaura Type Coupling
A sealed tube is charged with 2-fluoropyridine (1.0 mmol), arylboronic acid (1.2 mmol), CuI (0.1 mmol, 10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 mmol, 20 mol%), and a base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with an inert gas. Anhydrous DMF (5 mL) is added, and the mixture is heated to 120-140 °C for 24-48 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by chromatography.
Visualizing the Workflow and Catalyst Comparison
To aid in the conceptual understanding of the experimental process and the relationship between the catalysts, the following diagrams are provided.
Caption: General experimental workflow for catalytic C-C bond formation.
References
Spectroscopic Comparison of 2-Fluoro-4-(2-hydroxyethyl)pyridine Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced structural differences between isomers is paramount. This guide provides a comparative analysis of the spectroscopic properties of 2-Fluoro-4-(2-hydroxyethyl)pyridine and its positional isomers. Due to the limited availability of direct experimental data for all isomers, this comparison is based on established principles of spectroscopy and data from closely related pyridine derivatives.
This document outlines the expected spectroscopic characteristics—including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the following isomers:
-
Isomer 1: this compound
-
Isomer 2: 3-Fluoro-4-(2-hydroxyethyl)pyridine
-
Isomer 3: 2-Fluoro-3-(2-hydroxyethyl)pyridine
-
Isomer 4: 2-Fluoro-5-(2-hydroxyethyl)pyridine
-
Isomer 5: 2-Fluoro-6-(2-hydroxyethyl)pyridine
Predicted Spectroscopic Data Summary
The following table summarizes the predicted key spectroscopic data for the isomers of this compound. These predictions are derived from the analysis of substituent effects on the pyridine ring, drawing parallels from existing data on fluorinated and hydroxyethyl-substituted pyridines.
| Spectroscopic Technique | Isomer 1: this compound | Isomer 2: 3-Fluoro-4-(2-hydroxyethyl)pyridine | Isomer 3: 2-Fluoro-3-(2-hydroxyethyl)pyridine | Isomer 4: 2-Fluoro-5-(2-hydroxyethyl)pyridine | Isomer 5: 2-Fluoro-6-(2-hydroxyethyl)pyridine |
| ¹H NMR (ppm) | Pyridine protons expected in the range of 7.0-8.5 ppm. The fluorine at C2 will cause a downfield shift and splitting of the H3 proton. The hydroxyethyl protons will appear as two triplets around 2.8 and 3.9 ppm. | Pyridine protons expected between 7.0-8.5 ppm. The fluorine at C3 will influence the chemical shifts of adjacent protons. The hydroxyethyl protons will be two triplets around 2.8 and 3.9 ppm. | Pyridine protons expected between 7.0-8.5 ppm. Both substituents will influence the chemical shifts of the remaining ring protons. The hydroxyethyl protons will appear as two triplets around 2.8 and 3.9 ppm. | Pyridine protons expected between 7.0-8.5 ppm. The fluorine at C2 and the hydroxyethyl at C5 will have distinct effects on the surrounding protons. The hydroxyethyl protons will be two triplets around 2.8 and 3.9 ppm. | Pyridine protons expected between 7.0-8.5 ppm. The fluorine at C2 and the hydroxyethyl at C6 will create a unique splitting pattern for the remaining protons. The hydroxyethyl protons will appear as two triplets around 2.8 and 3.9 ppm. |
| ¹³C NMR (ppm) | The carbon bearing the fluorine (C2) will show a large downfield shift and a significant ¹JCF coupling constant. Other pyridine carbons will be in the 120-160 ppm range. The carbons of the hydroxyethyl group will be around 40 and 60 ppm. | The carbon with the fluorine (C3) will be significantly downfield with a large ¹JCF coupling. The other aromatic carbons will be in the 120-160 ppm range. The hydroxyethyl carbons will be around 40 and 60 ppm. | The C2 and C3 carbons will be significantly affected by the substituents. ¹JCF coupling will be observed for C2. The other aromatic carbons will be in the 120-160 ppm range. The hydroxyethyl carbons will be around 40 and 60 ppm. | The C2 and C5 carbons will show downfield shifts due to the substituents, with ¹JCF coupling for C2. The other aromatic carbons will be in the 120-160 ppm range. The hydroxyethyl carbons will be around 40 and 60 ppm. | The C2 and C6 carbons will be downfield, with a large ¹JCF coupling for C2. The other aromatic carbons will be in the 120-160 ppm range. The hydroxyethyl carbons will be around 40 and 60 ppm. |
| ¹⁹F NMR (ppm) | A single resonance is expected, with its chemical shift influenced by the electronic environment of the pyridine ring. | A single resonance is expected, with a chemical shift different from the 2-fluoro isomer due to the change in position. | A single resonance is expected, with a chemical shift influenced by the adjacent hydroxyethyl group. | A single resonance is expected, with its chemical shift influenced by the para-relationship to the nitrogen and meta to the hydroxyethyl group. | A single resonance is expected, with a chemical shift influenced by the ortho-relationship to the nitrogen and the hydroxyethyl group. |
| IR (cm⁻¹) | Characteristic peaks for O-H stretch (~3300-3400), C-H aromatic stretch (~3000-3100), C-H aliphatic stretch (~2850-2960), C=C and C=N stretching in the aromatic ring (~1400-1600), and a strong C-F stretch (~1200-1300). | Similar to Isomer 1, with potential slight shifts in the fingerprint region (below 1500 cm⁻¹) due to the different substitution pattern. | Similar to Isomer 1, with potential slight shifts in the fingerprint region. | Similar to Isomer 1, with potential slight shifts in the fingerprint region. | Similar to Isomer 1, with potential slight shifts in the fingerprint region. |
| Mass Spec (m/z) | The molecular ion peak (M+) is expected at m/z = 141.1. Common fragmentation patterns would involve the loss of the hydroxyethyl group or parts of it (e.g., CH₂OH, C₂H₄O). | Molecular ion peak at m/z = 141.1. Fragmentation patterns are expected to be similar to Isomer 1, with potential minor differences in fragment ion intensities. | Molecular ion peak at m/z = 141.1. Fragmentation patterns are expected to be similar to Isomer 1. | Molecular ion peak at m/z = 141.1. Fragmentation patterns are expected to be similar to Isomer 1. | Molecular ion peak at m/z = 141.1. Fragmentation patterns are expected to be similar to Isomer 1. |
Experimental Workflow and Isomer Relationships
The following diagram illustrates the relationship between the isomers and a typical workflow for their spectroscopic analysis.
Caption: Workflow for the spectroscopic analysis and comparison of this compound isomers.
Experimental Protocols
The following are detailed, generalized protocols for the key spectroscopic techniques that would be employed in the analysis of these isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-5 seconds.
-
Spectral width: Approximately 16 ppm.
-
Data processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher frequency NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Relaxation delay: 2 seconds.
-
Spectral width: Approximately 200-250 ppm.
-
Data processing: Similar to ¹H NMR.
-
-
-
¹⁹F NMR Spectroscopy:
-
Instrument: A spectrometer equipped with a fluorine probe, typically operating at a frequency corresponding to the ¹H field strength (e.g., 376 MHz for a 400 MHz ¹H spectrometer).
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment, often with proton decoupling.
-
Number of scans: 64-256.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: Sufficient to cover the expected range of fluoropyridine chemical shifts.
-
Data processing: Similar to ¹H NMR, with chemical shifts referenced to an external standard like CFCl₃.
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): A drop of the liquid sample is placed between two KBr or NaCl plates.
-
KBr Pellet (for solids): A small amount of the solid sample (1-2 mg) is ground with ~100 mg of dry KBr powder and pressed into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal.
-
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Data processing: Background subtraction and display in either transmittance or absorbance mode.
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via direct infusion, or more commonly, as the eluent from a Gas Chromatography (GC) or Liquid Chromatography (LC) system.
-
Ionization Method:
-
Electron Ionization (EI): Typically used with GC-MS, provides extensive fragmentation for structural elucidation.
-
Electrospray Ionization (ESI): Commonly used with LC-MS, a soft ionization technique that often preserves the molecular ion.
-
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers are commonly used.
-
Parameters:
-
Mass range: Typically scanned from m/z 50 to 500.
-
Data acquisition: Full scan mode to detect all ions within the mass range. Product ion scans (MS/MS) can be performed on the molecular ion to obtain detailed fragmentation information.
-
-
Data Analysis: Identification of the molecular ion peak and analysis of the fragmentation pattern to deduce the structure of the molecule.
This guide provides a foundational framework for the spectroscopic comparison of this compound isomers. While direct experimental data is currently scarce, the predictive approach outlined here, combined with the standardized experimental protocols, offers a robust strategy for researchers to characterize and differentiate these closely related compounds.
A Comparative Guide to Assessing the Purity of Synthesized 2-Fluoro-4-(2-hydroxyethyl)pyridine
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from discovery to application. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 2-Fluoro-4-(2-hydroxyethyl)pyridine, a key intermediate in the synthesis of various pharmaceutical agents. We will delve into the experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering a clear comparison of their strengths and limitations in this specific application.
Potential Impurities in the Synthesis of this compound
The synthesis of this compound can result in various impurities, the nature of which depends on the synthetic route employed. Common synthetic strategies may involve the functionalization of a pre-existing pyridine ring. Potential impurities could include:
-
Starting Materials: Unreacted precursors such as 2-fluoropyridine derivatives or reagents used for the introduction of the hydroxyethyl group.
-
Regioisomers: Isomers where the fluoro and hydroxyethyl groups are at different positions on the pyridine ring.
-
By-products: Compounds formed from side reactions, such as over-alkylation or oxidation of the hydroxyethyl group.
-
Residual Solvents: Solvents used during the synthesis and purification steps.
A thorough purity assessment must be capable of detecting and quantifying these potential contaminants.
Comparison of Analytical Techniques
The choice of analytical method for purity determination is crucial and depends on factors such as the nature of the expected impurities, the required sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and NMR for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning of analytes between a stationary and a mobile phase. | Separation of volatile compounds followed by mass-based detection. | Exploits the magnetic properties of atomic nuclei to provide structural and quantitative information. |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Moderate (µg to mg range) |
| Specificity | Good, can be enhanced with mass spectrometric detection (LC-MS). | Very High, provides molecular weight and fragmentation patterns. | Very High, provides detailed structural information for both the main compound and impurities. |
| Sample Throughput | High | Moderate | Low to Moderate |
| Quantitation | Excellent, requires certified reference standards for accurate quantification. | Excellent, requires certified reference standards or isotopic labeling. | Excellent, can be used for absolute quantification (qNMR) without a specific reference standard for each impurity.[1][2][3][4] |
| Impurity Identification | Possible with LC-MS by analyzing mass spectra. | Excellent, based on mass spectral libraries and fragmentation patterns. | Excellent for structural elucidation of unknown impurities.[2] |
| Sample Preparation | Simple dissolution in a suitable solvent. | Often requires derivatization to increase volatility of the polar hydroxyethyl group.[5] | Simple dissolution in a deuterated solvent. |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are starting points and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity analysis in the pharmaceutical industry due to its high resolving power and sensitivity.[6][7] For a polar and fluorinated compound like this compound, a reversed-phase method is generally suitable.[8][9] The use of fluorinated stationary phases can sometimes offer alternative selectivity for fluorinated analytes.[10][11]
Instrumentation:
-
HPLC system with a UV detector or a mass spectrometer (for LC-MS).
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase:
-
A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a good starting point.
-
Example Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the synthesized compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Injection: Inject 5-10 µL of the sample solution into the HPLC system.
-
Detection: Monitor the elution profile at a suitable UV wavelength (e.g., 260 nm, determined by UV scan) or by mass spectrometry.
-
Data Analysis: Integrate the peak areas of the main compound and any impurities. Purity is typically expressed as the area percentage of the main peak relative to the total peak area. For accurate quantitation, a reference standard of this compound is required to create a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional sensitivity and specificity, making it ideal for detecting trace impurities.[12][13] However, the polar hydroxyethyl group of the target compound makes it non-volatile, necessitating a derivatization step to convert it into a more volatile form.[14] Silylation is a common derivatization technique for hydroxyl groups.[15]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Derivatization Reagent:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
Procedure:
-
Derivatization: In a vial, dissolve a small amount of the sample (approx. 1 mg) in a suitable solvent (e.g., pyridine or acetonitrile). Add an excess of the silylating reagent (e.g., 100 µL of BSTFA with 1% TMCS). Heat the mixture at 60-70 °C for 30 minutes.
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Data Analysis: Identify the main peak and any impurity peaks by their retention times and mass spectra. Purity can be estimated by the relative peak areas. Confirmation of impurity structures can be achieved by comparing their mass spectra with library databases or through interpretation of fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation and can provide both qualitative and quantitative information about the sample's purity without the need for a specific reference standard for each impurity (qNMR).[1][2][4] For this compound, both ¹H and ¹⁹F NMR are highly informative.[16]
Instrumentation:
-
NMR spectrometer (300 MHz or higher is recommended for better resolution).
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a known amount of an internal standard (e.g., maleic acid) for quantitative analysis (qNMR).[1]
-
¹H NMR Acquisition:
-
Acquire a standard proton NMR spectrum.
-
The signals corresponding to the pyridine ring protons, the methylene protons of the hydroxyethyl group, and the hydroxyl proton should be identifiable.
-
Impurities will present as additional signals in the spectrum. The integration of these signals relative to the main compound's signals can be used to estimate their levels.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine NMR spectrum.
-
This will show a single peak for the fluorine atom in the target molecule.
-
The presence of other fluorine-containing impurities will result in additional signals, which can be highly indicative of isomeric impurities or fluorinated by-products.
-
-
Data Analysis:
-
Qualitative: Analyze the chemical shifts, coupling constants, and integration of all signals in both ¹H and ¹⁹F spectra to confirm the structure of the main compound and identify any impurities.
-
Quantitative (qNMR): By comparing the integral of a specific proton signal of the analyte with the integral of the known amount of the internal standard, the absolute purity of the sample can be determined.[17]
-
Visualization of Experimental Workflows and Logic
To further clarify the process of purity assessment, the following diagrams illustrate the general workflow and a decision-making process for selecting the appropriate analytical technique.
References
- 1. enovatia.com [enovatia.com]
- 2. veeprho.com [veeprho.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. Hydroxyl and 1-hydroxyethyl free radical detection using spin traps followed by derivatization and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. helixchrom.com [helixchrom.com]
- 9. helixchrom.com [helixchrom.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Gas chromatography—mass spectrometry of the stereoisomers of heterocyclic compounds. Part 1. Perhydrothioxanthenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. A rapid gas chromatography quadrupole time-of-flight mass spectrometry method for the determination of polycyclic aromatic hydrocarbons and sulfur heterocycles in spilled crude oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. emerypharma.com [emerypharma.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 17. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Validation of 2-Fluoro-4-(2-hydroxyethyl)pyridine
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of novel chemical entities is paramount. This guide provides a comparative analysis of two plausible synthetic routes for the validation of 2-Fluoro-4-(2-hydroxyethyl)pyridine, a valuable building block in medicinal chemistry. The routes are objectively compared based on potential yields, reaction conditions, and the commercial availability of starting materials. Detailed experimental protocols, supported by literature precedents, are provided for each key transformation.
Route A: Late-Stage Fluorination via Pyridine N-Oxide
This synthetic approach commences with the commercially available 4-(2-hydroxyethyl)pyridine, introducing the fluorine atom at the 2-position in the final steps. A key consideration in this route is the management of the reactive hydroxyl group, which may require protection to prevent unwanted side reactions during the N-oxidation and fluorination steps.
Experimental Protocols for Route A
Step 1: Protection of the Hydroxyl Group (Optional but Recommended)
The free hydroxyl group can interfere with the subsequent oxidation and fluorination reagents. A common strategy is to protect it as a silyl ether, for example, a tert-butyldimethylsilyl (TBDMS) ether, which is robust under the planned reaction conditions and can be easily removed.[1][2][3]
-
Reaction: To a solution of 4-(2-hydroxyethyl)pyridine (1.0 eq) and imidazole (2.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) is added portion-wise. The reaction mixture is stirred at room temperature for 12-16 hours.
-
Work-up: The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
-
Expected Yield: >95%
Step 2: N-Oxidation
The protected 4-(2-(tert-butyldimethylsilyloxy)ethyl)pyridine is then oxidized to the corresponding N-oxide. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst.[4][5][6][7][8]
-
Reaction: To a solution of the TBDMS-protected pyridine (1.0 eq) in a chlorinated solvent such as DCM at 0 °C, m-CPBA (1.1-1.5 eq) is added portion-wise. The reaction is stirred at room temperature for 4-6 hours.
-
Work-up: The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then brine. The organic layer is dried and concentrated to yield the N-oxide.
-
Expected Yield: 80-95%
Step 3: Fluorination and Deprotection
The final step involves the fluorination of the pyridine N-oxide. This is often achieved by activating the N-oxide with an agent like trifluoromethanesulfonic anhydride (Tf2O), followed by nucleophilic fluorination with a fluoride source.[9] The silyl protecting group is typically cleaved under the reaction or work-up conditions, or in a subsequent dedicated step using a fluoride source like tetrabutylammonium fluoride (TBAF).
-
Reaction: The N-oxide (1.0 eq) is dissolved in an anhydrous solvent like acetonitrile. Trifluoromethanesulfonic anhydride (1.2 eq) is added at low temperature (-40 °C to -20 °C), followed by a fluoride source such as potassium fluoride in the presence of a phase-transfer catalyst. The reaction is slowly warmed to room temperature.
-
Work-up and Deprotection: The reaction is quenched with a saturated aqueous solution of ammonium chloride. If the silyl group is not cleaved, a solution of TBAF in THF is added to the crude product. The final compound is purified by column chromatography.
-
Expected Yield: 40-60% (for the two steps)
Route B: Early-Stage Fluorination and Late-Stage Side-Chain Introduction
This alternative strategy begins with a pre-fluorinated pyridine core, 2-fluoro-4-bromopyridine, and introduces the 2-hydroxyethyl side chain at the 4-position through a cross-coupling reaction followed by functional group manipulation, or via a Grignard reaction.
Experimental Protocols for Route B
Method 1: Sonogashira Coupling and Reduction
This method involves a palladium-catalyzed Sonogashira coupling to form a carbon-carbon bond, followed by reduction of the resulting alkyne.
Step 1: Sonogashira Coupling
2-fluoro-4-bromopyridine is coupled with a suitable terminal alkyne, such as (trimethylsilyl)acetylene.[10][11][12][13][14]
-
Reaction: To a degassed solution of 2-fluoro-4-bromopyridine (1.0 eq), (trimethylsilyl)acetylene (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 10 mol%) in a mixture of triethylamine and THF, the reaction is stirred at room temperature for 16-24 hours.
-
Work-up: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by chromatography.
-
Expected Yield: 70-90%
Step 2: Desilylation and Hydroboration-Oxidation
The trimethylsilyl group is removed, and the resulting terminal alkyne is converted to the desired alcohol. A more direct approach would be to couple with an acetylene that already contains a protected hydroxyl group, followed by deprotection. An alternative is the conversion of the ethynyl group to a vinyl group followed by hydroboration-oxidation.[15][16][17][18]
-
Desilylation: The TMS-protected alkyne is treated with a fluoride source like TBAF in THF or potassium carbonate in methanol.
-
Hydroboration-Oxidation: The resulting terminal alkyne can be partially reduced to the vinyl pyridine, which is then subjected to hydroboration (e.g., with 9-BBN) followed by oxidation (e.g., with hydrogen peroxide and sodium hydroxide) to yield the primary alcohol.
-
Expected Yield: 50-70% (for the two steps)
Method 2: Grignard Reaction with Ethylene Oxide
This approach offers a more direct introduction of the 2-hydroxyethyl group.
Step 1: Grignard Reagent Formation and Reaction with Ethylene Oxide
A Grignard reagent is formed from 2-fluoro-4-bromopyridine, which then reacts with ethylene oxide.[19][20][21][22]
-
Reaction: Magnesium turnings are activated in anhydrous THF. A solution of 2-fluoro-4-bromopyridine (1.0 eq) in THF is added slowly to initiate the formation of the Grignard reagent. The resulting solution is then added to a cooled solution of ethylene oxide (excess) in THF at low temperature (e.g., -78 °C).
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The product is purified by chromatography.
-
Expected Yield: 40-60%
Comparison of Synthetic Routes
| Feature | Route A: Late-Stage Fluorination | Route B: Early-Stage Fluorination |
| Starting Materials | 4-(2-hydroxyethyl)pyridine (commercially available) | 2-fluoro-4-bromopyridine (commercially available)[23][24][25] |
| Number of Steps | 3 (including protection/deprotection) | 2-3 (depending on the method) |
| Key Transformations | N-Oxidation, Aromatic Fluorination | Sonogashira Coupling/Reduction or Grignard Reaction |
| Potential Challenges | Hydroxyl group protection/deprotection, regioselectivity of fluorination, potentially harsh fluorination conditions. | Formation and reactivity of the Grignard reagent, control of the Sonogashira coupling, multi-step conversion of the alkyne. |
| Estimated Overall Yield | 30-50% | 30-60% |
Validation of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a triplet for the CH₂OH, a triplet for the Ar-CH₂, and characteristic aromatic signals for the 2,4-disubstituted pyridine ring, showing coupling to the fluorine atom.
-
¹³C NMR: The spectrum would show signals for the two aliphatic carbons and the aromatic carbons, with the carbon attached to the fluorine exhibiting a large C-F coupling constant.
-
¹⁹F NMR: A singlet is expected for the fluorine atom at the 2-position.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Visualizing the Synthetic Pathways and Validation Workflow
Below are diagrams generated using the DOT language to visualize the described synthetic routes and a general workflow for product validation.
Caption: Synthetic pathway for Route A.
Caption: Synthetic pathways for Route B.
Caption: General validation workflow.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. US5869678A - Oxidation of pyridine and derivatives - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 13. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 15. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Khan Academy [khanacademy.org]
- 19. researchgate.net [researchgate.net]
- 20. d.lib.msu.edu [d.lib.msu.edu]
- 21. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]
- 22. organic chemistry - Synthesing tetrahydropyran from ethylene oxide - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 23. 2-Bromo-4-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 24. ossila.com [ossila.com]
- 25. nbinno.com [nbinno.com]
cytotoxicity assay of 2-Fluoro-4-(2-hydroxyethyl)pyridine derivatives
Comparative Cytotoxicity Data
The cytotoxic activity of various pyridine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following tables summarize the IC50 values for several pyridine derivatives from different studies.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Pyridine Hybrids | Compound 3b | Huh-7 (Liver) | 6.54 | Taxol | 6.68 |
| A549 (Lung) | 15.54 | 38.05 | |||
| MCF-7 (Breast) | 6.13 | 12.32 | |||
| Spiro-Pyridine | Compound 7 | Caco-2 (Colorectal) | 7.83 ± 0.50 | Doxorubicin | 12.49 ± 1.10 |
| Pyridine-3-carbonitrile | Compound 4a | HT29 (Colorectal) | 2.243 ± 0.217 | Doxorubicin | 3.964 ± 0.360 |
| Pyrazolyl Pyridine | Compound 9 | MCF-7 (Breast) | 0.34 | Staurosporine | 6.76 |
| HepG2 (Liver) | 0.18 |
Experimental Protocols
The evaluation of cytotoxicity is a critical step in the assessment of potential therapeutic compounds. The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., pyridine derivatives) and a positive control (e.g., Doxorubicin) and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plate is then incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals that have formed.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined from the dose-response curve.[1][2][3]
Visualizing Experimental and Biological Pathways
Diagrams illustrating the experimental workflow and potential mechanisms of action provide a clearer understanding of the processes involved.
References
- 1. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′ H -spiro-pyridine derivatives as a new class of EGFR Wt and VEGFR-2 inhibitors ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00887H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Disposal of 2-Fluoro-4-(2-hydroxyethyl)pyridine: A Comprehensive Safety and Operational Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the disposal of 2-Fluoro-4-(2-hydroxyethyl)pyridine, a fluorinated pyridine derivative.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on information for structurally similar compounds, such as 2-Fluoropyridine and 2-(2-Hydroxyethyl)pyridine. A conservative approach, treating the compound as hazardous, is strongly recommended.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are aware of the potential hazards.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves prior to use.
-
Body Protection: A lab coat or chemical-resistant apron is required.
-
Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working outside a fume hood or if ventilation is inadequate.
Emergency First Aid Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[1]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container.
-
Keep the container tightly closed and store it in a cool, dry, and well-ventilated area, away from sources of ignition.[2]
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal company to schedule a pickup.
-
Provide the waste disposal service with all available information about the compound.
-
It is likely that the recommended disposal method will be incineration in a chemical incinerator equipped with an afterburner and scrubber to handle potentially hazardous combustion byproducts.[1]
-
-
Decontamination of Empty Containers:
-
Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate as hazardous waste and add it to your chemical waste container for this compound.
-
Dispose of the decontaminated container as advised by your EHS office.
-
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation. Remove all sources of ignition.
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.
-
Collection: Carefully collect the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
Hazard Profile Summary
The following table summarizes the likely hazards of this compound based on data for similar pyridine derivatives.
| Hazard Category | Description |
| Flammability | Likely a flammable or combustible liquid. Vapors may form explosive mixtures with air. Keep away from heat, sparks, and open flames. |
| Acute Toxicity | Potentially harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Eye Damage/Irritation | May cause serious eye irritation. |
| Environmental Hazards | Do not let the product enter drains.[1] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-Fluoro-4-(2-hydroxyethyl)pyridine
Essential Safety and Handling Guide for 2-Fluoro-4-(2-hydroxyethyl)pyridine
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. The following procedures are based on best practices for handling pyridine derivatives and related fluoro-organic compounds, aiming to ensure the safety of researchers and scientists.
Operational Plan: Handling and Personal Protective Equipment (PPE)
Safe handling of this compound requires strict adherence to safety protocols to minimize exposure and risk.
1. Engineering Controls:
-
Always handle this compound in a properly functioning certified laboratory chemical fume hood to minimize inhalation exposure.[1][2][3]
-
Ensure that an emergency eyewash station and safety shower are readily accessible within the immediate work area.[3][4]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles with side shields are mandatory. A face shield may be required for operations with a higher risk of splashing.[1][2][5]
-
Skin Protection:
-
Respiratory Protection: Under normal use within a fume hood, additional respiratory protection is not typically necessary. In the event of a large spill or inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge may be required.[3][4]
3. Handling Procedures:
-
Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][3][6]
-
Ground and bond containers and receiving equipment to prevent static discharge.[7][8]
First Aid Measures
In case of exposure, immediate action is crucial:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes while holding the eyelids open. Seek immediate medical attention.[1][6][8]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water. Seek medical attention if irritation persists.[1][6][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1][6][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
Spill and Disposal Plan
Proper containment and disposal are critical to prevent environmental contamination and further exposure.
1. Spill Cleanup:
-
Small Spills: For small spills that can be cleaned up quickly, absorb the material with an inert, non-combustible absorbent such as sand, diatomaceous earth, or vermiculite.[7][9] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the area immediately. Alert the appropriate emergency response team. Wear appropriate PPE, including respiratory protection, before attempting to clean up. Prevent the spill from entering drains or waterways.[7]
2. Waste Disposal:
-
Waste this compound and any contaminated materials must be disposed of as hazardous waste.[3][10]
-
Collect waste in a designated, properly labeled, and sealed container.[3]
-
Consult with your institution's environmental health and safety (EHS) office for specific disposal procedures, which may include incineration.[5][10] Do not mix with other waste streams unless specifically instructed to do so.
Quantitative Safety Data Summary
The following table summarizes key quantitative safety data for pyridine and related compounds, which should be considered as indicative for this compound in the absence of specific data.
| Parameter | Value | Reference Compound(s) |
| Exposure Limits | ||
| NIOSH REL TWA | 5 ppm (15 mg/m³) | Pyridine[4] |
| OSHA PEL TWA | 5 ppm (15 mg/m³) | Pyridine[4] |
| Physical Properties | ||
| Boiling Point | 235 - 238 °C / 455 - 460.4 °F @ 760 mmHg | 2-Pyridineethanol[6] |
| Flash Point | 92 °C / 197.6 °F | 2-Pyridineethanol[6] |
| Toxicity Data | ||
| Oral (LD50) Rat | 891 mg/kg | Pyridine[3] |
| Dermal (LD50) Rabbit | 1,121 mg/kg | Pyridine[3] |
| Inhalation (LC50) Rat | 17.1 mg/l (4 hours) | Pyridine[3] |
Experimental Workflow and Safety Protocol
The following diagram outlines the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
